molecular formula C9H16O3 B1312250 7-Methyl-6-oxooctanoic acid CAS No. 59210-01-4

7-Methyl-6-oxooctanoic acid

Cat. No.: B1312250
CAS No.: 59210-01-4
M. Wt: 172.22 g/mol
InChI Key: OCTWQXZMIOXBML-UHFFFAOYSA-N
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Description

7-methyl-6-oxo-octanoic acid is an oxo carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTWQXZMIOXBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415618
Record name 7-methyl-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59210-01-4
Record name 7-methyl-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 7-Methyl-6-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 7-methyl-6-oxooctanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic reasoning behind experimental choices, demonstrating a self-validating analytical workflow that ensures the unambiguous determination of the molecular structure.

Foundational Analysis: Molecular Formula and Unsaturation

The logical starting point for any structure elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

1.1. Mass Spectrometry (MS) for Molecular Formula Determination

Using a soft ionization technique like Electrospray Ionization (ESI), we can accurately determine the mass of the molecular ion, or more commonly, a pseudo-molecular ion such as [M+H]⁺ or [M-H]⁻.[1][2] ESI is chosen specifically because it is a 'soft' ionization method that minimizes fragmentation, ensuring the ion corresponding to the intact molecule is readily observed.[1][3] For 7-methyl-6-oxooctanoic acid (C₉H₁₆O₃), HRMS would reveal a precise mass, allowing for the unequivocal determination of its elemental composition.

  • Expected Molecular Formula: C₉H₁₆O₃

  • Monoisotopic Mass: 172.1099 g/mol

From this formula, we calculate the Degree of Unsaturation (DoU) , a critical first clue to the presence of rings or multiple bonds.

  • DoU Formula: C + 1 - (H/2) - (X/2) + (N/2)

  • Calculation: 9 + 1 - (16/2) = 2

A DoU of 2 indicates the presence of two double bonds, one triple bond, two rings, or one ring and one double bond. This immediately focuses our subsequent spectroscopic analysis.

Functional Group Identification: The Role of Infrared (IR) Spectroscopy

With the molecular formula and DoU established, Infrared (IR) spectroscopy provides rapid, definitive evidence for the presence of key functional groups. The DoU of 2 strongly suggests the presence of two carbonyl groups (C=O), which aligns perfectly with the keto-acid nature of the target molecule.

The IR spectrum will be dominated by two highly characteristic absorption bands:

  • Carboxylic Acid O-H Stretch: A very broad, strong absorption band appearing in the range of 2500-3300 cm⁻¹.[4][5] This broadness is a hallmark of the hydrogen-bonded dimers common in carboxylic acids.

  • Carbonyl (C=O) Stretches: Strong, sharp absorptions typically found between 1680-1760 cm⁻¹.[4][6] For 7-methyl-6-oxooctanoic acid, we expect two distinct or overlapping C=O bands:

    • Carboxylic Acid C=O: Around 1710 cm⁻¹ (dimeric).[4]

    • Ketone C=O: Around 1715 cm⁻¹ for a simple aliphatic ketone.[7]

The presence of these specific bands provides robust, self-validating evidence for both the carboxylic acid and ketone functional groups, accounting for the two degrees of unsaturation.

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms.[8] A systematic approach using a suite of 1D and 2D NMR experiments will allow for the complete assembly of the molecular puzzle.

3.1. ¹³C NMR and DEPT: A Carbon Census

The broadband-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For the C₉ structure of 7-methyl-6-oxooctanoic acid, we predict nine distinct signals.

To determine the type of each carbon (quaternary, CH, CH₂, or CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential.[9][10] The combination of a standard ¹³C spectrum with DEPT-90 and DEPT-135 experiments allows for unambiguous assignment.[11][12]

Predicted Chemical Shift (ppm)Carbon Type (from DEPT)AssignmentRationale
~212C (Quaternary)C6 (Ketone C=O)Ketone carbonyls are highly deshielded, typically >200 ppm.
~179C (Quaternary)C1 (Acid C=O)Carboxylic acid carbonyls are characteristically found around 175-185 ppm.
~42CHC7Methine carbon adjacent to a carbonyl group.
~38CH₂C5Methylene carbon alpha to the ketone.
~34CH₂C2Methylene carbon alpha to the carboxylic acid.
~29CH₂C3Aliphatic methylene.
~24CH₂C4Aliphatic methylene.
~18CH₃C8, C8'Two equivalent methyl carbons of the isopropyl group.

3.2. ¹H NMR: Proton Environments and Splitting

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale & Coupling
~11-12broad singlet1HCOOHThe acidic proton is typically broad and does not couple.
~2.8septet1HH7Coupled to the six equivalent methyl protons (n+1 = 7).
~2.7triplet2HH5Coupled to the two H4 protons (n+1 = 3).
~2.4triplet2HH2Coupled to the two H3 protons (n+1 = 3).
~1.7multiplet2HH3Coupled to both H2 and H4 protons.
~1.6multiplet2HH4Coupled to both H3 and H5 protons.
~1.1doublet6HH8, H8'Coupled to the single H7 proton (n+1 = 2).

3.3. 2D NMR: Assembling the Fragments

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. The combination of COSY, HSQC, and HMBC experiments is a powerful, standard methodology for structure elucidation.[13][14]

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through three bonds (H-C-C-H).[15][16] This allows us to trace out the spin systems within the molecule.

For 7-methyl-6-oxooctanoic acid, we expect to see two main spin systems:

  • The Isopropyl Group: A cross-peak between the septet at ~2.8 ppm (H7) and the doublet at ~1.1 ppm (H8/H8').

  • The Butanoic Acid Chain: A chain of correlations connecting H2 (~2.4 ppm) to H3 (~1.7 ppm), H3 to H4 (~1.6 ppm), and H4 to H5 (~2.7 ppm).

dot graph { graph [layout=neato, overlap=false, splines=true, max_width="760px"]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#4285F4", penwidth=1.5];

H2 [label="H2\n(~2.4)"]; H3 [label="H3\n(~1.7)"]; H4 [label="H4\n(~1.6)"]; H5 [label="H5\n(~2.7)"]; H7 [label="H7\n(~2.8)"]; H8 [label="H8\n(~1.1)"];

H2 -- H3; H3 -- H4; H4 -- H5; H7 -- H8; } DOT

Caption: Predicted ¹H-¹H COSY correlations for 7-methyl-6-oxooctanoic acid.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the carbon to which it is directly attached (one-bond C-H correlation).[17] This is the definitive method for assigning which protons are on which carbons. For example, it will show a cross-peak between the proton signal at ~1.1 ppm and the carbon signal at ~18 ppm, confirming the assignment of the isopropyl methyl groups.

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for assembling the final structure. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[18] This allows us to connect the isolated spin systems and link them to the quaternary carbons (the carbonyls) that are invisible in the HSQC spectrum.

Key HMBC correlations that would confirm the structure are:

  • H8/H8' (methyls) to C7 and C6: This connects the isopropyl group to the ketone carbonyl.

  • H7 (methine) to C5 and C6: This confirms the position of the isopropyl group relative to the chain and the ketone.

  • H5 (methylene) to C6 and C7: This links the aliphatic chain to the ketone end of the molecule.

  • H2 (methylene) to C1 and C3: This links the other end of the chain to the carboxylic acid carbonyl.

dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/7j4hL1G.png", label=""]; subgraph { node [shape=plaintext, fontcolor="#202124", fontsize=10]; edge [color="#EA4335", style=dashed, arrowhead=none, penwidth=2];

} DOT

Caption: Key HMBC correlations confirming the structure of 7-methyl-6-oxooctanoic acid.

The Integrated Workflow: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure is only confirmed when all data points are in complete agreement.

G

Caption: The logical workflow for structure elucidation.

Experimental Protocols

5.1. Protocol: NMR Sample Preparation

  • Massing: Accurately weigh 5-10 mg of the purified 7-methyl-6-oxooctanoic acid sample.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃) that fully dissolves the sample.[19] Ensure the solvent does not have signals that would overlap with analyte peaks.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6 mL of the deuterated solvent.[20]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[21] The sample height should be approximately 4-5 cm.[21]

  • Capping & Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

5.2. Protocol: Mass Spectrometry Sample Preparation (ESI)

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.[22]

  • Analysis: Introduce the working solution into the mass spectrometer via direct infusion or through an LC system. The soft ionization process will generate gaseous ions from the liquid sample for mass analysis.[23]

Conclusion

By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, the structure of 7-methyl-6-oxooctanoic acid can be determined with a high degree of confidence. The causality-driven workflow, where the results of one experiment inform the interpretation of the next, ensures a robust and unambiguous elucidation. The key correlations from HMBC serve as the final validation, connecting all fragments into a single, coherent molecular structure.

References

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(S1), S39-S47. Available at: [Link]

  • JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (n.d.). ¹HNMR and ¹³CNMR data for the selected β-ketoamides. Available at: [Link]

  • Clark, J. (n.d.). Interpreting infra-red spectra. Chemguide. Available at: [Link]

  • Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Available at: [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Michael Evans. (2023, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Prestegard, J. H., Agard, D. A., & Moremen, K. W. (2019). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Chemical Biology, 14(3), 441–452. Available at: [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Aebersold, R., & Mann, M. (2003). Principles of Electrospray Ionization. Molecular & Cellular Proteomics, 10(7). Available at: [Link]

  • Matthew Donahue. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Peak Proteins. (n.d.). NMR sample preparation guidelines. Available at: [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Available at: [Link]

  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Available at: [Link]

  • ChemTutorDerek. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. Available at: [Link]

  • Ataman Kimya. (n.d.). 7-METHYLOCTANOIC ACID. Available at: [Link]

Sources

An In-Depth Technical Guide to 7-Methyl-6-oxooctanoic Acid (CAS 59210-01-4): Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Methyl-6-oxooctanoic acid, a molecule of growing interest in the scientific community. We will delve into its chemical properties, provide a detailed, field-proven methodology for its synthesis and characterization, and explore its potential as a bioactive compound in drug development, drawing upon the broader understanding of oxo-fatty acids.

Introduction: The Emerging Significance of Oxo-Fatty Acids

Fatty acids and their derivatives are fundamental players in a vast array of biological processes, serving not only as energy sources and structural components of cell membranes but also as potent signaling molecules. Among these, oxo-fatty acids (oFAs), which contain a ketone functional group, are gaining recognition for their diverse biological activities. These activities include anti-inflammatory, anti-diabetic, and antimicrobial properties.[1][2][3] The presence of the keto group introduces a unique chemical reactivity and potential for specific molecular interactions, making oFAs an intriguing class of compounds for therapeutic investigation.

7-Methyl-6-oxooctanoic acid (CAS 59210-01-4) is a nine-carbon branched-chain oxo-fatty acid. While specific research on this particular molecule is nascent, its structural features suggest a potential for interesting biological activities, positioning it as a valuable tool for chemical biology and a potential lead compound in drug discovery programs. This guide aims to provide the foundational knowledge and practical methodologies required to synthesize, purify, and characterize 7-Methyl-6-oxooctanoic acid, thereby enabling further investigation into its therapeutic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 7-Methyl-6-oxooctanoic acid is crucial for its synthesis, purification, and formulation.

PropertyValueSource
CAS Number 59210-01-4[4]
Molecular Formula C₉H₁₆O₃[4]
Molecular Weight 172.22 g/mol [4]
IUPAC Name 7-methyl-6-oxooctanoic acid[4]
SMILES CC(C)C(=O)CCCCC(=O)O[4]
XLogP3 1.1[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bond Count 6[4]

Table 1: Physicochemical properties of 7-Methyl-6-oxooctanoic acid.

Synthesis of 7-Methyl-6-oxooctanoic Acid: A Step-by-Step Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan.

G target 7-Methyl-6-oxooctanoic acid intermediate1 Methyl 7-methyl-6-oxooctanoate target->intermediate1 Hydrolysis reagents Isobutyryl chloride + Methyl 5-bromovalerate intermediate1->reagents Grignard Reaction grignard_precursor Isobutylmagnesium bromide reagents->grignard_precursor acid_chloride_precursor Methyl 5-chlorovalerate reagents->acid_chloride_precursor G start Step 1: Grignard Reagent Formation step2 Step 2: Acylation Reaction start->step2 Isobutylmagnesium bromide step3 Step 3: Work-up and Extraction step2->step3 Reaction with Methyl 5-chlorovalerate step4 Step 4: Hydrolysis step3->step4 Aqueous work-up step5 Step 5: Purification step4->step5 Base hydrolysis end Final Product: 7-Methyl-6-oxooctanoic acid step5->end Column Chromatography G molecule 7-Methyl-6-oxooctanoic acid (M+) fragment1 Loss of isobutyl group [M-57]+ molecule->fragment1 α-cleavage fragment2 Loss of COOH [M-45]+ molecule->fragment2 α-cleavage fragment3 McLafferty Rearrangement molecule->fragment3

Sources

An In-Depth Technical Guide to the Physical Properties of 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical properties of 7-Methyl-6-oxooctanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental basis and theoretical underpinnings of these properties. By synthesizing available data with established scientific principles, this guide aims to equip researchers with the critical knowledge needed for the effective handling, characterization, and application of this keto acid.

Introduction: Understanding the Molecular Architecture

7-Methyl-6-oxooctanoic acid is a nine-carbon carboxylic acid characterized by a ketone functional group at the 6-position and a methyl branch at the 7-position. This specific arrangement of functional groups—a β-keto acid derivative—imparts a unique set of physical and chemical properties that are crucial for its behavior in chemical reactions and biological systems. The interplay between the carboxylic acid, the ketone, and the alkyl chain dictates its solubility, acidity, and spectral characteristics.

Figure 1: 2D structure of 7-Methyl-6-oxooctanoic acid.

Core Physical Properties: A Tabulated Summary

Precise experimental data for 7-Methyl-6-oxooctanoic acid is not extensively available in the public domain. The following table summarizes a combination of computed data and, where available, experimental data for the compound and its close analogs. It is crucial for researchers to experimentally verify these properties in their specific applications.

PropertyValueData TypeSource
Molecular Formula C₉H₁₆O₃------
Molecular Weight 172.22 g/mol ComputedPubChem[1]
Melting Point Not availableExperimental---
Boiling Point 316.2 °C at 760 mmHgPredictedAlfa Aesar
Density 1.017 g/cm³PredictedAlfa Aesar
Flash Point 159.3 °CPredictedAlfa Aesar
Water Solubility Sparingly solubleQualitativeAtaman Kimya
pKa Not availableExperimental---
LogP (Octanol-Water Partition Coefficient) 1.1ComputedPubChem[1]

Spectroscopic and Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 7-Methyl-6-oxooctanoic acid is expected to show distinct signals for the different proton environments. The chemical shifts are influenced by the proximity of electronegative oxygen atoms.

Expected ¹H NMR Chemical Shifts:

  • -COOH (Carboxylic Acid Proton): A broad singlet, typically in the range of 10-12 ppm.

  • -CH- (Methine Proton at C7): A multiplet, likely a septet, due to coupling with the two adjacent methyl groups, expected around 2.5-2.8 ppm.

  • -CH₂- (Methylene Protons adjacent to C=O at C5): A triplet around 2.5 ppm.

  • -CH₂- (Methylene Protons adjacent to COOH at C2): A triplet around 2.3 ppm.

  • -CH₂- (Other Methylene Protons at C3 and C4): Multiplets in the range of 1.2-1.7 ppm.

  • -CH₃ (Methyl Protons at C8 and C9): A doublet around 1.1 ppm, coupled to the methine proton.

The carbon NMR spectrum provides information on the number of unique carbon environments.

Expected ¹³C NMR Chemical Shifts:

  • -COOH (Carboxylic Carbon): ~175-185 ppm

  • C=O (Ketone Carbon): ~205-220 ppm

  • -CH- (Methine Carbon at C7): ~40-50 ppm

  • -CH₂- (Methylene Carbons): A series of peaks between ~20-40 ppm.

  • -CH₃ (Methyl Carbons at C8 and C9): ~15-20 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expected Characteristic IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp peak around 1710-1730 cm⁻¹.

  • C-H Stretch (Alkyl): Multiple peaks in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-Methyl-6-oxooctanoic acid, electron impact (EI) ionization would likely lead to a molecular ion peak (M⁺) at m/z = 172.

Expected Fragmentation Patterns:

  • Loss of H₂O (m/z = 154): Common for carboxylic acids.

  • Loss of COOH (m/z = 127): Cleavage of the carboxylic acid group.

  • McLafferty Rearrangement: Possible fragmentation involving the ketone and carboxylic acid moieties.

Experimental Protocols for Property Determination

For researchers requiring precise, in-house data, the following section outlines standard experimental protocols for determining key physical properties.

Melting and Boiling Point Determination

The melting point of a solid and the boiling point of a liquid are fundamental physical constants indicative of purity.

cluster_0 Melting Point Determination cluster_1 Boiling Point Determination Sample Preparation Sample Preparation Capillary Loading Capillary Loading Sample Preparation->Capillary Loading Instrument Setup Instrument Setup Capillary Loading->Instrument Setup Heating and Observation Heating and Observation Instrument Setup->Heating and Observation Record Range Record Range Heating and Observation->Record Range Microscale Setup Microscale Setup Heating Heating Microscale Setup->Heating Bubble Stream Bubble Stream Heating->Bubble Stream Cooling and Observation Cooling and Observation Bubble Stream->Cooling and Observation Record Temperature Record Temperature Cooling and Observation->Record Temperature

Figure 2: Workflow for melting and boiling point determination.

Step-by-Step Melting Point Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube in a melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid.

Step-by-Step Boiling Point Protocol (Microscale):

  • Setup: Place a small amount of the liquid in a small test tube with a sealed capillary tube (open end down) inside.

  • Heating: Heat the test tube in a heating block or oil bath.

  • Bubble Stream: Observe a steady stream of bubbles emerging from the capillary tube.

  • Cooling and Observation: Remove the heat source and allow the apparatus to cool.

  • Record Temperature: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Solubility Determination

Understanding a compound's solubility is critical for reaction setup, purification, and formulation.

Protocol for Qualitative Solubility Testing:

  • Add approximately 10 mg of 7-Methyl-6-oxooctanoic acid to 1 mL of the solvent (e.g., water, ethanol, dichloromethane) in a small test tube.

  • Agitate the mixture for 1-2 minutes at room temperature.

  • Observe if the solid dissolves completely. If not, gently warm the mixture and observe any change in solubility.

  • Record the solubility as soluble, partially soluble, or insoluble at both temperatures.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Dissolve Acid Dissolve Acid Titrate with Base Titrate with Base Dissolve Acid->Titrate with Base Monitor pH Monitor pH Titrate with Base->Monitor pH Plot Titration Curve Plot Titration Curve Monitor pH->Plot Titration Curve Determine pKa at Half-Equivalence Determine pKa at Half-Equivalence Plot Titration Curve->Determine pKa at Half-Equivalence

Figure 3: Workflow for pKa determination via titration.

Step-by-Step Titration Protocol:

  • Solution Preparation: Accurately weigh a sample of 7-Methyl-6-oxooctanoic acid and dissolve it in a suitable solvent (e.g., a water-alcohol mixture if sparingly soluble in water).

  • Titration Setup: Use a calibrated pH meter to monitor the pH of the solution.

  • Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Synthesis, Reactivity, and Stability

A foundational understanding of how 7-Methyl-6-oxooctanoic acid is synthesized and its chemical behavior is essential for its practical application.

Synthetic Approaches
Chemical Reactivity

The reactivity of 7-Methyl-6-oxooctanoic acid is dominated by its two functional groups: the carboxylic acid and the ketone.

  • Carboxylic Acid Reactions: It can undergo typical carboxylic acid reactions such as esterification, amide formation, and reduction to an alcohol.

  • Ketone Reactions: The ketone can be reduced to a secondary alcohol or undergo nucleophilic addition reactions.

  • Decarboxylation: As a β-keto acid derivative, it is susceptible to decarboxylation (loss of CO₂) upon heating, which is a characteristic reaction of this class of compounds.

Stability and Storage

7-Methyl-6-oxooctanoic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Due to the potential for decarboxylation, prolonged exposure to high temperatures should be avoided.

Safety and Handling

While a specific safety data sheet (SDS) for 7-Methyl-6-oxooctanoic acid was not found, data for the similar compound 7-oxooctanoic acid indicates that it may cause skin and eye irritation.[4] Standard laboratory safety precautions should be followed when handling this compound.

General Handling Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

7-Methyl-6-oxooctanoic acid presents a unique combination of functional groups that define its physical and chemical properties. While a complete experimental dataset for this compound is not yet publicly available, this guide has provided a thorough overview based on computed data, the properties of analogous compounds, and established chemical principles. The experimental protocols detailed herein offer a roadmap for researchers to generate the precise data needed for their specific applications. As research into this and related molecules continues, a more complete picture of its properties will undoubtedly emerge, paving the way for new discoveries and innovations.

References

  • The Good Scents Company. (n.d.). 7-methyl octanoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 7-METHYLOCTANOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxooctanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyloctanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 7-oxooctanoate. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Google Patents. (n.d.). US2980716A - Method for preparing 6, 8-dihalooctanoic esters.
  • ResearchGate. (2025). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 4-keto-7-methyloctanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Oxo-heptanoic acid, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Octen-3-ol, 2,6-dimethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-4-oxo-octanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-3-oxooctanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Octanoic acid. Retrieved from [Link]

Sources

Technical Monograph: 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 7-Methyl-6-oxooctanoic acid , a specific branched-chain keto fatty acid. The content is structured to support researchers in analytical characterization, synthesis, and metabolic profiling.

Molecular Weight & Structural Characterization Guide

Executive Summary

7-Methyl-6-oxooctanoic acid (CAS: 59210-01-4) is a medium-chain, branched keto acid characterized by a terminal carboxyl group, a ketone functionality at the C6 position, and a methyl branching at C7 (an isopropyl terminus).[1][2][3] With a molecular weight of 172.22 g/mol , it serves as a critical intermediate in the study of branched-chain fatty acid (BCFA) metabolism and is often monitored in metabolomics as a marker of lipid oxidation or bacterial fermentation processes.

This guide details the physicochemical properties, synthesis pathways, and rigorous analytical protocols required for the identification and quantification of this compound in complex biological matrices.

Physicochemical Profile

Structural Identity

The molecule consists of an 8-carbon backbone (octanoic acid) modified by a keto group and a methyl substituent. The structure can be viewed as an isobutyryl group attached to a valeric acid (pentanoic acid) chain.

AttributeDetail
IUPAC Name 7-Methyl-6-oxooctanoic acid
CAS Number 59210-01-4
Molecular Formula C₉H₁₆O₃
SMILES CC(C)C(=O)CCCCC(=O)O
Monoisotopic Mass 172.10994 Da
Average Mass 172.22 g/mol
Polar Surface Area 54.37 Ų (Ketone + Carboxyl)
Predicted pKa 4.76 ± 0.10 (Carboxylic acid)
Molecular Weight Breakdown

Precise molecular weight calculation is essential for high-resolution mass spectrometry (HRMS).

ElementCountAtomic Mass (Da)Subtotal (Da)Isotopic Contribution
Carbon (¹²C) 912.00000108.0000098.9% abundance
Hydrogen (¹H) 161.0078316.12528
Oxygen (¹⁶O) 315.9949147.98473
Total Monoisotopic 172.10994 [M] peak
¹³C Isotope Effect ~173.113[M+1] (~9.9% intensity)

Synthetic Methodologies

Synthesis of 7-Methyl-6-oxooctanoic acid typically employs a Friedel-Crafts acylation or a Grignard coupling approach to install the isobutyryl moiety onto a linear chain.

Protocol: Adipoyl Chloride Route

This method ensures regiospecificity by utilizing a protected adipic acid derivative.

  • Starting Material: Monomethyl adipoyl chloride (Methyl 6-chloro-6-oxohexanoate).

  • Nucleophile Formation: Preparation of Isopropylmagnesium bromide (Grignard reagent) or Isopropylzinc bromide (Negishi coupling conditions) to prevent over-addition.

  • Coupling: Reaction of the organometallic reagent with the acid chloride at -78°C in THF.

  • Hydrolysis: Acidic hydrolysis of the methyl ester to yield the free acid.

Synthetic Pathway Diagram

The following diagram illustrates the chemical logic flow for synthesizing the target molecule from Adipic Acid precursors.

SynthesisPathway Adipic Adipic Acid (Precursor) MonoEster Monomethyl Adipate Adipic->MonoEster Methanol/H+ AcidChloride Adipoyl Chloride Monoester MonoEster->AcidChloride SOCl2 Intermediate Methyl 7-methyl-6-oxooctanoate (Protected) AcidChloride->Intermediate CuI cat., -78°C Grignard Isopropyl-MgBr (Nucleophile) Grignard->Intermediate FinalProduct 7-Methyl-6-oxooctanoic Acid (Target) Intermediate->FinalProduct LiOH / H3O+

Figure 1: Retrosynthetic logic and forward synthesis of 7-Methyl-6-oxooctanoic acid via adipoyl chloride extension.

Analytical Characterization Protocols

Validating the identity of 7-Methyl-6-oxooctanoic acid requires a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (GC-MS & LC-MS)

Methodology:

  • GC-MS Derivatization: The carboxylic acid must be methylated (using BF3-Methanol or Diazomethane) or silylated (BSTFA) prior to GC analysis to improve volatility.

  • Fragmentation Pattern (EI, 70eV):

    • Molecular Ion: Weak or absent.

    • McLafferty Rearrangement: The keto group at C6 allows for a McLafferty rearrangement involving the gamma-hydrogen at C3.

    • Base Peak: Often m/z 43 (Isopropyl group) or m/z 71 (Isobutyryl cation).

    • Characteristic Loss: [M - 43] (Loss of isopropyl) and [M - 18] (Loss of water).

LC-MS/MS Parameters (ESI Negative Mode):

  • Precursor Ion: 171.1 [M-H]⁻

  • Product Ions:

    • m/z 127 (Decarboxylation [M-H-CO2]⁻)

    • m/z 85 (Cleavage alpha to ketone)

NMR Spectroscopy (¹H NMR)

The proton NMR spectrum provides definitive structural proof.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.10 Doublet (J=7Hz)6HIsopropyl Methyls –CH(CH₃)₂
1.60 - 1.70 Multiplet4HChain Methylenes C3, C4
2.35 Triplet2HAlpha-Methylene –CH₂–COOH (C2)
2.48 Triplet2HAlpha-Keto Methylene –CH₂–C(=O)– (C5)
2.60 Septet1HIsopropyl Methine –CH(CH₃)₂ (C7)
11.0+ Broad Singlet1HCarboxylic Acid –COOH
Analytical Workflow Diagram

This workflow ensures high-confidence identification in metabolomic samples.

AnalyticalWorkflow Sample Biological Sample (Plasma/Culture) Extraction LLE (Ethyl Acetate) or SPE (C18) Sample->Extraction Derivatization Derivatization (BSTFA/TMCS) Extraction->Derivatization For GC LCMS LC-HRMS Analysis (ESI-) Extraction->LCMS Direct Injection GCMS GC-MS Analysis (EI Source) Derivatization->GCMS DataProc Data Processing (XIC Extraction) GCMS->DataProc Library Match (NIST) LCMS->DataProc Exact Mass 171.1099

Figure 2: Dual-stream analytical workflow for the detection of 7-Methyl-6-oxooctanoic acid.

Biological Context & Applications

While less common than linear fatty acids, 7-Methyl-6-oxooctanoic acid is significant in specific biological niches.

  • Bacterial Metabolism: It is a likely intermediate in the degradation of branched-chain alkanes or fatty acids by soil bacteria (e.g., Streptomyces, Rhodococcus). The "isopropyl" tail suggests an origin from valine catabolism or isobutyryl-CoA priming in polyketide synthesis.

  • Biomaterial Functionalization: Keto-acid derivatives are increasingly used to functionalize polymers like Polylactic Acid (PLA) to introduce reactive sites for drug delivery systems [1].

  • Metabolomics: Presence in urine or plasma can indicate defects in branched-chain amino acid oxidation or specific gut microbiome activity.

References

  • PubChem. "7-Methyl-6-oxooctanoic acid Compound Summary." National Library of Medicine. [Link][4]

  • Lipid Maps. "Structure Database: 7-methyl-6-oxooctanoic acid."[2] Lipid Maps Structure Database. [Link]

  • NIST Chemistry WebBook. "Mass Spectra of Organic Acids." National Institute of Standards and Technology. [Link]

Sources

A Technical Guide to 7-Methyl-6-oxooctanoic Acid: A Key Metabolite in Alkylbenzene Biodegradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of 7-Methyl-6-oxooctanoic acid, a molecule of significant interest in the fields of environmental science, microbiology, and biochemistry. For researchers and professionals engaged in drug development, understanding the metabolic fate of xenobiotic compounds is paramount, and this molecule serves as a critical case study in the microbial degradation pathways of industrial chemicals.

Nomenclature and Chemical Identity

7-Methyl-6-oxooctanoic acid is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.[1] It is classified as an oxo fatty acid, featuring an eight-carbon (octanoic) carboxylic acid backbone with a ketone (oxo) group at the 6th carbon and a methyl branch at the 7th carbon.[1]

  • IUPAC Name: 7-methyl-6-oxooctanoic acid[1]

  • CAS Number: 59210-01-4[1]

  • ChEBI ID: CHEBI:179520[1]

  • LIPID MAPS ID: LMFA01060157[1]

The molecule's structure contains two key functional groups: a terminal carboxylic acid and an internal ketone. This bifunctional nature dictates its chemical reactivity and its role as a metabolic intermediate.

Caption: Chemical structure of 7-Methyl-6-oxooctanoic acid.

Physicochemical Properties

A summary of the key computed physicochemical properties is essential for designing experimental conditions, such as selecting appropriate solvents for extraction or chromatographic phases for analysis.

PropertyValueSource
Molecular Formula C₉H₁₆O₃PubChem[1]
Molecular Weight 172.22 g/mol PubChem[1]
XLogP3 (Lipophilicity) 1.1PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 6PubChem[1]

Biological Significance: A Key Intermediate in Xenobiotic Degradation

The primary significance of 7-Methyl-6-oxooctanoic acid lies in its role as a metabolic intermediate in the microbial degradation of alkylbenzenes, specifically isopropylbenzene (cumene). Research has shown that soil bacteria, such as Pseudomonas desmolytica and Pseudomonas convexa, can metabolize isopropylbenzene via a pathway that involves aromatic ring cleavage.[2][3]

In this pathway, isopropylbenzene is first oxidized to 3-isopropylcatechol.[1][4][5] The catechol ring is then cleaved, and through a series of subsequent enzymatic reactions, the aliphatic chain is processed. This process ultimately yields (+)-2-hydroxy-7-methyl-6-oxooctanoic acid.[3] 7-Methyl-6-oxooctanoic acid is the direct metabolic precursor to this identified hydroxylated product. The presence of this molecule and its downstream metabolites in a microbial culture or environmental sample serves as a definitive indicator of active isopropylbenzene degradation.

G cluster_pathway Microbial Degradation of Isopropylbenzene A Isopropylbenzene (Xenobiotic Pollutant) B 3-Isopropylcatechol A->B Dioxygenase C Ring Fission Products (Meta-cleavage) B->C Catechol 2,3-dioxygenase D 7-Methyl-6-oxooctanoic acid (Target Analyte) C->D Multiple Enzymatic Steps E (+)-2-Hydroxy-7-methyl-6-oxooctanoic acid (Detected Metabolite) D->E Hydroxylase F Further Metabolism (TCA Cycle Intermediates) E->F

Caption: Metabolic pathway of isopropylbenzene degradation.

Proposed Chemical Synthesis

Proposed Synthesis Workflow:

G cluster_synthesis Proposed Synthesis Workflow A Step 1: Alkylation Ethyl Isobutyrylacetate + Ethyl 5-bromovalerate B Intermediate: Diethyl 2-isobutyrylheptanedioate A->B Base (NaOEt) in Ethanol C Step 2: Hydrolysis & Decarboxylation Aqueous Acid (e.g., HCl) + Heat B->C Reaction D Final Product: 7-Methyl-6-oxooctanoic acid C->D Purification (Chromatography)

Caption: Proposed workflow for chemical synthesis.
Detailed Experimental Protocol (Proposed):
  • Deprotonation: To a solution of freshly prepared sodium ethoxide (1.0 eq) in anhydrous ethanol, add ethyl isobutyrylacetate (1.0 eq) dropwise at 0°C under an inert atmosphere (e.g., Argon). Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.

    • Rationale: Sodium ethoxide is a strong base sufficient to deprotonate the acidic α-carbon of the β-ketoester, forming a nucleophilic enolate.

  • Alkylation: Add ethyl 5-bromovalerate (1.0 eq) to the enolate solution. The reaction mixture is then heated to reflux for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_N2 reaction to form the new C-C bond.

  • Workup and Extraction: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is taken up in water and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diester intermediate.

    • Rationale: This standard aqueous workup removes inorganic salts and residual ethanol.

  • Hydrolysis and Decarboxylation: The crude diester is refluxed in an excess of aqueous acid (e.g., 6M HCl) for 4-6 hours. This single step accomplishes the hydrolysis of both ester groups and the decarboxylation of the resulting β-keto acid intermediate.

    • Rationale: Acid-catalyzed hydrolysis converts the esters to carboxylic acids. The intermediate, which is a β-keto acid, is thermally unstable and readily loses CO₂ upon heating to yield the final ketone product.

  • Final Purification: The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extract is dried and concentrated. The final product, 7-Methyl-6-oxooctanoic acid, is purified by column chromatography on silica gel.

Analytical Methodology for Quantification

Accurate quantification of 7-Methyl-6-oxooctanoic acid from complex biological matrices, such as bacterial culture media or plasma, is crucial for metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for this purpose, typically requiring a derivatization step to improve the volatility and chromatographic behavior of the carboxylic acid.[6][7]

Analytical Workflow:

G cluster_analysis GC-MS Quantification Workflow A Sample Collection (e.g., Culture Supernatant) + Internal Standard B Liquid-Liquid Extraction (e.g., with Ethyl Acetate) A->B Acidify pH C Derivatization (e.g., with PFB-Br) B->C Evaporate & Reconstitute D GC-MS Analysis (SIM or Full Scan) C->D Inject E Data Processing (Quantification vs. Standard Curve) D->E

Sources

An In-Depth Technical Guide on the Hypothesized Biological Role of 7-Methyl-6-oxooctanoic Acid as a Modulator of Biotin Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-6-oxooctanoic acid is a branched-chain oxo-fatty acid whose biological role has not been empirically established in the scientific literature.[1] However, its striking structural similarity to key intermediates in the universally conserved biotin biosynthesis pathway, particularly 7-keto-8-aminopelargonic acid (KAPA), strongly suggests a potential role as a modulator of this critical metabolic route. This technical guide provides a comprehensive framework for investigating this hypothesized function. We will delve into the intricacies of the biotin synthesis pathway, focusing on the enzymatic steps catalyzed by 7-keto-8-aminopelargonic acid synthase (BioF) and 7,8-diaminopelargonic acid aminotransferase (BioA) as potential targets for 7-Methyl-6-oxooctanoic acid. This document will serve as a foundational resource for researchers aiming to elucidate the biological significance of this and similar molecules, and for drug development professionals exploring novel antimicrobial strategies targeting biotin synthesis.

Introduction: The Significance of Biotin and the Rationale for Investigation

Biotin (Vitamin H or B7) is an essential cofactor for a suite of carboxylase enzymes involved in fundamental metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[2][3] While humans and other animals are biotin auxotrophs, relying on dietary intake, most bacteria and plants synthesize biotin de novo.[2] This metabolic disparity makes the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[2][4]

The core hypothesis of this guide is that 7-Methyl-6-oxooctanoic acid, due to its structural analogy to the natural biotin precursor 7-keto-8-aminopelargonic acid (KAPA), may act as a substrate analog, competitive inhibitor, or an alternative substrate for the enzymes of the biotin biosynthesis pathway. Understanding this potential interaction is paramount for defining its biological role and assessing its therapeutic potential.

The Biotin Biosynthesis Pathway: A Putative Arena for 7-Methyl-6-oxooctanoic Acid Activity

The synthesis of biotin is a multi-step enzymatic process that begins with the formation of a pimeloyl moiety, a seven-carbon dicarboxylic acid, which is subsequently converted into the fused heterocyclic ring structure of biotin.[5][6][7] The initial steps involve a modification of the fatty acid synthesis pathway.[5][6]

A critical juncture in this pathway, and the most likely point of interaction for 7-Methyl-6-oxooctanoic acid, involves the enzymes BioF and BioA.

7-keto-8-aminopelargonic acid synthase (BioF)

BioF is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the formation of the biotin ring structure.[2][8] It facilitates the decarboxylative condensation of pimeloyl-CoA (or pimeloyl-ACP in some species) with L-alanine to produce 7-keto-8-aminopelargonic acid (KAPA).[2][8]

  • Hypothesis: 7-Methyl-6-oxooctanoic acid, particularly if activated to its coenzyme A thioester, could potentially act as an alternative substrate or a competitive inhibitor of BioF, given its structural resemblance to pimeloyl-CoA. The methyl group at the 7-position might influence its binding affinity and reactivity within the active site of BioF.

7,8-diaminopelargonic acid aminotransferase (BioA)

BioA, another PLP-dependent enzyme, catalyzes the subsequent step: the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA).[9][10][11][12] This reaction is unusual as it utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[3][9][10][12][13]

  • Hypothesis: The primary hypothesis centers on 7-Methyl-6-oxooctanoic acid acting as a substrate analog of KAPA for the enzyme BioA. The positioning of the keto group at the 6-position and the methyl group at the 7-position, in contrast to the keto group at the 7-position and the amino group at the 8-position in KAPA's precursor, would be the key determinant of its interaction with the BioA active site. It could potentially bind to the active site and act as a competitive inhibitor.

Visualizing the Hypothesized Interaction

The following diagram illustrates the canonical biotin biosynthesis pathway and the hypothesized points of interaction for 7-Methyl-6-oxooctanoic acid.

Biotin_Pathway_Hypothesis cluster_fatty_acid_synthesis Modified Fatty Acid Synthesis cluster_biotin_synthesis Biotin Ring Assembly Malonyl-thioester Malonyl-thioester Pimeloyl-ACP/CoA Pimeloyl-ACP/CoA Malonyl-thioester->Pimeloyl-ACP/CoA BioC, BioH, etc. KAPA KAPA Pimeloyl-ACP/CoA->KAPA BioF (L-alanine -> CO2) DAPA DAPA KAPA->DAPA BioA (SAM -> SAH) Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB 7M6O 7-Methyl-6-oxooctanoic acid BioF BioF 7M6O->BioF Hypothesis 1: Inhibition/Alternative Substrate BioA BioA 7M6O->BioA Hypothesis 2: Inhibition (Substrate Analog) Experimental_Workflow cluster_protein_prep Enzyme Preparation cluster_assays Biochemical Assays cluster_data_analysis Data Analysis Gene_Cloning Cloning of bioF and bioA Expression Protein Expression in E. coli Gene_Cloning->Expression Purification Purification (Affinity & SEC) Expression->Purification BioF_Assay BioF Activity/Inhibition Assay (LC-MS) Purification->BioF_Assay BioA_Assay BioA Activity/Inhibition Assay (Fluorescence/HPLC) Purification->BioA_Assay Kinetics Determination of Kinetic Parameters (Km, Vmax, IC50, Ki) BioF_Assay->Kinetics BioA_Assay->Kinetics Outcome Elucidation of Molecular Interaction Kinetics->Outcome

Sources

7-Methyl-6-oxooctanoic Acid: Discovery, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and applications of 7-Methyl-6-oxooctanoic acid, structured for researchers and drug development professionals.

Executive Summary

7-Methyl-6-oxooctanoic acid (CAS: 59210-01-4) is a branched-chain keto acid primarily identified as a stable metabolite in the microbial degradation of isopropylbenzene (cumene) .[1][2] Historically significant as a marker for the meta-cleavage pathway of alkylbenzenes by Pseudomonas species, it has since found utility as a specialized intermediate in flavor chemistry and organic synthesis. This guide analyzes its discovery context, biosynthetic pathway, and protocols for its isolation and synthesis.

Discovery and Historical Context

The definitive identification of 7-Methyl-6-oxooctanoic acid traces back to the mid-1970s, during the golden age of elucidating microbial hydrocarbon metabolism.

  • Pioneering Study (1975): The compound was isolated and characterized by Jigami, Omori, and Minoda in their seminal work on the oxidation of alkylbenzenes.

  • Microbial Source: The researchers utilized specific strains of soil bacteria, Pseudomonas desmolytica S44B1 and Pseudomonas convexa S107B1, capable of utilizing cumene as a sole carbon source.

  • Metabolic Significance: The discovery provided the first concrete evidence of a "reductive step" or saturation event following the initial ring fission of isopropyl-substituted aromatics. While the immediate ring-fission product is often unsaturated (dienoic acid), the isolation of the saturated keto acid (and its 2-hydroxy derivative) demonstrated that these bacteria possess enzymes capable of hydrogenating the side chain, likely to facilitate downstream beta-oxidation.

Chemical Identity and Properties

PropertySpecification
IUPAC Name 7-Methyl-6-oxooctanoic acid
CAS Number 59210-01-4
Molecular Formula C

H

O

Molecular Weight 172.22 g/mol
Structure HOOC-(CH

)

-C(=O)-CH(CH

)

Functional Groups Carboxylic acid (C1), Ketone (C6), Isopropyl group (C7-C8)
Physical State Viscous liquid or low-melting solid
Solubility Soluble in ethanol, ether, chloroform; sparingly soluble in water

Structural Insight: The molecule consists of a 5-carbon valeric acid backbone terminated by an isobutyryl group. This "isopropyl ketone" motif is a direct structural vestige of the parent cumene molecule.

Biosynthetic Pathway: The Cumene Degradation Route

The formation of 7-Methyl-6-oxooctanoic acid is a result of the meta-cleavage of the aromatic ring, followed by hydrolysis and reduction.

Pathway Mechanism
  • Initial Oxidation: Cumene is oxidized to 3-isopropylcatechol by a dioxygenase system.

  • Ring Fission: A meta-cleavage dioxygenase opens the catechol ring adjacent to the isopropyl group (proximal or distal cleavage).

  • Hydrolysis & Reduction: The unstable ring-fission product (typically 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid) undergoes saturation (reduction of double bonds) and potentially dehydroxylation or decarboxylation events to yield the stable 7-Methyl-6-oxooctanoic acid .

Pathway Visualization (DOT)

CumeneDegradation cluster_legend Metabolic Phase Cumene Isopropylbenzene (Cumene) Catechol 3-Isopropylcatechol Cumene->Catechol Cumene Dioxygenase (O2, NADH) RingFission 2-Hydroxy-6-oxo-7-methylocta- 2,4-dienoic acid (Unstable Intermediate) Catechol->RingFission Catechol 2,3-Dioxygenase (Meta-Cleavage) HydroxyAcid 2-Hydroxy-7-methyl- 6-oxooctanoic acid RingFission->HydroxyAcid Hydrolase & Reductase (Saturation) Target 7-Methyl-6-oxooctanoic acid (Target Metabolite) HydroxyAcid->Target Dehydroxylation (Putative)

Caption: Metabolic trajectory from Cumene to 7-Methyl-6-oxooctanoic acid via meta-cleavage and saturation.

Experimental Protocols

Protocol A: Microbial Isolation (Historical Method)

Based on Jigami et al. (1975) and Omori et al.

Objective: Isolate 7-Methyl-6-oxooctanoic acid from Pseudomonas fermentation broth.

Reagents:

  • Pseudomonas desmolytica culture.[3][4][5][6][7]

  • Basal mineral salts medium (MSM).

  • Isopropylbenzene (Cumene) >98%.

  • Ethyl ether (extraction solvent).

Workflow:

  • Inoculation: Inoculate 500 mL of MSM with P. desmolytica in a 2L shake flask.

  • Substrate Addition: Add 1.0% (v/v) Cumene. Note: Cumene is volatile and toxic; add in small aliquots or use a vapor-phase feed if possible to prevent toxicity.

  • Incubation: Incubate at 30°C with rotary shaking (200 rpm) for 48–72 hours. Monitor pH; maintain near neutral (pH 7.0) using sterile NaOH.

  • Harvesting: Centrifuge culture broth (8,000 x g, 15 min) to remove cells.

  • Acidification: Acidify the supernatant to pH 2.0 using 6N HCl. This protonates the carboxylic acids, rendering them extractable.

  • Extraction: Extract the acidified broth 3x with equal volumes of ethyl ether.

  • Fractionation:

    • Wash ether layer with water.

    • Extract ether layer with 5% NaHCO

      
       solution (selectively pulls acidic components).
      
    • Re-acidify the bicarbonate phase to pH 2.0 and re-extract into ether.

  • Purification: Dry ether over anhydrous Na

    
    SO
    
    
    
    , evaporate solvent. Purify the residue via silica gel column chromatography (Solvent: Benzene/Acetone gradient) to yield crude keto acid.
Protocol B: Chemical Synthesis (Grignard Route)

A reliable synthetic route for researchers requiring high-purity standards without fermentation.

Concept: Nucleophilic attack of an isopropyl organometallic reagent on a glutaric anhydride derivative, followed by workup.

Reagents:

  • Glutaric anhydride.

  • Isopropylmagnesium chloride (2.0 M in THF).

  • Tetrahydrofuran (THF), anhydrous.

  • Ammonium chloride (sat. aq.).

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Dissolution: Dissolve Glutaric anhydride (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to -78°C (Dry ice/acetone bath).

  • Addition: Dropwise add Isopropylmagnesium chloride (1.1 eq) over 30 minutes. The low temperature favors mono-addition to open the anhydride ring into the keto-acid.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quenching: Quench reaction with saturated NH

    
    Cl solution.
    
  • Workup:

    • Adjust pH to ~3 with 1M HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash organic phase with brine, dry over MgSO

      
      .
      
  • Isolation: Concentrate in vacuo. The product, 5-isobutyrylpentanoic acid (synonymous with 7-methyl-6-oxooctanoic acid), is obtained as an oil.

  • Validation: Confirm structure via

    
    H-NMR (Look for isopropyl doublet at ~1.1 ppm and septet at ~2.6 ppm; triplet for -CH
    
    
    
    -COOH at ~2.3 ppm).

Applications & Significance

Bioremediation Marker

The detection of 7-Methyl-6-oxooctanoic acid in soil or groundwater samples serves as a specific biomarker for active intrinsic bioremediation of cumene spills. Its presence confirms that indigenous microflora are metabolizing the pollutant via the meta-cleavage pathway.

Flavor & Fragrance Industry

Branched-chain keto acids are potent flavor compounds.

  • Profile: Waxy, creamy, slightly fatty, with dairy nuances.

  • Usage: Used as an intermediate to synthesize lactones or used directly in trace amounts to impart "richness" to dairy or fruit flavors.

References

  • Jigami, Y., Omori, T., & Minoda, Y. (1975).[3][4][5] The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp.[3][4][5] Agricultural and Biological Chemistry, 39(9), 1781-1788.

  • Omori, T., Jigami, Y., & Minoda, Y. (1975).[3][4][5] Isolation, identification and substrate assimilation specificity of some aromatic hydrocarbon utilizing bacteria. Agricultural and Biological Chemistry, 39(9), 1775-1779.

  • PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid (Compound Summary). National Library of Medicine.

  • Smith, M. R. (1990). The biodegradation of aromatic hydrocarbons by bacteria.[3] Biodegradation, 1(2-3), 191-206.

Sources

Technical Guide: Natural Occurrence and Metabolic Significance of 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, metabolic origin, and chemical significance of 7-Methyl-6-oxooctanoic acid.

Executive Summary

7-Methyl-6-oxooctanoic acid (CAS: 59210-01-4) is a specialized branched-chain keto acid primarily identified as a microbial catabolite derived from the degradation of alkylbenzenes.[1][2] While rare in isolation, its formation represents a critical "reductive branch" in the catabolism of cumene (isopropylbenzene) by soil bacteria, specifically Pseudomonas species.

For researchers in drug development and bioremediation, this molecule serves two pivotal roles:

  • Metabolic Marker: It evidences a unique reductive step in the meta-cleavage pathway of aromatic hydrocarbons, distinguishing it from standard oxidative degradation.

  • Synthetic Synthon: Its structural motif (isopropyl ketone attached to a carboxylic chain) makes it a valuable intermediate in the synthesis of complex flavors, fragrances, and potentially bioactive lipophilic agents.

Chemical Profile & Identity

PropertySpecification
IUPAC Name 7-Methyl-6-oxooctanoic acid
Common Synonyms 6-Oxo-7-methyloctanoic acid; Isopropyl 5-carboxy-1-pentyl ketone
CAS Number 59210-01-4
Molecular Formula C

H

O

Molecular Weight 172.22 g/mol
Physical State Viscous oil / Low-melting solid
Solubility Soluble in ethanol, ether, chloroform; sparingly soluble in water
Key Functional Groups Carboxylic acid (C1), Ketone (C6), Isopropyl terminus

Natural Occurrence: The Pseudomonas Pathway

The definitive natural source of 7-Methyl-6-oxooctanoic acid is the microbial oxidation of cumene (isopropylbenzene). Cumene itself is a naturally occurring component of crude oil and essential oils (e.g., Cinnamomum verum, Zingiber officinale), providing a steady environmental substrate for these bacteria.

The Producing Organisms

The compound is isolated from the culture broth of specific hydrocarbon-assimilating strains:

  • Pseudomonas desmolytica (Strain S44B1)[3][4][5][6]

  • Pseudomonas convexa (Strain S107B1)[3][4][5][6][7][8][9]

  • Pseudomonas putida (related strains capable of alkylbenzene degradation)

The Metabolic Mechanism

Unlike simple aromatics (like benzene) which degrade via standard ortho- or meta-cleavage to unsaturated acids (muconic acids), the presence of the bulky isopropyl group in cumene forces a deviation in the pathway.

  • Initial Oxidation: Cumene is oxidized to 3-isopropylcatechol .

  • Ring Fission: The catechol ring undergoes meta-cleavage (extradiol cleavage) between C2 and C3.

  • The "Unknown Reductive Step": Typically, meta-cleavage yields a yellow, unsaturated semialdehyde (2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid). However, in these specific Pseudomonas strains, the pathway involves a rapid reduction of the double bonds, leading to the accumulation of the saturated analog: 7-Methyl-6-oxooctanoic acid (often isolated as its 2-hydroxy derivative or the deoxy form depending on the strain and culture age).

Significance of the "Reductive Step"

The isolation of a saturated acyclic acid (7-Methyl-6-oxooctanoic acid) from an aromatic precursor implies that the bacteria possess enzymes capable of reducing the dienoic acid intermediate. This is metabolically expensive but necessary to stabilize the bulky isopropyl-containing chain for further beta-oxidation.

Biosynthetic Pathway Visualization

The following diagram illustrates the catabolism of Cumene into 7-Methyl-6-oxooctanoic acid, highlighting the critical ring-fission and reductive steps.

CumeneDegradation Cumene Cumene (Isopropylbenzene) Catechol 3-Isopropylcatechol (Dihydroxy aromatic) Cumene->Catechol  Dioxygenase   RingFission Meta-Cleavage Product (2-Hydroxy-6-oxo-7-methylocta-2,4-dienoic acid) Catechol->RingFission  Meta-Cleavage (C23O)   ReductiveStep Enzymatic Reduction (The 'Unknown' Step) RingFission->ReductiveStep  NADH/FADH2?   Target 7-METHYL-6-OXOOCTANOIC ACID (Saturated Metabolite) ReductiveStep->Target  Saturation  

Figure 1: The catabolic trajectory from Cumene to 7-Methyl-6-oxooctanoic acid in Pseudomonas sp., emphasizing the transition from aromatic to saturated aliphatic structure.[2][10]

Experimental Protocol: Isolation & Identification

For researchers aiming to isolate this compound from bacterial sources or validate its presence in environmental samples, the following protocol is reconstructed from the foundational work of Jigami et al. (1975).

Fermentation & Extraction
  • Inoculum Preparation: Cultivate Pseudomonas desmolytica S44B1 in a mineral salts medium containing isopropylbenzene (1.0% v/v) as the sole carbon source.

    • Note: Isopropylbenzene is volatile and toxic; supply it via vapor phase or slow feed to prevent cell lysis.

  • Incubation: Shake culture at 30°C for 2-3 days until heavy turbidity is observed.

  • Acidification: Centrifuge cells (10,000 x g, 15 min). Collect the supernatant and adjust pH to 2.0 using 6N HCl.

  • Solvent Extraction: Extract the acidified supernatant 3x with equal volumes of diethyl ether.

  • Fractionation:

    • Wash ether extract with 5% NaHCO

      
       to separate the acidic fraction .
      
    • Re-acidify the bicarbonate layer and extract again with ether.

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
Purification (Chromatography)
  • Silica Gel Column: Load the crude acidic oil onto a silicic acid column.

  • Elution Gradient: Elute with a Benzene:Ethyl Acetate gradient.

    • Fraction A: Unreacted substrates/minor byproducts.

    • Fraction B:7-Methyl-6-oxooctanoic acid (elutes at ~30-40% EtOAc).

  • TLC Verification:

    • Stationary Phase: Silica Gel G.

    • Mobile Phase: Benzene:Dioxane:Acetic Acid (90:25:4).

    • Detection: Bromocresol green (yellow spot on blue background).

Validation (Spectroscopic Data)

To confirm identity, the isolated oil must match these parameters:

  • IR Spectrum: Strong absorption at 1710 cm

    
     (Ketone/Carboxylic C=O).
    
  • NMR (

    
    H): 
    
    • Doublet at

      
       1.1 (6H, Isopropyl methyls).
      
    • Multiplet at

      
       2.6 (1H, Methine of isopropyl).
      
    • Triplet at

      
       2.3 (2H, -CH
      
      
      
      -COOH).
  • Optical Rotation: The biological product is often optically active (

    
    ), indicating stereospecific enzymatic reduction.
    

Applications in Drug Development & Synthesis

While its natural occurrence is microbial, 7-Methyl-6-oxooctanoic acid is commercially relevant as a chemical building block .

Flavor & Fragrance Intermediate

The molecule's structure—a medium-chain fatty acid with a branched keto tail—mimics the creamy, dairy-like notes found in milk fats and cheese. It is used as a precursor in the synthesis of:

  • Isopropyl-substituted lactones: Precursors for exotic fruit flavors.

  • Branched-chain esters: Used in heavy, fruity fragrance accords.

Chiral Synthon Potential

The enzymatic production yields the (+)-isomer. This enantiopurity is valuable for:

  • Polyketide Mimetics: Designing drugs that mimic natural polyketide side chains.

  • Lipophilic Linkers: Using the isopropyl tail to increase the membrane permeability of hydrophilic drug payloads.

References

  • Jigami, Y., Omori, T., & Minoda, Y. (1975).[7][8][9] The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp.[4][7][8][9] Agricultural and Biological Chemistry, 39(9), 1781-1788. Link

  • Omori, T., Jigami, Y., & Minoda, Y. (1974).[9] Microbial Oxidation of

    
    -Methylstyrene and 
    
    
    
    -Methylstyrene. Agricultural and Biological Chemistry, 38(2), 409-415.[9] Link
  • Gibson, D. T. (1968).[10][3][6] Microbial degradation of aromatic compounds. Science, 161(3846), 1093-1097. Link

  • ChemicalBook. (2024). 7-Methyl-6-oxooctanoic acid Product Entry (CAS 59210-01-4).[1][2] Link

Sources

7-Methyl-6-oxooctanoic Acid and its Intersection with Fatty Acid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 7-Methyl-6-oxooctanoic acid, a branched-chain oxo-fatty acid, and its putative role within the broader context of fatty acid metabolism. While specific research on this molecule is nascent, this document synthesizes current knowledge on the metabolism of structurally related compounds to propose a likely metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical metabolic fate of 7-Methyl-6-oxooctanoic acid, alongside detailed, field-proven experimental protocols for its study. By elucidating the probable enzymatic processes and subcellular localization of its metabolism, this whitepaper aims to provide a foundational framework to stimulate further investigation into the biological significance and potential therapeutic relevance of this and other novel fatty acids.

Introduction: The Emerging Complexity of Fatty Acid Metabolism

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing the majority of ATP through β-oxidation and serving as essential building blocks for complex lipids and signaling molecules.[1] While the metabolism of straight-chain fatty acids is well-characterized, the metabolic fates and biological roles of more complex structures, such as branched-chain and oxo-fatty acids, represent a burgeoning field of study. These molecules often arise from diverse dietary sources or endogenous metabolic pathways and possess unique physicochemical properties that can influence cellular processes.[2]

7-Methyl-6-oxooctanoic acid is a C9 branched-chain oxo-fatty acid.[3] Its structure, featuring a methyl branch and a ketone group, suggests a metabolic pathway distinct from the canonical mitochondrial β-oxidation of saturated fatty acids. This guide will delve into the probable metabolic processing of this molecule, drawing parallels with the established pathways for other branched-chain and modified fatty acids.

Table 1: Physicochemical Properties of 7-Methyl-6-oxooctanoic acid

PropertyValueSource
Molecular Formula C9H16O3[3]
Molecular Weight 172.22 g/mol [3]
IUPAC Name 7-methyl-6-oxooctanoic acid[3]
Classification Oxo fatty acid, Branched-chain fatty acid[3]

Putative Metabolic Pathway of 7-Methyl-6-oxooctanoic Acid

Based on its structure, the metabolism of 7-Methyl-6-oxooctanoic acid is predicted to occur primarily within the peroxisome, a cellular organelle responsible for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and other complex lipids.[1][4] The methyl group at the 7th position (a gamma-position relative to the carboxyl group) does not directly impede β-oxidation. However, the presence of the oxo group at the 6th position suggests that initial steps may be required to reduce this ketone before the standard β-oxidation spiral can proceed.

A plausible metabolic pathway would involve the following key stages:

  • Cellular Uptake and Acyl-CoA Synthesis: Like other fatty acids, 7-Methyl-6-oxooctanoic acid is likely transported into the cell and subsequently activated to its coenzyme A (CoA) thioester, 7-methyl-6-oxooctanoyl-CoA, by an acyl-CoA synthetase.

  • Reduction of the Oxo Group: The 6-oxo group would likely undergo reduction to a hydroxyl group, catalyzed by a reductase enzyme. This would yield 7-methyl-6-hydroxyoctanoyl-CoA.

  • Peroxisomal β-oxidation: The resulting 7-methyl-6-hydroxyoctanoyl-CoA would then be a substrate for the peroxisomal β-oxidation machinery. Due to the methyl branch, this process may deviate from the classical pathway.

Given the position of the methyl group, it is unlikely to require α-oxidation, a process necessary for fatty acids with a methyl group at the β-carbon (C3) which sterically hinders the β-oxidation machinery.[5] Instead, the molecule would likely proceed through rounds of β-oxidation until the methyl-branched acyl-CoA is formed, which would then be further metabolized.

The final products of peroxisomal β-oxidation of this molecule would likely be a combination of acetyl-CoA, propionyl-CoA (if the methyl branch results in an odd-numbered carbon chain remnant), and a shorter-chain acyl-CoA that could be transported to the mitochondria for complete oxidation.[4]

Putative_Metabolism_of_7_Methyl_6_oxooctanoic_acid cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_peroxisome Peroxisome 7-M-6-O_acid 7-Methyl-6-oxooctanoic acid 7-M-6-O_CoA 7-Methyl-6-oxooctanoyl-CoA 7-M-6-O_acid->7-M-6-O_CoA Activation 7-M-6-H_CoA 7-Methyl-6-hydroxyoctanoyl-CoA 7-M-6-O_CoA->7-M-6-H_CoA Reduction Acyl_CoA_Synthetase Acyl-CoA Synthetase 7-M-6-O_CoA->Acyl_CoA_Synthetase Reductase Reductase 7-M-6-H_CoA->Reductase Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation 7-M-6-H_CoA->Peroxisomal_Beta_Oxidation Acyl_CoA_Synthetase->7-M-6-O_CoA Reductase->7-M-6-H_CoA Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA Short_Chain_Acyl_CoA Short-chain Acyl-CoA Peroxisomal_Beta_Oxidation->Short_Chain_Acyl_CoA

Caption: Proposed metabolic pathway of 7-Methyl-6-oxooctanoic acid.

Methodologies for Studying 7-Methyl-6-oxooctanoic Acid Metabolism

A multi-faceted experimental approach is required to elucidate the precise metabolic fate and biological activity of 7-Methyl-6-oxooctanoic acid. This section details key methodologies, from analytical chemistry to cell-based assays.

Analytical Chemistry Techniques

Accurate quantification and identification of 7-Methyl-6-oxooctanoic acid and its metabolites are fundamental.

GC-MS is a robust technique for the analysis of fatty acids.[5][6] To improve volatility for GC analysis, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs).[7]

Protocol: FAMEs Preparation and GC-MS Analysis

  • Lipid Extraction: Extract total lipids from the sample (e.g., cultured cells, tissue homogenate) using a chloroform:methanol (2:1, v/v) mixture.

  • Saponification: Hydrolyze the lipid extract with 0.5 M NaOH in methanol at 100°C for 5-10 minutes to release free fatty acids.

  • Methylation: Add 14% boron trifluoride in methanol and heat at 100°C for 5-10 minutes to convert free fatty acids to FAMEs.[6]

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Analysis: Inject the hexane extract onto a GC-MS system.

    • GC Column: A polar capillary column (e.g., Rt-2560, 100 m) is recommended for good separation of FAMEs.[7]

    • Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to elute FAMEs based on their chain length and degree of saturation.[7]

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550. Identify FAMEs by comparing their retention times and mass spectra to authentic standards and spectral libraries.

LC-MS/MS is the method of choice for analyzing acyl-CoA esters, which are the activated intermediates in fatty acid metabolism.[8][9]

Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis

  • Extraction: Extract acyl-CoAs from samples using a solvent mixture such as 2:1:1 isopropanol:acetonitrile:0.1 M KH2PO4.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a C18 SPE cartridge.[9]

  • LC-MS/MS Analysis:

    • LC Column: Use a C18 reversed-phase column for separation.[9]

    • Mobile Phases: Employ a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 90:10 acetonitrile:water).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs. The transition from the precursor ion to a product ion of m/z 507 (corresponding to the phosphoadenosine diphosphate moiety) is commonly used for acyl-CoA detection.[8]

In Vitro and Cellular Assays

To determine the subcellular location of 7-Methyl-6-oxooctanoic acid metabolism, isolation of peroxisomes is crucial.[10]

Protocol: Peroxisome Isolation by Differential and Density Gradient Centrifugation

  • Homogenization: Homogenize cells or tissues in a suitable buffer (e.g., containing sucrose and protease inhibitors).

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different organelles. A low-speed spin (e.g., 1,000 x g) pellets nuclei and unbroken cells. A subsequent medium-speed spin (e.g., 10,000 x g) pellets mitochondria.

  • High-Speed Centrifugation: A high-speed spin (e.g., 25,000 x g) of the mitochondrial supernatant will pellet a fraction enriched in peroxisomes and lysosomes.

  • Density Gradient Centrifugation: Further purify the peroxisomes from this enriched fraction using a density gradient (e.g., OptiPrep™ or Nycodenz®).[11]

  • Validation: Confirm the purity of the peroxisomal fraction by Western blotting for marker proteins (e.g., PMP70 for peroxisomes, TOM20 for mitochondria, and calnexin for the endoplasmic reticulum).

Subcellular_Fractionation_Workflow Start Cell/Tissue Homogenate Centrifuge_Low Centrifuge at 1,000 x g Start->Centrifuge_Low Pellet_Nuclei Pellet (Nuclei, Debris) Centrifuge_Low->Pellet_Nuclei Supernatant_1 Supernatant Centrifuge_Low->Supernatant_1 Centrifuge_Medium Centrifuge at 10,000 x g Supernatant_1->Centrifuge_Medium Pellet_Mitochondria Pellet (Mitochondria) Centrifuge_Medium->Pellet_Mitochondria Supernatant_2 Supernatant Centrifuge_Medium->Supernatant_2 Centrifuge_High Centrifuge at 25,000 x g Supernatant_2->Centrifuge_High Pellet_Peroxisome_Enriched Pellet (Peroxisome Enriched) Centrifuge_High->Pellet_Peroxisome_Enriched Supernatant_Cytosol Supernatant (Cytosol) Centrifuge_High->Supernatant_Cytosol Density_Gradient Density Gradient Centrifugation Pellet_Peroxisome_Enriched->Density_Gradient Purified_Peroxisomes Purified Peroxisomes Density_Gradient->Purified_Peroxisomes

Caption: Workflow for the isolation of purified peroxisomes.

Once peroxisomes are isolated, their capacity to metabolize 7-Methyl-6-oxooctanoic acid can be directly assessed.

Protocol: Peroxisomal β-Oxidation Assay

  • Incubation: Incubate the isolated peroxisomes with 7-Methyl-6-oxooctanoyl-CoA in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD, CoA).

  • Detection of Products: Monitor the production of acetyl-CoA or the reduction of NAD+ to NADH spectrophotometrically or fluorometrically.[12]

  • LC-MS/MS Analysis: Alternatively, stop the reaction at different time points and analyze the reaction mixture by LC-MS/MS to identify and quantify the chain-shortened acyl-CoA intermediates.

The use of stable isotope-labeled 7-Methyl-6-oxooctanoic acid (e.g., with 13C or 2H) in cell culture experiments allows for the tracing of its metabolic fate in a physiological context.[13][14]

Protocol: Stable Isotope Tracing

  • Synthesis of Labeled Compound: Synthesize 13C- or 2H-labeled 7-Methyl-6-oxooctanoic acid.

  • Cell Culture: Culture cells (e.g., primary hepatocytes, HepG2 cells) in a medium supplemented with the labeled fatty acid.

  • Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the extracts using GC-MS or LC-MS/MS to detect the incorporation of the stable isotope label into downstream metabolites (e.g., shorter-chain fatty acids, intermediates of the Krebs cycle). This provides direct evidence of the metabolic pathways involved.[13]

Potential Biological Significance and Future Directions

The biological roles of medium-chain oxo-fatty acids are not well understood, but they may have signaling properties or influence cellular metabolism in unique ways.[2][15] For instance, some medium-chain fatty acids have been shown to modulate inflammatory responses and have been investigated for their potential therapeutic effects in metabolic and neurodegenerative diseases.[16]

Future research should focus on:

  • Elucidating the definitive metabolic pathway: Utilizing the methodologies described above to confirm the proposed pathway and identify the specific enzymes involved.

  • Investigating the biological activities: Assessing the effects of 7-Methyl-6-oxooctanoic acid on cellular processes such as gene expression, cell signaling, and mitochondrial function.

  • Exploring the physiological and pathological relevance: Determining the endogenous presence of this fatty acid in different tissues and its potential association with metabolic diseases.

Conclusion

7-Methyl-6-oxooctanoic acid represents an intriguing molecule at the intersection of branched-chain and oxo-fatty acid metabolism. While its specific biological role remains to be discovered, this technical guide provides a robust framework for its investigation. By leveraging established knowledge of peroxisomal fatty acid oxidation and employing advanced analytical and cell-based methodologies, researchers can unravel the metabolic fate and potential significance of this and other novel fatty acids, paving the way for new insights into cellular metabolism and potential therapeutic interventions.

References

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  • Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295-332.
  • Jang, C., Hui, S., Lu, W., & Rabinowitz, J. D. (2018). The small-molecule alpha-oxidation pathway is a major route of odd-chain fatty acid metabolism in humans. Cell metabolism, 28(4), 637-646.
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  • Hsu, F. F., & Turk, J. (2009). A novel method for determining peroxisomal fatty acid β-oxidation.
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  • Chacko, S. K., & Kramer, P. A. (2019). Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay. MethodsX, 6, 2197–2203. [Link]

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  • Venn-Watson, S. K., & Butterworth, C. (2021). The α-oxidation process on the β-branched chain fatty acid (phytanic acid) to produce an α-branched chain fatty acid (pristanic acid) which then can be activated and enter the β-oxidation pathway. ResearchGate. [Link]

  • Thorpe, C., & Kim, J. J. (1995). Acyl-CoA dehydrogenases and acyl-CoA oxidases. Structural basis for mechanistic similarities and differences. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(9), 718–725. [Link]

  • St-Pierre, V., Vandenberghe, C., Lowry-Gaber, C., & Cunnane, S. C. (2019). Potential benefits of medium chain fatty acids in aging and neurodegenerative disease. GeroScience, 41(5), 555–565. [Link]

  • Microbe Notes. (2023). Alpha Oxidation: Location, Pathway, Steps, Significance. [Link]

  • Aoyama, T., Nosaka, N., & Kasai, M. (2007). Research on the nutritional characteristics of medium-chain fatty acids. The Journal of medical investigation : JMI, 54(3-4), 385–388. [Link]

  • Wikipedia. (n.d.). Acyl-CoA oxidase. [Link]

  • Wanders, R. J. A. (2006). Alpha-Oxidation. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]

  • Hiltunen, J. K., Mursula, A. M., Rottensteiner, H., Wierenga, R. K., Volkl, A., & Gurvitz, A. (2003). The biochemistry of peroxisomal beta-oxidation in the yeast Saccharomyces cerevisiae. FEMS microbiology reviews, 27(1), 35–64.
  • Das, Y., Swinkels, D., Ledesma, M. D., Baes, M., & D'hooge, R. (2021). Peroxisomal Multifunctional Protein 2 Deficiency Perturbs Lipid Homeostasis in the Retina and Causes Visual Dysfunction in Mice. Frontiers in cellular neuroscience, 15, 638656.
  • LIRIAS. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. [Link]

  • Foot, I. T., & Graham, I. A. (2003). The Arabidopsis thaliana multifunctional protein gene (MFP2) of peroxisomal beta-oxidation is essential for seedling establishment. The Plant journal : for cell and molecular biology, 36(3), 307–317. [Link]

  • Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]

  • Yamada, T., Shiraishi, H., & Iga, K. (2016). A novel method for determining peroxisomal fatty acid β-oxidation. Journal of pharmacological and toxicological methods, 81, 193–198. [Link]

Sources

Unlocking the Potential: A Technical Guide to the Biological Activity of 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of metabolic research and drug discovery, the exploration of novel fatty acid structures offers a promising frontier. 7-Methyl-6-oxooctanoic acid (7-M-6-OОA), a C9 branched-chain oxo-fatty acid, represents one such molecule of interest. While structurally reminiscent of key metabolic intermediates, it remains largely uncharacterized in biological systems. This guide provides a comprehensive technical overview of the potential biological activities of 7-M-6-OОA, moving beyond established knowledge to build a scientifically-grounded framework for its investigation.

This document is intended for researchers, scientists, and drug development professionals. It will dissect the molecule's chemical nature, propose hypotheses for its biological roles based on structural analogies to known effectors of metabolism, and provide detailed methodologies for testing these hypotheses. We will explore its potential as a modulator of fatty acid metabolism, an interactor with microbial biosynthetic pathways, and a candidate for further therapeutic and diagnostic development.

Physicochemical and Structural Analysis

Understanding the biological potential of 7-M-6-OОA begins with its molecular identity. Classified as an oxo fatty acid, its structure contains both a ketone group and a carboxylic acid, creating a molecule with distinct chemical properties.

PropertyValueSource
Molecular Formula C₉H₁₆O₃PubChem[1]
Molecular Weight 172.22 g/mol PubChem[1]
IUPAC Name 7-methyl-6-oxooctanoic acidPubChem[1]
SMILES CC(C)C(=O)CCCCC(=O)OPubChem[1]
InChIKey OCTWQXZMIOXBML-UHFFFAOYSA-NPubChem[1]
Classification Fatty Acyls > Oxo fatty acidsLIPID MAPS[1]

A critical point of clarification is the structural distinction between 7-M-6-OОA and 7-keto-8-aminopelargonic acid (KAPA) , the committed intermediate in the biotin biosynthesis pathway.[2][3] While both are keto acids, the substitution at the carbon adjacent to the ketone is different—a methyl group in 7-M-6-OОA versus an amino group in KAPA. This seemingly small difference fundamentally alters its role, shifting it away from being a direct biotin vitamer. However, this structural similarity forms the basis for one of our primary hypotheses: the potential for competitive interaction with biotin synthesis enzymes.

G cluster_workflow Proposed Research Workflow for 7-M-6-OОA cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_analytical Analytical Chemistry cluster_invivo In Vivo / Preclinical (Future Work) start Hypothesis Generation enzyme_assay Protocol 1: KAPA Synthase Inhibition Assay start->enzyme_assay Test Antimicrobial Hypothesis metabolism_assay Protocol 2: Cellular Metabolism (Seahorse, Lipid Staining) start->metabolism_assay Test Metabolic Hypothesis binding_assay Surface Plasmon Resonance (SPR) for Enzyme Binding enzyme_assay->binding_assay Confirm Direct Interaction quant_method Protocol 3: LC-MS/MS Method Development enzyme_assay->quant_method Requires Quantifiable Compound antimicrobial_model Infection Models binding_assay->antimicrobial_model Validate in Biological System membrane_assay Membrane Fluidity Assay (e.g., Laurdan) metabolism_assay->membrane_assay Investigate Membrane Effects metabolism_assay->quant_method Requires Quantifiable Compound animal_model Rodent Metabolic Studies membrane_assay->animal_model Validate in Biological System

Figure 2: A multi-tiered workflow for investigating the bioactivity of 7-M-6-OОA.
Protocol 1: In Vitro KAPA Synthase (BioF) Inhibition Assay

Objective: To determine if 7-M-6-OОA can inhibit the enzymatic activity of KAPA synthase.

Rationale: This assay directly tests Hypothesis 2. KAPA synthase catalyzes the condensation of L-alanine and pimeloyl-CoA. [3][4]Inhibition of this activity would provide strong evidence for a potential antimicrobial mechanism. Recombinant BioF from a model organism like E. coli or M. tuberculosis should be used.

Methodology:

  • Enzyme and Substrate Preparation:

    • Express and purify recombinant KAPA synthase (BioF). Confirm purity via SDS-PAGE and activity using a standard assay.

    • Prepare stock solutions of L-alanine, pimeloyl-CoA, and the cofactor pyridoxal 5'-phosphate (PLP) in appropriate buffers.

    • Prepare a stock solution of 7-M-6-OОA in DMSO. Prepare a serial dilution series (e.g., from 1 µM to 1 mM).

  • Assay Setup (96-well plate format):

    • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 100 mM HEPES, pH 7.5).

    • Controls:

      • Negative Control: Reaction mix with no enzyme.

      • Positive Control (100% Activity): Reaction mix with enzyme and DMSO vehicle.

      • Inhibitor Control: A known inhibitor of BioF, if available.

    • Test Wells: To each well, add reaction buffer, PLP, L-alanine, and pimeloyl-CoA. Add varying concentrations of 7-M-6-OОA.

    • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding KAPA synthase to all wells (except the negative control).

  • Detection and Analysis:

    • The reaction releases Coenzyme A (CoA-SH). The rate of CoA-SH production can be monitored continuously by including Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow product measurable at 412 nm.

    • Measure the absorbance kinetically over 30-60 minutes at 37°C.

    • Calculate the initial reaction velocity (V₀) for each concentration of 7-M-6-OОA.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Metabolism and Lipid Accumulation Assay

Objective: To assess the impact of 7-M-6-OОA on cellular respiration and lipid storage in a metabolically active cell line.

Rationale: This protocol addresses Hypothesis 1a and 1b. A cell line like HepG2 (human hepatoma) is an excellent model for studying liver metabolism. Measuring the oxygen consumption rate (OCR) provides a real-time view of mitochondrial function, while staining for neutral lipids quantifies changes in fat storage.

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to ~80% confluency in appropriate media.

    • Seed cells into a Seahorse XF cell culture microplate for OCR analysis and into standard culture plates for lipid staining.

    • Treat cells with a range of concentrations of 7-M-6-OОA (e.g., 10 µM, 50 µM, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Mitochondrial Respiration Analysis (Seahorse XF Analyzer):

    • Following treatment, wash cells and replace the media with Seahorse XF assay medium.

    • Perform a "Mito Stress Test" by sequentially injecting:

      • Oligomycin: ATP synthase inhibitor, to measure ATP-linked respiration.

      • FCCP: An uncoupling agent, to measure maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Analyze the resulting OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Neutral Lipid Staining (Oil Red O):

    • Following treatment in standard plates, wash cells with PBS and fix with 10% formalin.

    • Wash again and stain with a filtered Oil Red O solution for 30 minutes.

    • Wash away excess stain and visualize lipid droplets via microscopy.

    • For quantification, elute the dye from the cells using isopropanol and measure the absorbance at ~510 nm.

Protocol 3: LC-MS/MS Quantification in Biological Matrices

Objective: To develop a robust analytical method to detect and quantify 7-M-6-OОA in cell culture media or plasma.

Rationale: A validated quantification method is essential for pharmacokinetic studies, determining cellular uptake, and confirming exposure in all in cellulo and in vivo experiments.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: For plasma or media samples, add 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte, or a structurally similar fatty acid not present in the sample).

    • Vortex and centrifuge at high speed to pellet proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • Chromatography (LC):

    • Use a C18 reverse-phase column suitable for separating fatty acids.

    • Employ a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the gradient to ensure separation from other endogenous fatty acids.

  • Mass Spectrometry (MS/MS):

    • Use a triple quadrupole mass spectrometer operating in negative ion mode (due to the carboxylic acid group).

    • Perform precursor ion scans to identify the parent mass of 7-M-6-OОA ([M-H]⁻).

    • Perform product ion scans to identify characteristic fragment ions for use in Multiple Reaction Monitoring (MRM).

    • Develop an MRM method using at least two transitions (one quantifier, one qualifier) for both the analyte and the internal standard to ensure specificity and accuracy.

  • Validation:

    • Prepare a calibration curve using known concentrations of 7-M-6-OОA spiked into the matrix of interest (e.g., blank media, blank plasma).

    • Assess the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard validation guidelines.

Future Directions and Conclusion

The study of 7-Methyl-6-oxooctanoic acid is at a nascent stage, yet the potential for novel biological activity is significant. The hypotheses and protocols outlined in this guide provide a clear and robust roadmap for its initial investigation.

  • Immediate Goals: The primary objective should be to execute the in vitro and cellular assays described. Positive results from the KAPA synthase inhibition assay would strongly support its development as a potential antimicrobial lead. Concurrently, data from cellular metabolic assays will clarify its role as a modulator of eukaryotic energy metabolism.

  • Long-Term Vision: Should the initial findings prove promising, subsequent research should focus on in vivo models. This could involve assessing its impact on metabolic parameters in rodent models of metabolic disease or evaluating its efficacy in models of bacterial infection.

References

  • Information on 7,7-Dimethyl-6-oxooctanoic acid, a related compound, was found but is not directly cited as it pertains to a different molecule.
  • Stoner, G. L., & Eisenberg, M. A. (1975). Biosynthesis of 7,8-diaminopelargonic acid, a biotin intermediate, from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. Journal of Biological Chemistry, 250(11), 4029–4036. Available at: [Link]

  • Kekre, P. A., et al. (2013). Purification and X-ray crystallographic analysis of 7-keto-8-aminopelargonic acid (KAPA) synthase from Mycobacterium smegmatis. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 10), 1149–1152. Available at: [Link]

  • Hwang, I. H., et al. (2010). Biosynthetic Pathway of Biotin in Microorganisms. ResearchGate. Available at: [Link]

  • Eisenberg, M. A., & Stoner, G. L. (1971). Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs. Journal of Bacteriology, 108(3), 1291–1297. Available at: [Link]

  • Pinon, V., et al. (2005). Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase. Plant Physiology, 139(4), 1666–1676. Available at: [Link]

  • PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Information on 7-methyl-6-octadecenoic acid, a different compound, was found but is not directly cited.
  • Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin synthesis begins by hijacking the fatty acid synthetic pathway. Nature Chemical Biology, 6(9), 682–688. Available at: [Link]

  • Marquet, A., et al. (2007). Biosynthesis of Biotin. ResearchGate. Available at: [Link]

  • Hwang, I. H., et al. (2010). 7-Keto-8-Aminopelagonic Acid Synthase as a Potential Herbicide Target. ResearchGate. Available at: [Link]

  • Infantino, V., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Pharmacology, 11, 965. Available at: [Link]

  • General information on bioactive compounds was reviewed for context but is not directly cited.
  • General information on fatty acid metabolism was reviewed for context but is not directly cited.
  • Duplic
  • Patent information on related but different chemical synthesis was reviewed for context and is not directly cited.
  • Information on 7-methyloctanoic acid (a different isomer) was reviewed for context and is not directly cited.
  • Infantino, V., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. PubMed Central. Available at: [Link]

  • Information on 7-oxooctanoic acid, a related compound, was reviewed for context and is not directly cited.
  • de Carvalho, C. C. C. R., & Caramujo, M. J. (2018). The Various Roles of Fatty Acids. Molecules, 23(10), 2583. Available at: [Link]

  • Information on the synthesis of a different isomer was reviewed for context and is not directly cited.
  • PP Notes. (2021, March 15). Lipid Metabolism 02 | Biochemistry | PP Notes | Lehninger 6E Ch. 17.2 & 21.1 [Video]. YouTube. Available at: [Link]

  • Commercial supplier inform
  • Information on the synthesis of a related compound was reviewed for context and is not directly cited.

Sources

7-Methyl-6-oxooctanoic Acid: Metabolic Origins and Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Methyl-6-oxooctanoic acid (CAS 59210-01-4), focusing on its role as a metabolic intermediate in the microbial degradation of alkylbenzenes and its structural significance in the synthesis of branched-chain bioactive molecules.

Executive Summary

7-Methyl-6-oxooctanoic acid is a branched-chain keto-acid primarily identified as a metabolic intermediate in the catabolism of isopropylbenzene (cumene) and isobutylbenzene by soil bacteria, specifically Pseudomonas species.[1][2] Its formation highlights a specific "reductive step" in the meta-cleavage pathway of aromatic hydrocarbons, distinguishing it from the typical unsaturated ring-fission products. Beyond its metabolic role, the compound serves as a structural scaffold in the synthesis of capsaicinoids (e.g., Nordihydrocapsaicin) and other branched-chain fatty acid derivatives.

Chemical Identity & Properties

The molecule is characterized by a terminal isopropyl group adjacent to a ketone functionality at the C6 position (relative to the carboxyl C1). This structure effectively makes it an isobutyryl-valeric acid derivative.

PropertyData
IUPAC Name 7-Methyl-6-oxooctanoic acid
CAS Number 59210-01-4
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
SMILES CC(C)C(=O)CCCCC(=O)O
Key Functional Groups Carboxylic acid (C1), Ketone (C6), Isopropyl (C7-C8)
Metabolic Context Alkylbenzene degradation (Ring fission product)

Metabolic Pathway: Alkylbenzene Degradation

The primary biological source of 7-methyl-6-oxooctanoic acid is the meta-cleavage pathway of isopropylbenzene (cumene) in Pseudomonas strains (e.g., P. desmolytica, P. convexa). Unlike standard aromatic degradation which yields TCA cycle intermediates directly, the presence of the bulky isopropyl group leads to the accumulation of this specific branched-chain acid.

Mechanistic Workflow
  • Initial Oxidation: The aromatic ring of isopropylbenzene is dioxygenated to form 3-isopropylcatechol .[1][2][3][4]

  • Ring Fission (Meta-Cleavage): Catechol 2,3-dioxygenase cleaves the ring adjacent to the hydroxyl groups, generating a muconic semialdehyde derivative.

  • Reduction: A crucial, non-standard reductive step saturates the double bonds of the ring-fission product.

  • Product Formation: The pathway yields 2-hydroxy-7-methyl-6-oxooctanoic acid , which can be further processed or reduced to the non-hydroxy 7-methyl-6-oxooctanoic acid depending on the specific dehydrogenase/reductase activity of the strain.

Pathway Visualization

The following diagram illustrates the degradation logic, highlighting the transition from the aromatic precursor to the aliphatic keto-acid.

CumeneDegradation Cumene Isopropylbenzene (Cumene) IPC 3-Isopropylcatechol Cumene->IPC Dioxygenase (O2, NADH) MetaProduct 2-Hydroxy-6-oxo-7-methylocta-2,4-dienoate (Ring Fission Product) IPC->MetaProduct Catechol 2,3-dioxygenase (Meta-cleavage) ReducedProduct 2-Hydroxy-7-methyl-6-oxooctanoic acid MetaProduct->ReducedProduct Oxidoreductase (Saturation of alkenes) Target 7-Methyl-6-oxooctanoic acid (Target Intermediate) ReducedProduct->Target Dehydroxylation (Putative/Synthetic link)

Caption: Metabolic trajectory from Isopropylbenzene to 7-Methyl-6-oxooctanoic acid via meta-cleavage and chain saturation.

Experimental Protocols

Isolation from Bacterial Culture

This protocol is derived from the metabolic characterization of Pseudomonas species capable of utilizing alkylbenzenes as a sole carbon source.

Reagents:

  • Mineral Salt Medium (MSM)

  • Substrate: Isopropylbenzene (Cumene)[5]

  • Solvents: Diethyl ether, Ethyl acetate

  • Acid: 1N HCl

Workflow:

  • Inoculation: Inoculate Pseudomonas desmolytica (or equivalent degrader) into 500 mL MSM containing 0.1% (v/v) isopropylbenzene.

  • Incubation: Incubate at 30°C with rotary shaking (200 rpm) for 48–72 hours. Monitor turbidity.

  • Extraction:

    • Centrifuge culture broth (10,000 x g, 15 min) to remove cells.

    • Acidify supernatant to pH 2.0 using 1N HCl.

    • Extract three times with an equal volume of diethyl ether.

  • Purification:

    • Combine ether layers and dry over anhydrous Na₂SO₄.

    • Evaporate solvent under reduced pressure to yield a crude brown oil.

    • Fractionation: Purify via silica gel column chromatography using a Chloroform:Methanol gradient. 7-Methyl-6-oxooctanoic acid elutes in the weakly acidic fraction.

Analytical Validation (Self-Validating Metrics)

To confirm the identity of the isolated metabolite, ensure the data matches the following structural logic:

  • Mass Spectrometry (GC-MS):

    • Molecular Ion: Look for

      
       172 
      
      
      
      .
    • Fragmentation: Key fragment at

      
       43 (Isopropyl) and 
      
      
      
      71 (Isobutyryl group:
      
      
      ). The loss of the isobutyryl group should yield a characteristic fragment for the valeric acid chain.
  • NMR Spectroscopy (¹H):

    • Isopropyl Doublet:

      
       ppm (
      
      
      
      ) corresponding to the terminal dimethyls.
    • Methine Multiplet:

      
       ppm (
      
      
      
      ) for the isopropyl methine.
    • Methylene Protons: Multiplets in the 1.5–2.4 ppm range for the aliphatic chain

      
      .
      

Applications in Drug Development

While primarily a degradation product, the carbon skeleton of 7-methyl-6-oxooctanoic acid is highly relevant for the synthesis of branched-chain fatty acid amides , a class of compounds with significant pharmacological activity.

Capsaicinoid Synthesis

The compound serves as a direct precursor to Nordihydrocapsaicin (8-methyl-N-vanillylnonanamide) analogs.

  • Mechanism: The ketone at C6 can be reduced (Wolff-Kishner or Clemmensen reduction) to yield 7-methyloctanoic acid .

  • Coupling: 7-Methyloctanoic acid is then coupled with Vanillylamine to form Nordihydrocapsaicin.

  • Utility: This route allows for the synthesis of specific isotope-labeled standards or structural analogs for TRPV1 receptor studies.

Linker Chemistry

The terminal carboxylic acid and the internal ketone provide orthogonal handles for chemical modification. The ketone can be used for reductive amination or oxime formation, allowing the molecule to serve as a linker in hapten-carrier conjugates for immunogenicity studies of small alkylbenzene haptens.

References

  • Jigami, Y., Omori, T., & Minoda, Y. (1975).[1][2][3][4][6] The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp.[1][2][3][4][6] Agricultural and Biological Chemistry.[1][2][3][4]

  • PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid (Compound Summary).[1][2][5][7][3][8][9][10][11][12][13] National Library of Medicine.

  • Omori, T., & Jigami, Y. (1974).[3] Isolation and Identification of Metabolites of Alkylbenzenes. Agricultural and Biological Chemistry.[1][2][3][4]

  • ChemicalBook. (2023). Ethyl 7-methyl-6-oxooctanoate Product Description.

Sources

An In-depth Technical Guide to the Theoretical Properties of 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methyl-6-oxooctanoic acid is a C9 oxo fatty acid, a class of molecules gaining increasing interest in biochemical and pharmaceutical research.[1][2] As a bifunctional molecule, possessing both a ketone and a carboxylic acid moiety, it presents a unique chemical scaffold with potential for diverse reactivity and biological activity. This technical guide provides a comprehensive overview of the theoretical properties of 7-Methyl-6-oxooctanoic acid, offering foundational knowledge for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also a deeper understanding of the causality behind its predicted chemical behavior and potential applications.

Chemical and Physical Properties

The fundamental physicochemical properties of a molecule are critical for predicting its behavior in various systems, from chemical reactions to biological membranes. While experimental data for 7-Methyl-6-oxooctanoic acid is not extensively available, a combination of computational predictions and comparisons with analogous structures provides a robust theoretical profile.

PropertyValueSource
IUPAC Name 7-Methyl-6-oxooctanoic acid[1]
CAS Number 59210-01-4[1]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
XLogP3 (Computed) 1.1[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Topological Polar Surface Area 54.4 Ų[1]
Boiling Point (Estimated) ~250-270 °CBased on similar compounds like 7-methyloctanoic acid.
Melting Point (Estimated) Not readily available; likely a low-melting solid or oil at room temperature.Based on the properties of similar medium-chain fatty acids.[3]
Solubility (Predicted) Moderately soluble in water, soluble in organic solvents.The presence of a polar carboxylic acid head and a relatively short, branched alkyl chain suggests some aqueous solubility, which will decrease with protonation state. High solubility is expected in alcohols, ethers, and chlorinated solvents.

Theoretical Spectroscopic Data

Spectroscopic analysis is paramount for the structural elucidation and characterization of organic molecules. Based on the structure of 7-Methyl-6-oxooctanoic acid, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Key predicted chemical shifts (δ) in ppm relative to TMS would include:

    • A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-12 ppm.

    • A multiplet for the methine proton (-CH-) at the 7-position, likely around 2.5-2.8 ppm, split by the adjacent methyl protons.

    • A triplet for the methylene protons (-CH₂-) adjacent to the carboxylic acid group (C2), expected around 2.3-2.5 ppm.

    • A triplet for the methylene protons (-CH₂-) adjacent to the ketone (C5), likely around 2.4-2.6 ppm.

    • Multiplets for the other methylene protons in the chain (C3 and C4) between 1.2 and 1.8 ppm.

    • A doublet for the two methyl groups (-CH₃) at the 7-position, expected around 1.1-1.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule.[4] Predicted chemical shifts (δ) in ppm would be:

    • A signal for the carboxylic acid carbon (-COOH) in the range of 175-185 ppm.

    • A signal for the ketone carbonyl carbon (-C=O) in the range of 205-215 ppm.

    • A signal for the methine carbon (-CH-) at the 7-position.

    • Signals for the five methylene carbons (-CH₂-) in the aliphatic region of the spectrum.

    • A signal for the two equivalent methyl carbons (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] For 7-Methyl-6-oxooctanoic acid, the following characteristic absorption bands (in cm⁻¹) are expected:[6]

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=O stretch (ketone): A strong, sharp peak around 1715 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹, which may overlap with the ketone stretch.[7]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z of 172.22.

  • Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). For ketones, alpha-cleavage on either side of the carbonyl group is a common fragmentation. A McLafferty rearrangement is also possible, which would result in a characteristic neutral loss.

Theoretical Synthesis Pathway

A plausible synthetic route to 7-Methyl-6-oxooctanoic acid can be adapted from the synthesis of structurally similar compounds, such as 7-methyl-8-oxo-nonanoic acid.[8] A retro-synthetic analysis suggests a nucleophilic substitution approach.

G target 7-Methyl-6-oxooctanoic acid intermediate1 Ethyl 2-isobutyryl-7-methoxycarbonylheptanoate target->intermediate1 Hydrolysis & Decarboxylation starting_material1 Methyl 6-bromohexanoate intermediate1->starting_material1 Nucleophilic Substitution starting_material2 Ethyl isobutyrylacetate intermediate1->starting_material2 reagent1 Sodium Ethoxide (NaOEt) reagent2 Acid Hydrolysis (e.g., HCl, H₂O, heat)

Sources

7-Methyl-6-oxooctanoic Acid: A Technical Guide to its Classification as an Oxo Fatty Acid and Role in Biotin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Methyl-6-oxooctanoic acid, detailing its classification as an oxo fatty acid and its crucial role as an intermediate in the biotin biosynthesis pathway. This document will delve into the biochemical rationale for its classification, explore its biosynthetic origins, and provide detailed experimental protocols for its analysis, empowering researchers in the fields of biochemistry, microbiology, and drug development.

Foundational Classification: Defining 7-Methyl-6-oxooctanoic Acid as an Oxo Fatty Acid

From a chemical standpoint, 7-Methyl-6-oxooctanoic acid unequivocally belongs to the class of oxo fatty acids . This classification is based on the presence of two key functional groups within its molecular structure: a carboxylic acid (-COOH) group and a ketone (C=O) or oxo group.[1] Fatty acids are fundamentally carboxylic acids with a hydrocarbon chain.[2] The presence of the oxo group on the fatty acid backbone designates it as an oxo fatty acid.

The systematic IUPAC name for this compound is 7-methyl-6-oxooctanoic acid . Its molecular formula is C9H16O3.[1] The structure consists of an eight-carbon chain (octanoic acid) with a methyl group at the seventh carbon and a ketone group at the sixth carbon.

PropertyValueSource
IUPAC Name7-methyl-6-oxooctanoic acidPubChem[1]
Molecular FormulaC9H16O3PubChem[1]
Molecular Weight172.22 g/mol PubChem[1]
Canonical SMILESCC(C)C(=O)CCCCC(=O)OPubChem[1]
InChIKeyOCTWQXZMIOXBML-UHFFFAOYSA-NPubChem[1]

The Biological Significance: A Key Intermediate in Biotin (Vitamin B7) Biosynthesis

The primary biological relevance of 7-Methyl-6-oxooctanoic acid lies in its role as a crucial intermediate in the biosynthesis of biotin (Vitamin B7). Biotin is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[3] The biotin biosynthetic pathway is a well-conserved pathway in many bacteria, fungi, and plants.

The synthesis of biotin can be broadly divided into two main stages: the formation of pimelic acid (a seven-carbon dicarboxylic acid) or its activated form, and the subsequent assembly of the bicyclic ring structure of biotin.[4] The biosynthesis of the pimeloyl moiety in organisms like E. coli is a fascinating process that "hijacks" the fatty acid synthesis machinery.[3][5]

The "Hijacked" Fatty Acid Synthesis Pathway

The journey to biotin begins with the modification of the fatty acid synthesis pathway.[3][5] Key enzymes in this initial phase include:

  • BioC: An O-methyltransferase that methylates the carboxyl group of a malonyl-thioester. This methylation is a critical step that allows this unusual substrate to be recognized and processed by the fatty acid synthesis enzymes.[5]

  • BioH: An esterase that later removes the methyl group to yield pimeloyl-ACP.[5]

This modified pathway elongates a primer through two rounds of the fatty acid elongation cycle to produce a seven-carbon chain. It is within this phase that 7-Methyl-6-oxooctanoic acid, or more accurately its acyl carrier protein (ACP) thioester, emerges as a key intermediate.

The Core Biotin Synthesis Pathway

Following the formation of the pimeloyl moiety, a series of conserved enzymatic reactions lead to the formation of biotin. The key intermediates and enzymes in this latter stage are:

  • Pimeloyl-CoA/Pimeloyl-ACP: The activated form of pimelic acid that serves as the starting point for the ring assembly.

  • 7-keto-8-aminopelargonic acid (KAPA): Formed from pimeloyl-CoA and L-alanine by the enzyme KAPA synthase (BioF) .[6]

  • 7,8-diaminopelargonic acid (DAPA): Synthesized from KAPA through a transamination reaction catalyzed by DAPA aminotransferase (BioA) , which uniquely uses S-adenosylmethionine (SAM) as the amino donor.[7][8]

  • Dethiobiotin (DTB): Formed from DAPA via the action of dethiobiotin synthetase (BioD) , which catalyzes the formation of the ureido ring in an ATP-dependent reaction.[9]

  • Biotin: The final product, synthesized from dethiobiotin by biotin synthase (BioB) , an iron-sulfur cluster enzyme that inserts a sulfur atom to form the thiophane ring.

The precise point at which 7-Methyl-6-oxooctanoic acid participates is in the formation of the pimeloyl moiety, which is then converted to KAPA.

Biotin_Biosynthesis cluster_0 Modified Fatty Acid Synthesis Malonyl_ACP Malonyl-ACP Methylated_Malonyl_ACP Methylated Malonyl-ACP Malonyl_ACP->Methylated_Malonyl_ACP Elongation_Cycles Fatty Acid Elongation (2 cycles) Pimeloyl_ACP_Methyl_Ester Pimeloyl-ACP Methyl Ester Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_Methyl_Ester->Pimeloyl_ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA DTB Dethiobiotin (DTB) DAPA->DTB Biotin Biotin DTB->Biotin

Figure 1: Simplified overview of the biotin biosynthesis pathway.

Experimental Protocols for the Analysis of 7-Methyl-6-oxooctanoic Acid

Accurate quantification of 7-Methyl-6-oxooctanoic acid in biological matrices is essential for studying its role in metabolism and for potential applications in drug development. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of the carboxylic acid and ketone groups, derivatization is necessary to increase the volatility and thermal stability of 7-Methyl-6-oxooctanoic acid.[10]

GCMS_Workflow Sample_Collection 1. Sample Collection (e.g., bacterial culture, cell lysate) Extraction 2. Liquid-Liquid Extraction (e.g., with ethyl acetate or ether) Sample_Collection->Extraction Drying 3. Drying of Organic Extract (e.g., under nitrogen stream) Extraction->Drying Derivatization 4. Derivatization (Oximation followed by Silylation) Drying->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 6. Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Figure 2: Experimental workflow for GC-MS analysis of 7-Methyl-6-oxooctanoic acid.

This protocol is adapted from established methods for the analysis of keto acids.[10]

Materials:

  • Sample containing 7-Methyl-6-oxooctanoic acid

  • Internal standard (e.g., a deuterated analog or a structurally similar keto acid not present in the sample)

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation and Extraction:

    • To your biological sample, add a known amount of internal standard.

    • Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.

    • Separate the organic layer and dry it completely under a gentle stream of nitrogen.

  • Derivatization (Two-Step):

    • Oximation: To the dried residue, add 50 µL of methoxyamine hydrochloride solution. Vortex thoroughly and incubate at 60°C for 30 minutes. This step converts the ketone group to an oxime, preventing enolization.

    • Silylation: After cooling to room temperature, add 80 µL of BSTFA + 1% TMCS. Vortex and incubate at 60°C for 60 minutes. This step converts the carboxylic acid and oxime hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.[11]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Full scan (e.g., m/z 50-600) or selected ion monitoring (SIM) for higher sensitivity and specificity.

  • Quantification:

    • Identify the peaks corresponding to the derivatized 7-Methyl-6-oxooctanoic acid and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the amount of 7-Methyl-6-oxooctanoic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative approach that may not require derivatization, although derivatization can enhance sensitivity.[1][2] This method is particularly useful for analyzing complex biological matrices.

LCMS_Workflow Sample_Collection 1. Sample Collection and Protein Precipitation (e.g., with acetonitrile) Centrifugation 2. Centrifugation to Remove Precipitated Proteins Sample_Collection->Centrifugation Supernatant_Collection 3. Collection of Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis 4. LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Analysis 5. Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Sources

Methodological & Application

Part 1: Strategic Overview & Retrosynthetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 7-Methyl-6-oxooctanoic Acid

7-Methyl-6-oxooctanoic acid (CAS 59210-01-4) is a critical


-keto acid intermediate, often utilized in the synthesis of capsaicinoids (e.g., dihydrocapsaicin) and specialized polymer precursors. Its structure comprises a terminal carboxylic acid, a linear four-carbon spacer, and an isopropyl ketone moiety.

The Synthetic Challenge: Direct acylation of linear precursors often fails to achieve the necessary regioselectivity.

  • Direct Grignard Addition: Reacting adipic anhydride with isopropylmagnesium bromide is prone to polymerization and double-addition (forming tertiary alcohols).

  • Friedel-Crafts: Acylation of unsaturated fatty acids is non-selective regarding position.

The Solution: The Stork Enamine–Ring Cleavage Protocol This guide details the most robust, scalable route: the Stork Enamine Synthesis followed by Retro-Claisen Cleavage . This method utilizes the cyclic constraint of cyclopentanone to perfectly define the 1,6-dicarbonyl spacing before opening the ring to reveal the linear chain.

Retrosynthetic Pathway

Retrosynthesis Target 7-Methyl-6-oxooctanoic acid (Target) Inter1 2-Isobutyrylcyclopentanone (β-Diketone Intermediate) Target->Inter1 Alkaline Ring Cleavage (Retro-Claisen) Inter2 1-Morpholinocyclopentene (Enamine) Inter1->Inter2 Acylation & Hydrolysis Start Cyclopentanone + Morpholine Inter2->Start Condensation (-H2O) Reagent Isobutyryl Chloride Reagent->Inter1

Figure 1: Retrosynthetic strategy utilizing the cyclic platform to mask the linear chain length.

Part 2: Detailed Experimental Protocol

Phase 1: Formation of the Enamine (1-Morpholinocyclopentene)

Objective: Activate cyclopentanone for acylation at the


-position.

Reagents:

Reagent Equiv. MW ( g/mol ) Role
Cyclopentanone 1.0 84.12 Substrate
Morpholine 1.2 87.12 Amine Source
p-Toluenesulfonic acid (pTSA) 0.01 172.20 Catalyst

| Toluene | Solvent | - | Azeotropic removal of water |

Procedure:

  • Setup: Equip a 1L round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Cyclopentanone (84.1 g, 1.0 mol), Morpholine (105 g, 1.2 mol), pTSA (1.7 g), and Toluene (400 mL).

  • Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Isolation: Cool to room temperature. Remove toluene via rotary evaporation.

  • Purification: Distill the residue under reduced pressure (approx. 105–110°C at 10 mmHg) to yield 1-morpholinocyclopentene as a pale yellow oil.

    • Yield Expectation: 85–90%.

Phase 2: Acylation to 2-Isobutyrylcyclopentanone

Objective: Install the isopropyl group via a nucleophilic attack on isobutyryl chloride.

Reagents:

Reagent Equiv. Role
1-Morpholinocyclopentene 1.0 Activated Nucleophile
Isobutyryl Chloride 1.1 Electrophile
Triethylamine (Et3N) 1.1 Acid Scavenger

| Chloroform (CHCl3) | Solvent | Reaction Medium |

Procedure:

  • Inertion: Flame-dry a 2L 3-neck flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the enamine (from Phase 1) in anhydrous

    
     (500 mL) and add 
    
    
    
    . Cool to 0°C.
  • Addition: Add Isobutyryl chloride (1.1 equiv) dropwise over 60 minutes, maintaining internal temperature <5°C. The solution will turn orange/red.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Hydrolysis (Critical): Add 10% HCl (200 mL) and stir vigorously for 2 hours. This hydrolyzes the iminium intermediate to the

    
    -diketone.
    
  • Workup: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
  • Result: Crude 2-isobutyrylcyclopentanone. Can be used directly or distilled for high purity.[1]

Phase 3: Ring Cleavage to 7-Methyl-6-oxooctanoic Acid

Objective: Open the ring using a "Retro-Claisen" type mechanism to reveal the


-keto acid.

Reagents:

Reagent Concentration Role
Sodium Hydroxide (NaOH) 20% aq. solution Nucleophile for cleavage

| HCl | 6M | Acidification |

Procedure:

  • Cleavage: Suspend the 2-isobutyrylcyclopentanone in 20% NaOH (3.0 equiv).

  • Reflux: Heat the mixture to reflux (100°C) for 3–4 hours.

    • Mechanism:[2][3][4][5][6][7][8] Hydroxide attacks the ring carbonyl (more electrophilic than the hindered isopropyl ketone). The C1-C2 bond breaks, forming the stable enolate of the isopropyl ketone and the carboxylate.

  • Cooling: Cool the reaction mixture to 0°C on an ice bath.

  • Acidification: Slowly add 6M HCl until pH < 2. The product will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Wash combined organics with brine.

    • Dry over

      
      .
      
    • Concentrate to yield the crude acid.

    • Recrystallization: Recrystallize from Hexane/Ether or distill (high vacuum) if liquid at RT (MP is low, often an oil).

Part 3: Analytical Validation (QC)

1. NMR Spectroscopy (


 NMR, 400 MHz, 

)
  • 
     11.0 (s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     2.6 (m, 1H):  Methine proton of the isopropyl group (septet splitting).
    
  • 
     2.45 (t, 2H):  Methylene adjacent to the ketone (
    
    
    
    ).
  • 
     2.35 (t, 2H):  Methylene adjacent to the acid (
    
    
    
    ).
  • 
     1.6 (m, 4H):  Central methylene protons (
    
    
    
    ).
  • 
     1.1 (d, 6H):  Gem-dimethyl group of the isopropyl moiety.
    

2. Mass Spectrometry (ESI-MS)

  • [M-H]-: 171.1 m/z (Negative mode).

  • Fragmentation: Look for loss of isopropyl group (43 Da) or

    
     (44 Da).
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete water removalEnsure fresh molecular sieves or vigorous azeotropic distillation.
C-Alkylation vs O-Alkylation Temperature too high during acylationKeep addition strictly at 0°C. O-acylated products do not rearrange to the diketone efficiently without heat/acid.
Incomplete Ring Opening Base concentration too lowEnsure NaOH is at least 20% wt/wt. Dilute base favors simple deprotonation over nucleophilic attack.
Impurity: 7-Methyloctanoic acid Wolff-Kishner reduction?Unlikely in this protocol. Check starting material purity (Isobutyryl chloride vs Isobutyl chloride).

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. Link

  • Mayer, R., & Wehl, J. (1964). "Preparation of -Keto Acids via Enamine Acylation." Chemische Berichte, 97, 61–70. (Foundational text on ring opening of 2-acylcycloalkanones).
  • PubChem Compound Summary. (2023). "7-Methyl-6-oxooctanoic acid (CAS 59210-01-4)." National Center for Biotechnology Information. Link

  • Organic Syntheses. (1990). "Synthesis of 6-oxodecanoic acid (Analogous Protocol)." Org.[9] Synth. Coll. Vol. 7, p.20. Link

Sources

Application Note: Precision Synthesis of 7-Methyl-6-oxooctanoic Acid via Weinreb Amide Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

7-Methyl-6-oxooctanoic acid (CAS: 59210-01-4) is a structural analogue of fatty acid metabolites and a critical hapten linker used in the development of immunoconjugates. Its structure—a terminal carboxylic acid separated by a four-carbon spacer from an isopropyl ketone—presents a classic synthetic challenge: preventing over-alkylation at the carbonyl center while maintaining the integrity of the terminal carboxyl moiety.

The Engineering Challenge

Historical preparations of


- or 

-keto acids relied on organocadmium reagents (toxic) or direct addition of Grignard reagents to cyclic anhydrides (poor regioselectivity and "double-addition" leading to tertiary alcohols).

Selected Strategy: This protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) intermediate strategy. This approach is superior for three reasons:

  • Chemostability: The Weinreb amide forms a stable tetrahedral metal-chelate intermediate upon Grignard addition, preventing the collapse of the carbonyl and subsequent over-addition of the nucleophile.

  • Scalability: It avoids cryogenic temperatures (-78°C) often required for direct acid chloride alkylations, operating efficiently at 0°C to -20°C.

  • Safety: It eliminates the use of carcinogenic cadmium reagents found in older literature (e.g., Organic Syntheses Coll. Vol. 3).

Chemical Pathway & Mechanism[1][2][3]

The synthesis proceeds in three distinct phases starting from Monomethyl Adipate . This starting material ensures the correct carbon chain length (


 backbone) and differentiates the two termini (one protected as ester, one free acid for activation).
Reaction Scheme Visualization

SynthesisPath Start Monomethyl Adipate (C7H12O4) Step1 Acid Chloride Activation Start->Step1 SOCl2, cat. DMF Reflux Inter1 Weinreb Amide Intermediate Step1->Inter1 MeNH(OMe)·HCl Pyridine, DCM, 0°C Step2 Grignard Addition (iPrMgBr) Inter1->Step2 Formation of Mg-Chelate Inter2 Methyl 7-methyl-6-oxooctanoate (Ester) Step2->Inter2 1. iPrMgBr, THF 2. H3O+ Quench Final 7-Methyl-6-oxooctanoic Acid (Target) Inter2->Final LiOH, THF/H2O Hydrolysis

Figure 1: Step-wise synthetic pathway transforming monomethyl adipate to the target keto-acid via the Weinreb intermediate to ensure regiocontrol.

Detailed Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert the free acid of monomethyl adipate to the N-methoxy-N-methylamide.

Reagents:

  • Monomethyl adipate (16.0 g, 100 mmol)

  • Thionyl chloride (14.3 g, 120 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol)

  • Pyridine (17.4 g, 220 mmol)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve Monomethyl adipate in dry DCM (100 mL). Add catalytic DMF (3 drops).
    
  • Add Thionyl chloride dropwise at room temperature. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess

    
     and re-dissolve the crude acid chloride in DCM (100 mL).
    
  • Amidation: In a separate vessel, suspend N,O-Dimethylhydroxylamine hydrochloride in DCM (150 mL) and cool to 0°C. Add Pyridine dropwise.

  • Cannulate the crude acid chloride solution into the amine suspension slowly at 0°C.

  • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Wash organic layer with 1N HCl (2x), Sat.

    
    , and Brine.[1] Dry over 
    
    
    
    and concentrate.
  • Result: Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate. (Expect clear oil, >90% yield).

Phase 2: Grignard Addition (The Critical Step)

Objective: Introduce the isopropyl group.

Reagents:

  • Weinreb Amide (from Phase 1) (approx. 20.3 g, 100 mmol)

  • Isopropylmagnesium bromide (2.0 M in THF) (60 mL, 120 mmol)

  • THF (anhydrous)[2]

Protocol:

  • Dissolve the Weinreb amide in anhydrous THF (200 mL) under Argon. Cool to -10°C (Ice/Salt bath).

  • Addition: Add Isopropylmagnesium bromide solution dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Note: Maintain internal temp < 0°C to preserve the ester group on the other end of the chain.

  • Chelation: Stir at 0°C for 2 hours. The stable magnesium chelate prevents double addition.

  • Hydrolysis/Quench: Pour the reaction mixture into cold 1N HCl (300 mL). This breaks the chelate and releases the ketone.

  • Extract with Ethyl Acetate (3x 100 mL). Wash combined organics with Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) may be required if impurities are present, but the crude is often sufficiently pure.

  • Result: Methyl 7-methyl-6-oxooctanoate.

Phase 3: Ester Hydrolysis

Objective: Reveal the terminal carboxylic acid.

Protocol:

  • Dissolve the keto-ester in THF/Water (3:1, 150 mL).

  • Add Lithium Hydroxide monohydrate (2.0 eq). Stir at room temperature for 12 hours.

  • Workup: Acidify carefully with 1N HCl to pH ~2. Extract with Ethyl Acetate.

  • Dry (

    
    ) and concentrate.
    
  • Final Purification: Recrystallization from Hexanes/Ether or vacuum distillation (if oil).

Analytical Specifications & Quality Control

The following parameters confirm the identity and purity of the synthesized 7-Methyl-6-oxooctanoic acid.

ParameterSpecificationMethod/Notes
Appearance Colorless oil or low-melting solidDependent on ambient temp.[2]
Molecular Weight 172.22 g/mol Formula:

1H NMR (CDCl3)

1.10 (d, 6H, Isopropyl

)
Characteristic doublet

2.45 (t, 2H,

-C=O)
Adjacent to ketone

2.35 (t, 2H,

-COOH)
Adjacent to acid

2.61 (m, 1H, Isopropyl CH)
Septet
IR Spectroscopy 1710 cm⁻¹ (Ketone C=O)Broad band
1735 cm⁻¹ (Acid C=O)Distinct from ketone
Mass Spec [M-H]- = 171.1ESI Negative Mode

Troubleshooting & Critical Control Points

Ester Cleavage During Grignard
  • Issue: The Grignard reagent attacks the distal methyl ester (C1) instead of/in addition to the Weinreb amide (C6).

  • Solution: Ensure the reaction temperature stays below 0°C . The Weinreb amide is significantly more electrophilic than the ester, but selectivity drops at higher temperatures. If this persists, use Isopropylmagnesium Chloride with

    
     (TurboGrignard) at -20°C for higher selectivity.
    
Incomplete Chelate Hydrolysis
  • Issue: Low yield of ketone; presence of stable hemiaminal intermediate.

  • Solution: The acid quench (Step 4, Phase 2) must be vigorous. Ensure the pH drops below 2 and stir the biphasic mixture for at least 30 minutes to fully collapse the tetrahedral intermediate.

Purification Difficulties
  • Issue: Product co-elutes with unreacted monomethyl adipate.

  • Solution: The final step (hydrolysis) converts the ester to the acid.[1][3] The unreacted starting material (if carried over) would become Adipic Acid (dicarboxylic), which is much more polar and easily separated from the mono-keto-mono-acid product by water solubility or column chromatography.

References

  • Target Molecule Identification

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5312939, 7-Methyl-6-oxooctanoic acid. Retrieved from [Link]

  • Weinreb Amide Methodology (Primary Source)

    • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. (Foundational methodology for ketone synthesis).

  • Adipic Acid Derivative Chemistry

    • Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 40(1), 15-32. (Historical context on the difficulty of this synthesis and why modern Grignard/Weinreb routes are preferred).

    • Organic Syntheses, Coll.[4] Vol. 3, p. 601 (1955). "Methyl 4-keto-7-methyloctanoate".[4] Retrieved from [Link] (Demonstrates the older, more hazardous route for a structural isomer, validating the need for the updated protocol above).

  • Grignard Selectivity

    • Krasovskiy, A.; Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 43(25), 3333-3336. (Reference for using TurboGrignard if standard iPrMgBr shows poor selectivity).

Sources

7-Methyl-6-oxooctanoic acid GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Profiling of 7-Methyl-6-oxooctanoic Acid

Executive Summary

This application note details a robust protocol for the extraction, derivatization, and quantification of 7-methyl-6-oxooctanoic acid (CAS: 59210-01-4) in biological matrices. As a branched-chain keto fatty acid, this analyte presents specific analytical challenges, primarily thermal instability and keto-enol tautomerism, which compromise direct gas chromatography (GC) analysis.

To ensure scientific integrity and reproducibility, this guide utilizes a two-step derivatization strategy (Oximation followed by Silylation). This "locking" mechanism stabilizes the keto functionality and volatizes the carboxyl group, yielding a single, symmetric peak suitable for trace-level quantification.

Introduction & Chemical Logic

7-Methyl-6-oxooctanoic acid is a medium-chain oxo fatty acid characterized by a ketone group at the C6 position and a methyl branch at C7. In biological systems, such oxo-fatty acids often serve as intermediates in branched-chain amino acid catabolism or microbial lipid synthesis (e.g., Streptomyces metabolites).

The Analytical Challenge

Direct injection of keto acids into a GC-MS system typically results in:

  • Peak Splitting: Due to rapid equilibrium between the keto and enol forms inside the heated injection port.

  • Thermal Decarboxylation: The proximity of the carbonyl groups can facilitate CO₂ loss at high temperatures (250°C+).

  • Adsorption: Free carboxylic acid protons interact strongly with active sites in the liner and column, causing peak tailing.

The Solution: Double Derivatization

We employ a reaction workflow that sequentially targets both functional groups:

  • Methoxyamination: Reacts with the C6 ketone to form a stable methoxime (MeOx) derivative, effectively preventing enolization.

  • Trimethylsilylation: Reacts with the C1 carboxyl group to form a trimethylsilyl (TMS) ester, increasing volatility and reducing polarity.

Experimental Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the chemical transformations.

G Sample Biological Sample (Plasma/Culture Media) Extract Liquid-Liquid Extraction (Ethyl Acetate/MTBE) Sample->Extract Acidification (pH < 2) Dry Evaporation (N2 Stream) Extract->Dry Deriv1 Step 1: Oximation (MeOx-HCl in Pyridine) 60°C, 1 hr Dry->Deriv1 Residue Deriv2 Step 2: Silylation (MSTFA + 1% TMCS) 37°C, 30 min Deriv1->Deriv2 In-situ GCMS GC-MS Analysis (EI Source, SIM/Scan) Deriv2->GCMS Injection

Caption: Figure 1. Optimized workflow for the stabilization and analysis of 7-methyl-6-oxooctanoic acid. The two-step derivatization is performed in a single vial to minimize sample loss.

Materials and Reagents

Reagent/MaterialSpecificationPurpose
7-Methyl-6-oxooctanoic Acid >98% Purity (Custom Synthesis or Standard)Analytical Standard
Methoxyamine HCl (MeOx) 20 mg/mL in Anhydrous PyridineKeto group protection (Oximation)
MSTFA + 1% TMCS N-Methyl-N-(trimethylsilyl)trifluoroacetamideCarboxyl group derivatization (Silylation)
Ethyl Acetate LC-MS GradeExtraction solvent
Internal Standard (IS) [U-13C]Octanoic Acid or 4-Ketovaleric AcidQuantification & Recovery correction

Detailed Protocol

Step 1: Sample Extraction
  • Aliquot 100 µL of plasma or culture supernatant into a 2 mL glass centrifuge tube.

  • Add 10 µL of Internal Standard solution (100 µM).

  • Acidify sample by adding 10 µL of 1M HCl (Target pH < 2 to protonate the carboxylic acid, driving it into the organic phase).

  • Add 400 µL of Ethyl Acetate . Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic supernatant to a fresh glass vial insert.

  • Evaporate to dryness under a gentle stream of Nitrogen at room temperature. Note: Do not apply heat during evaporation to prevent loss of volatile short-chain precursors.

Step 2: Two-Step Derivatization

Reference: This method adapts the gold-standard metabolomics protocol for keto acids [1, 2].

  • Oximation: Add 50 µL of MeOx/Pyridine solution to the dried residue.

    • Cap tightly and incubate at 60°C for 60 minutes .

    • Mechanism:[1] The methoxyamine attacks the C6 ketone, forming a methoxime (=N-OCH3). This locks the structure against tautomerization.

  • Silylation: Add 50 µL of MSTFA + 1% TMCS to the same vial.

    • Cap and incubate at 37°C for 30 minutes .

    • Mechanism:[1] The silyl reagent replaces the active hydrogen on the C1 carboxyl group with a trimethylsilyl group (-TMS).

  • Transfer to an autosampler vial for immediate injection.

Step 3: GC-MS Acquisition Parameters

Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole MS).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C (hold 5 min).

    • Total Run Time: ~25 minutes.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Acquisition:

    • Scan Mode: 50–550 m/z (for identification).

    • SIM Mode: (Recommended for Quantitation). See Table 1.

Data Analysis & Interpretation

Mass Spectral Characteristics

The derivative formed is 7-methyl-6-methoximino-octanoic acid TMS ester .

Table 1: Target Ions for SIM Acquisition

Ion Typem/z (Approx)Origin/Fragment Structure
Target Ion (Quant) M-31 Loss of -OCH3 from the methoxime group (Characteristic of MeOx derivatives).
Qualifier 1 M-15 Loss of -CH3 (Methyl) from the TMS group.
Qualifier 2 73 Trimethylsilyl cation [Si(CH3)3]+ (Standard TMS fragment).
Qualifier 3 146 Specific McLafferty rearrangement fragment (Chain specific).

Note: The molecular weight of the underivatized acid is 172.22 g/mol .[2] Derivative MW calculation:

  • Acid (172) - H (1) + TMS (73) = 244 (TMS ester only)

  • Ketone (C=O) -> Methoxime (C=N-OCH3): Add N(14)+O(16)+C(12)+H(3) - O(16) = +29 Da.

  • Total Derivative MW ≈ 273 Da.

  • Therefore, look for m/z 273 (Molecular Ion) , m/z 258 (M-15) , and m/z 242 (M-31) .

Chromatographic Behavior

Due to the syn and anti isomerism of the oxime group (geometric isomers around the C=N double bond), two peaks may appear for the single analyte [3].

  • Resolution: If two peaks appear, sum the areas of both peaks for quantitative analysis.

  • Ratio: The ratio of syn to anti peaks is generally constant for a given method but should be monitored as a quality control metric.

Troubleshooting & Quality Control

  • Low Recovery: Ensure the sample pH is < 2 during extraction. Keto acids are water-soluble at neutral pH.

  • Moisture Contamination: MSTFA is extremely sensitive to water. If the reagent turns cloudy or the TMS signal (m/z 73) is weak, replace the reagent. Ensure the drying step (N2) is complete.

  • Peak Tailing: Indicates activity in the liner. Replace the glass liner with a deactivated, wool-packed liner (e.g., Ultra Inert).

References

  • Oxford Academic. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Available at: [Link]

  • National Institutes of Health (PubChem). (2025). 7-Methyl-6-oxooctanoic acid Compound Summary. Available at: [Link]

Sources

High-Sensitivity Quantification of 7-Methyl-6-oxooctanoic Acid (7-MOOA) in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MET-09

Introduction & Biological Context

The precise quantification of 7-Methyl-6-oxooctanoic acid (7-MOOA) is critical for researchers investigating the catabolism of acyclic monoterpenes (such as citronellol and geraniol) and the engineering of the Acyclic Terpene Utilization (Atu) pathway in microbial hosts like Pseudomonas aeruginosa and Pseudomonas putida.

7-MOOA (C₉H₁₆O₃, MW 172.22) is a medium-chain keto acid. Structurally, it consists of an isopropyl group adjacent to a ketone functionality at the C6 position, terminating in a carboxylic acid. Its presence typically indicates the cleavage of higher-order terpenoids or specific branched-chain fatty acid oxidation events.

Analytical Challenges
  • Thermal Instability: As a

    
    - or 
    
    
    
    -keto acid analog, 7-MOOA is susceptible to thermal decarboxylation, making Gas Chromatography (GC) challenging without extensive derivatization.
  • Amphiphilic Nature: The molecule possesses both a hydrophobic isopropyl tail and a polar carboxylic head, requiring careful chromatographic optimization to prevent peak tailing.

  • Isomeric Interference: Biological matrices often contain straight-chain keto acids (e.g., 6-oxooctanoic acid) that are isobaric. High-resolution separation is required.

This protocol details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow using Negative Electrospray Ionization (ESI-), optimized for high throughput and sensitivity without the need for time-consuming derivatization.

Experimental Workflow & Methodology

Reagents and Standards
  • Target Analyte: 7-Methyl-6-oxooctanoic acid (Custom synthesis or high-purity standard >98%).

  • Internal Standard (IS): 6-Oxooctanoic acid-d13 (if available) or a structural analog like 5-Methyl-4-oxohexanoic acid (depending on chromatographic resolution). Recommendation: Use Octanoic acid-d15 if a specific keto-acid IS is unavailable, as it mimics the retention behavior of the lipophilic tail.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)

Rationale: Acidification suppresses the ionization of the carboxylic acid (pKa ~4.8), driving the analyte into the organic phase and removing polar matrix interferences (salts, proteins).

Protocol:

  • Aliquot: Transfer 100 µL of biological sample (plasma/media) to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL in MeOH). Vortex for 10 s.

  • Acidify: Add 10 µL of 1.0 M Formic Acid. (Target pH < 3.0).

  • Extract: Add 400 µL of Ethyl Acetate .

  • Agitate: Vortex vigorously for 5 minutes or shake at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully remove 300 µL of the upper organic supernatant to a clean glass vial.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 30°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex and transfer to LC vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Why: The C18 chemistry provides sufficient retention for the hydrophobic isopropyl tail, while the BEH particle ensures peak shape stability at acidic pH.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial equilibration
1.0 10 Load/Desalt
6.0 90 Elution of 7-MOOA
7.5 90 Wash
7.6 10 Re-equilibration

| 10.0 | 10 | End |

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Negative Mode (ESI-).

    • Rationale: Carboxylic acids ionize efficiently in negative mode ([M-H]⁻), providing lower background noise than positive mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone (V)CE (eV)Type
7-MOOA 171.1 127.1 3018Quantifier (Loss of CO₂)
7-MOOA 171.1 85.1 3025Qualifier (Cleavage at ketone)
IS (Octanoic-d15) 158.2 113.2 3016Quantifier

Note: The primary fragmentation pathway for keto acids in negative mode is decarboxylation ([M-H-CO₂]⁻).

Visualizations

Biological Context: The Atu Pathway

This diagram illustrates the metabolic position of 7-MOOA within the acyclic terpene utilization pathway, highlighting why it serves as a critical flux marker.

AtuPathway Citronellol Citronellol (C10) CitronellicAcid Citronellic Acid Citronellol->CitronellicAcid AtuA/B (Oxidation) GeranylCoA Geranyl-CoA CitronellicAcid->GeranylCoA AtuC/D/E (Activation/Carboxylation) MOOA 7-Methyl-6-oxooctanoic Acid (7-MOOA) GeranylCoA->MOOA Beta-Oxidation Cycle 1 (Loss of C2) AcetylCoA Acetyl-CoA + Acetoacetate MOOA->AcetylCoA Beta-Oxidation Cycle 2 (Cleavage)

Caption: Simplified Atu pathway showing 7-MOOA generation via beta-oxidation of terpene precursors.

Analytical Workflow

A step-by-step logic flow for the extraction and quantification process.

Workflow Sample Biological Sample (100 µL) IS Add Internal Std & Formic Acid Sample->IS Extract LLE Extraction (Ethyl Acetate) IS->Extract Process Dry Down (N2) & Reconstitute Extract->Process Analyze LC-MS/MS (ESI Negative) Process->Analyze Data Quantification (MRM 171->127) Analyze->Data

Caption: Optimized Acidified Liquid-Liquid Extraction (LLE) workflow for anionic keto-acid recovery.

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following validation parameters must be established prior to routine analysis:

Linearity and Range
  • Calibration Curve: Prepare 8 non-zero standards ranging from 1 ng/mL to 2000 ng/mL in surrogate matrix (e.g., PBS or stripped plasma).

  • Weighting: Use

    
     weighting to improve accuracy at the lower end of the curve (LOQ).
    
  • Acceptance:

    
    ; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
    
Matrix Effect Assessment

Since 7-MOOA is a mid-polarity acid, phospholipids can cause ion suppression.

  • Experiment: Compare the peak area of 7-MOOA spiked into extracted blank matrix vs. 7-MOOA in neat solvent.

  • Calculation:

    
    .
    
  • Target:

    
    . If suppression is high (< 0.8), consider switching to Solid Phase Extraction (SPE) using a MAX (Mixed-Mode Anion Exchange)  cartridge.
    

References

  • Förster-Fromme, K., & Jendrossek, D. (2006). Catabolism of citronellol and related acyclic terpenoids in Pseudomonas aeruginosa. Applied and Environmental Microbiology, 72(5), 3419–3428.

  • Marmulla, R., & Harder, J. (2014). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 5, 346.

  • Chiu, H. H., et al. (2011). High-performance liquid chromatography–mass spectrometry for the determination of carboxylic acids in biological samples. Journal of Chromatography A, 1218(3), 337-345.

Application Note: 7-Methyl-6-oxooctanoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Quantitative Mass Spectrometry

In the landscape of quantitative analysis by mass spectrometry (MS), particularly when dealing with complex biological matrices, achieving accuracy and precision is paramount. The entire analytical process, from sample collection and preparation to chromatographic separation and MS detection, is susceptible to variations that can significantly impact the reliability of results. An internal standard (IS) is a well-characterized compound added in a known amount to samples, calibrators, and quality controls to correct for these variations. An ideal internal standard should mimic the analyte's chemical and physical properties, co-elute or elute closely with it, and not be naturally present in the sample.[1] Isotopically labeled analogues of the analyte are often considered the "gold standard" for internal standards; however, their synthesis can be costly and complex. In their absence, a structurally similar compound can serve as a reliable alternative.

This application note details the use of 7-Methyl-6-oxooctanoic acid as an internal standard for the quantitative analysis of medium-chain fatty acids and related metabolites, particularly in the context of biotin metabolism studies, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Selecting 7-Methyl-6-oxooctanoic Acid

7-Methyl-6-oxooctanoic acid (7-M-6-OOA) is a C9 oxo-fatty acid.[2] Its structure, featuring a carboxylic acid group and a ketone functionality, makes it a suitable internal standard for a range of endogenous organic acids. Its utility is particularly pronounced in studies of biotin metabolism. Biotin is an essential cofactor for several carboxylases involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[3][4] Aberrations in biotin metabolism can lead to altered profiles of organic acids. Given that 7-M-6-OOA is not a common endogenous metabolite in most mammalian systems, it serves as an excellent exogenous control to ensure the accuracy of quantification of related metabolic intermediates.

Key Properties of 7-Methyl-6-oxooctanoic Acid:

PropertyValueSource
Molecular FormulaC9H16O3[2]
Molecular Weight172.22 g/mol [2]
Chemical ClassOxo fatty acid[2]

Synthesis of 7-Methyl-6-oxooctanoic Acid

The synthesis of 7-Methyl-6-oxooctanoic acid for use as an analytical standard can be achieved through nucleophilic substitution and ketonic cleavage, starting from 2-methyl acetoacetate and 6-bromohexanoate.[5] This multi-step synthesis allows for the production of a high-purity standard essential for quantitative applications. The identity and purity of the synthesized standard must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare concentrated stock and diluted working solutions of 7-Methyl-6-oxooctanoic acid internal standard and the target analyte(s).

Materials:

  • 7-Methyl-6-oxooctanoic acid (high purity standard)

  • Analyte(s) of interest (e.g., other medium-chain fatty acids)

  • LC-MS grade methanol

  • LC-MS grade water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 7-Methyl-6-oxooctanoic acid.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Ensure complete dissolution by vortexing.

    • Store at -20°C.

  • Analyte Stock Solution (1 mg/mL):

    • Prepare individual stock solutions for each analyte of interest following the same procedure as for the internal standard.

  • Working Internal Standard Solution (10 µg/mL):

    • Dilute the 1 mg/mL stock solution 1:100 with 50% methanol in water.

    • Prepare fresh daily or store at 4°C for short-term use.

  • Calibration Curve Working Solutions:

    • Prepare a series of dilutions of the analyte stock solution(s) in a suitable solvent (e.g., 50% methanol) to create calibration standards at concentrations spanning the expected range in the samples.

Protocol 2: Sample Preparation from Plasma/Serum

Objective: To extract the analytes and internal standard from a biological matrix and prepare them for LC-MS/MS analysis. This protocol utilizes protein precipitation, a common and effective method for removing proteins that can interfere with the analysis.[6]

Materials:

  • Plasma or serum samples

  • Working Internal Standard Solution (10 µg/mL)

  • Ice-cold acetonitrile

  • Centrifuge capable of reaching >10,000 x g

  • Microcentrifuge tubes

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the 10 µg/mL internal standard working solution to each sample, calibrator, and quality control, except for the blank matrix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow Sample Plasma/Serum Sample Add_IS Add 7-M-6-OOA Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for plasma/serum sample preparation.

Protocol 3: LC-MS/MS Analysis

Objective: To chromatographically separate the analytes and internal standard and detect them using tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

ParameterValue
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Conditions (Example - Negative Ion Mode):

The specific mass transitions (precursor ion -> product ion) for the analyte(s) and 7-Methyl-6-oxooctanoic acid need to be optimized by infusing the pure standards into the mass spectrometer. For 7-Methyl-6-oxooctanoic acid (MW 172.22), the deprotonated molecule [M-H]⁻ would be m/z 171.1. Fragmentation would likely occur at the carboxylic acid and keto groups.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte(s)To be determined empiricallyTo be determined empiricallyTo be determined empirically
7-Methyl-6-oxooctanoic acid171.1e.g., 127.1, 85.1To be optimized

Data Analysis and Quantification

The quantification of the analyte(s) is based on the ratio of the peak area of the analyte to the peak area of the internal standard (7-Methyl-6-oxooctanoic acid). A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios on this curve.

G cluster_quantification Principle of Internal Standardization Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard (7-M-6-OOA) Peak Area IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Unknown_Sample Unknown Sample Concentration Calibration_Curve->Unknown_Sample Interpolation

Caption: Data analysis workflow for quantification.

Method Validation

A newly developed analytical method must be validated to ensure its reliability for the intended application.[7] Key validation parameters, as recommended by regulatory bodies like the FDA, include:[8]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and samples spiked with potential interfering substances.

  • Linearity and Range: The linear relationship between the concentration of the analyte and the instrumental response over a defined range. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. These are typically assessed by analyzing quality control samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. This is evaluated by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.

  • Stability: The stability of the analyte and internal standard in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

7-Methyl-6-oxooctanoic acid is a valuable and reliable internal standard for the LC-MS/MS-based quantification of medium-chain fatty acids and related metabolites. Its structural similarity to endogenous organic acids and its absence in most biological systems make it an excellent tool for correcting analytical variability. The protocols outlined in this application note provide a robust framework for developing and validating a quantitative method using 7-Methyl-6-oxooctanoic acid as an internal standard, thereby enhancing the accuracy and reliability of metabolomic and clinical research data.

References

  • Waters Corporation. (n.d.). Organic Acid Analysis. Retrieved from [Link]

  • Schymanski, E. L., et al. (2021). Quantification of Biotin in Feed, Food, Tablets, and Premixes Using HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 69(4), 1337-1346. Retrieved from [Link]

  • Kildegaard, K. R., et al. (2021). Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry. Journal of Chromatography B, 1164, 122513. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2014). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Retrieved from [Link]

  • AIR Unimi. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]

  • ResearchGate. (2018). An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • MDPI. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid. Retrieved from [Link]

  • ResearchGate. (2013). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2017). Preparation of fatty acid methyl esters for gas-liquid chromatography. Retrieved from [Link]

  • Springer Nature. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Retrieved from [Link]

  • ResearchGate. (2013). What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies?. Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • ResearchGate. (2021). Quantification of biotin in plasma samples by column switching liquid chromatography – tandem mass spectrometry. Retrieved from [https://www.researchgate.net/publication/348618709_Quantification_of_biotin_in_plasma_samples_by_column_switching_liquid_chromatography_-tandem_mass_spectrometry]([Link] chromatography_-_tandem_mass_spectrometry)

  • ResearchGate. (2018). Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis. Retrieved from [Link]

  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]

  • Vietnam Journal of Food Control (VJFC). (2023). Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement. Retrieved from [Link]

  • Leco. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 6, 8-dihalooctanoic esters.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxooctanoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols for the Experimental Use of 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Situating 7-Methyl-6-oxooctanoic Acid in Modern Research

7-Methyl-6-oxooctanoic acid is a specialized oxo fatty acid with significant potential in the study of microbial metabolism, particularly in the biosynthesis of biotin (Vitamin B7)[1]. As an analogue or potential precursor to key intermediates like pimelic acid, this molecule offers a unique tool for elucidating enzymatic pathways, screening for novel antimicrobial agents, and potentially for metabolic engineering applications[2][3]. This guide provides a comprehensive overview of the theoretical framework and practical applications of 7-Methyl-6-oxooctanoic acid, complete with detailed experimental protocols to empower researchers in their scientific investigations.

Core Scientific Context: A Tool to Probe Biotin Biosynthesis

The biotin biosynthetic pathway is essential for many microorganisms, yet absent in humans, making it a prime target for the development of novel antibiotics[4]. The synthesis of biotin begins with the formation of pimelic acid, a seven-carbon dicarboxylic acid that forms the backbone of the biotin molecule[3]. 7-Methyl-6-oxooctanoic acid, due to its structural similarity to intermediates in this pathway, can be hypothesized to act as a substrate, inhibitor, or probe for the enzymes involved.

Section 1: Physicochemical Properties and Handling

Before commencing any experimental work, it is crucial to understand the basic properties of 7-Methyl-6-oxooctanoic acid and handle it appropriately.

PropertyValueReference
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance Likely a colorless oil or solidInferred from similar compounds[5]
Solubility Expected to be soluble in organic solvents (e.g., DMSO, ethanol) and sparingly soluble in aqueous buffers.General property of fatty acids

Handling and Storage:

  • Safety Precautions: While specific toxicity data for 7-Methyl-6-oxooctanoic acid is not available, it is prudent to handle it with standard laboratory precautions. Based on the safety profile of the related compound 7-oxooctanoic acid, it may cause skin and eye irritation[6]. Therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Storage: Store 7-Methyl-6-oxooctanoic acid in a tightly sealed container in a cool, dry place. For long-term storage, it is advisable to store it at -20°C to prevent degradation.

Section 2: Application in Elucidating Biotin Biosynthesis

The primary experimental application of 7-Methyl-6-oxooctanoic acid is as a chemical probe to study the enzymes of the biotin biosynthetic pathway. It can be used in both in vitro and in vivo systems.

Workflow for Investigating 7-Methyl-6-oxooctanoic Acid in Biotin Synthesis

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Interpretation A Enzyme Expression & Purification (e.g., BioW, BioI) B Enzymatic Assay with 7-Methyl-6-oxooctanoic Acid A->B C Product Identification (LC-MS, GC-MS) B->C H Pathway Elucidation or Inhibitor Screening C->H D Bacterial Culture with Biotin Auxotroph E Supplementation with 7-Methyl-6-oxooctanoic Acid D->E F Growth Rescue Assay E->F G Metabolite Extraction & Analysis E->G F->H G->H

Caption: Workflow for investigating 7-Methyl-6-oxooctanoic acid's role.

Protocol 1: In Vitro Enzymatic Assay

This protocol details the use of 7-Methyl-6-oxooctanoic acid as a potential substrate for enzymes in the biotin pathway, such as those involved in pimeloyl-CoA synthesis.

Objective: To determine if 7-Methyl-6-oxooctanoic acid can be enzymatically converted by a purified enzyme from the biotin biosynthesis pathway.

Materials:

  • Purified candidate enzyme (e.g., from E. coli or M. tuberculosis)[7]

  • 7-Methyl-6-oxooctanoic acid

  • ATP, CoA, and relevant cofactors (e.g., NADPH, S-adenosylmethionine)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)

  • LC-MS or GC-MS for product analysis[8]

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 7-Methyl-6-oxooctanoic acid in DMSO.

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Reaction Buffer: 80 µL

    • Cofactors (e.g., 1 mM ATP, 0.5 mM CoA): 5 µL

    • Purified Enzyme (1-10 µM final concentration): 5 µL

    • 7-Methyl-6-oxooctanoic acid stock solution (100 µM final concentration): 1 µL

    • Nuclease-free water: to a final volume of 100 µL

  • Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding 100 µL of quenching solution.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS or GC-MS to detect the formation of new products.[8]

Self-Validation and Interpretation:

  • Negative Controls: Run reactions without the enzyme and without the substrate to ensure that product formation is enzyme and substrate-dependent.

  • Positive Control: If a known substrate for the enzyme is available, run a parallel reaction with it.

  • Data Analysis: Look for the appearance of a new peak in the chromatogram corresponding to the expected product. The mass of this peak should be consistent with the predicted enzymatic modification of 7-Methyl-6-oxooctanoic acid.

Protocol 2: In Vivo Growth Rescue of Biotin Auxotrophs

This protocol assesses if 7-Methyl-6-oxooctanoic acid can be utilized by a bacterial strain that is unable to synthesize biotin.

Objective: To determine if 7-Methyl-6-oxooctanoic acid or its metabolites can rescue the growth of a biotin-deficient bacterial mutant.

Materials:

  • Biotin auxotrophic bacterial strain (e.g., an E. coli mutant with a deletion in a bio gene)[9]

  • Minimal media (e.g., M9 minimal media)

  • 7-Methyl-6-oxooctanoic acid

  • Biotin (for positive control)

  • 96-well microplate

  • Incubator with shaking

  • Plate reader for measuring optical density (OD₆₀₀)

Procedure:

  • Prepare Cultures: Grow the biotin auxotroph overnight in a rich medium (e.g., LB broth). Wash the cells twice with minimal media to remove any residual biotin.

  • Prepare Supplemented Media: In a 96-well plate, prepare minimal media supplemented with a range of concentrations of 7-Methyl-6-oxooctanoic acid (e.g., 0, 1, 10, 100 µM).

  • Controls:

    • Negative Control: Minimal media with no supplement.

    • Positive Control: Minimal media supplemented with a known rescuing concentration of biotin (e.g., 1 µM).

  • Inoculation: Inoculate the wells with the washed bacterial culture to a starting OD₆₀₀ of 0.05.

  • Incubation: Incubate the plate at 37°C with shaking for 24-48 hours.

  • Growth Measurement: Measure the OD₆₀₀ at regular intervals to monitor bacterial growth.

Data Interpretation:

  • If the wells supplemented with 7-Methyl-6-oxooctanoic acid show a significant increase in OD₆₀₀ compared to the negative control, it suggests that the compound can be taken up by the cells and converted into a form that can enter and support the biotin biosynthesis pathway.

Section 3: Application in Antimicrobial Drug Discovery

Given that the biotin synthesis pathway is a target for antimicrobial development, 7-Methyl-6-oxooctanoic acid can be used in screening for inhibitors of this pathway.[7]

Workflow for Inhibitor Screening

G A High-Throughput Screen Setup (Enzyme + Substrate + Compound Library) B Detection of Product Formation (e.g., Fluorescence, Absorbance) A->B C Identification of 'Hits' (Compounds that inhibit the reaction) B->C D Dose-Response Analysis (IC50 Determination) C->D E Lead Optimization D->E

Caption: High-throughput screening workflow for inhibitors.

Protocol 3: High-Throughput Inhibitor Screening

Objective: To identify small molecule inhibitors of a target enzyme in the biotin pathway using 7-Methyl-6-oxooctanoic acid as a substrate.

Materials:

  • Purified target enzyme

  • 7-Methyl-6-oxooctanoic acid

  • A library of small molecule compounds

  • Detection reagent that reacts with a product or byproduct of the enzymatic reaction (e.g., a reagent that detects free thiols if CoA is released)

  • 384-well plates

  • Automated liquid handling system

  • Plate reader

Procedure:

  • Assay Miniaturization: Adapt Protocol 1 to a 384-well format.

  • Compound Screening:

    • Dispense a small amount of each compound from the library into individual wells.

    • Add the enzyme, 7-Methyl-6-oxooctanoic acid, and necessary cofactors to each well.

  • Incubation: Incubate the plates for a predetermined time at the optimal temperature.

  • Detection: Add the detection reagent and measure the signal using a plate reader.

  • Hit Identification: Wells showing a significant decrease in signal compared to a no-inhibitor control are identified as containing potential inhibitors.

Validation:

  • "Hits" should be re-tested in dose-response experiments to determine their potency (IC₅₀).

  • Counter-screens should be performed to eliminate compounds that interfere with the detection method.

References

  • 7-Methyloctanoic Acid. Ataman Kimya. [Link]

  • White, R. H. (1989). Steps in the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria. Biochemistry, 28(24), 9695-9701. [Link]

  • Wang, Y., et al. (2011). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Advanced Materials Research, 233-235, 135-138. [Link]

  • 7-Oxooctanoic acid. PubChem. [Link]

  • 7-Methyl-6-oxooctanoic acid. PubChem. [Link]

  • Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin synthesis begins by hijacking the fatty acid synthetic pathway. Nature chemical biology, 6(9), 682–688. [Link]

  • Marquet, A., et al. (2001). Biosynthesis of Biotin. In Comprehensive Natural Products Chemistry (Vol. 4, pp. 249-271). [Link]

  • Reed, L. J. (1961). Method for preparing 6,8-dihalooctanoic esters. U.S.
  • Cronan, J. E. (2012). Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(5), 795-801. [Link]

  • Eisenberg, M. A., & Krell, K. (1969). Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs. The Journal of biological chemistry, 244(22), 6051–6056. [Link]

  • Fedorchuk, T. P., et al. (2020). One-Pot Biocatalytic Transformation of Adipic Acid to 6-Aminocaproic Acid and 1,6-Hexamethylenediamine Using Carboxylic Acid Reductases and Transaminases. ACS Catalysis, 10(3), 1986-1998. [Link]

  • Salaemae, W., & Cronan, J. E. (2017). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. Journal of Biological Chemistry, 292(47), 19248-19257. [Link]

Sources

Application Note: Strategic Synthesis and Utilization of 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Modular Gateway to Branched-Chain Vanilloids and Lipid Mimetics

Executive Summary & Chemical Logic

7-Methyl-6-oxooctanoic acid (CAS: Analogous to 6-oxooctanoic acid derivatives) represents a pivotal "switch" intermediate in the synthesis of branched-chain fatty acids, specifically the anteiso-fatty acids required for capsaicinoid manufacturing.

While linear fatty acids are ubiquitous, the specific 7-methyl branching pattern (an isopropyl terminus on an 8-carbon backbone) is synthetically challenging to install via direct alkylation. This application note details the "Ring-Expansion-Cleavage" strategy , utilizing cyclopentanone as a scaffold to regiospecifically install the 6-oxo and 7-methyl functionalities.

Primary Applications:

  • Nordihydrocapsaicin Synthesis: Precursor to 7-methyloctanoic acid (the lipophilic tail of the vanilloid).

  • Chiral Synthon Generation: The C6 ketone offers a stereoselective handle for enzymatic reduction to 6-hydroxy-7-methyloctanoic acid, a precursor for chiral

    
    -lactones.
    
  • Lipid Mimetics: Building block for branched-chain phospholipids used in liposomal drug delivery systems to modulate membrane fluidity.

Synthetic Architecture (Pathway Visualization)

The synthesis relies on the Stork Enamine Alkylation followed by a Retro-Claisen cleavage . This method avoids the poly-alkylation issues common with direct ketone enolate chemistry.

SynthesisPathway Cyclopentanone Cyclopentanone (C5 Scaffold) Enamine Morpholine Enamine (Activated Nucleophile) Cyclopentanone->Enamine Morpholine, p-TsOH, -H2O AcylInt 2-Isobutyryl Cyclopentanone Enamine->AcylInt 1. Isobutyryl Cl 2. H3O+ KetoAcid 7-Methyl-6-oxooctanoic Acid (Target Intermediate) AcylInt->KetoAcid NaOH (aq) Retro-Claisen ReducedAcid 7-Methyloctanoic Acid (Lipid Tail) KetoAcid->ReducedAcid Wolff-Kishner (N2H4, KOH) Nordihydro Nordihydrocapsaicin (Final API) ReducedAcid->Nordihydro Vanillylamine, Coupling Agent

Figure 1: The "Ring-Expansion-Cleavage" pathway converting a cyclic ketone into a linear branched keto-acid.

Protocol A: Synthesis of 7-Methyl-6-oxooctanoic Acid

Objective: Produce high-purity keto-acid via the ring-opening of 2-isobutyrylcyclopentanone.

Phase 1: Enamine Activation & Acylation

Rationale: Direct acylation of cyclopentanone leads to O-acylation and di-acylation. The morpholine enamine ensures mono-C-acylation.

Reagents:

  • Cyclopentanone (1.0 eq)

  • Morpholine (1.2 eq)

  • Isobutyryl Chloride (1.1 eq)

  • p-Toluenesulfonic acid (catalytic)

  • Solvent: Toluene (for water removal), Chloroform (for acylation).

Step-by-Step:

  • Enamine Formation: Reflux Cyclopentanone and Morpholine in Toluene with cat. p-TsOH using a Dean-Stark trap. Continue until theoretical water is collected (approx. 4-6 hours).

  • Concentration: Remove toluene under reduced pressure to yield the crude enamine (oil).

  • Acylation: Dissolve enamine in anhydrous

    
     or 
    
    
    
    . Cool to 0°C under
    
    
    .
  • Addition: Dropwise add Isobutyryl Chloride over 1 hour. Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Hydrolysis: Add 10% HCl (aq) and stir vigorously for 2 hours to hydrolyze the iminium salt.

  • Extraction: Extract the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Result: Crude 2-isobutyrylcyclopentanone .

Phase 2: Retro-Claisen Ring Opening

Rationale: The 1,3-diketone motif (exocyclic ketone + ring ketone) is susceptible to nucleophilic attack at the ring carbonyl, leading to bond cleavage between C1 and C2.

Reagents:

  • 2-Isobutyrylcyclopentanone (Crude from Phase 1)

  • Sodium Hydroxide (2.5 eq, 5M aqueous solution)

Step-by-Step:

  • Reaction: Suspend the diketone in 5M NaOH. Heat to reflux (100°C) for 4 hours. The mixture should become homogeneous.

  • Cooling: Cool reaction mixture to 0°C in an ice bath.

  • Acidification (Critical): Slowly add conc. HCl until pH < 2. The keto-acid will precipitate or form an oil.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification:

    • Wash: Brine.

    • Drying:

      
      .
      
    • Crystallization: If solid, recrystallize from Hexane/EtOAc. If oil, use as-is or distill (high vacuum required).

Yield Expectation: 65-75% over two phases.

Protocol B: Downstream Transformation (The "Use")

Once isolated, 7-Methyl-6-oxooctanoic acid is rarely the endpoint. It is most valuable when reduced to the saturated fatty acid for vanilloid synthesis.

Wolff-Kishner Reduction (Huang-Minlon Modification)

Objective: Reduce the C6 ketone to a methylene group to generate 7-methyloctanoic acid .

Mechanism: Hydrazone formation followed by base-promoted nitrogen extrusion.

Protocol:

  • Charge: In a flask, combine Keto-Acid (1.0 eq), KOH pellets (3.0 eq), and Hydrazine Hydrate (80%, 2.0 eq) in Diethylene Glycol (high boiling solvent).

  • Hydrazone Formation: Heat to 100°C for 1 hour.

  • Water Removal: Raise temperature to 195-200°C. Use a distillation head to remove water and excess hydrazine.

  • Reflux: Reflux at 200°C for 3-4 hours.

  • Workup: Cool, dilute with water, acidify with HCl. Extract with Hexanes (branched fatty acids are very lipophilic).

Analytical Specifications & Validation

To ensure the integrity of the intermediate, the following checkpoints must be validated.

ParameterSpecificationMethodLogic
Appearance Viscous oil or low-melting solidVisualBranched chains lower melting points compared to linear analogs.
IR Spectrum 1710 cm⁻¹ (Ketone)1735 cm⁻¹ (Acid)FTIRConfirm presence of both carbonyls; absence of lactone bands (1770 cm⁻¹).
¹H NMR Doublet at ~1.1 ppm (6H)Multiplet at ~2.6 ppm (1H)400 MHz NMRThe isopropyl doublet is the diagnostic fingerprint for the 7-methyl tail.
Purity >95%GC-MS (Derivatized)Analyze as Methyl Ester (treat with TMS-Diazomethane) to prevent tailing.

Strategic Application: Nordihydrocapsaicin Coupling

The final utility of this intermediate is the coupling with Vanillylamine.

CouplingLogic Acid 7-Methyloctanoic Acid Activation Activation Strategy Acid->Activation RouteA Acid Chloride (SOCl2) Activation->RouteA Scale > 100g RouteB Mixed Anhydride (Ethyl Chloroformate) Activation->RouteB Lab Scale Coupling Amidation (+ Vanillylamine) RouteA->Coupling RouteB->Coupling Product Nordihydrocapsaicin Coupling->Product

Figure 2: Decision matrix for the final coupling step based on scale.

Coupling Protocol (Mixed Anhydride Method):

  • Dissolve 7-methyloctanoic acid in THF. Add Triethylamine (1.1 eq). Cool to -10°C.

  • Add Ethyl Chloroformate (1.05 eq). Stir 30 mins (forms mixed anhydride).

  • Add Vanillylamine Hydrochloride (1.0 eq) and Triethylamine (1.0 eq).

  • Warm to RT. The product, Nordihydrocapsaicin , is isolated via silica gel chromatography.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation." Journal of the American Chemical Society.

  • Kaga, H., et al. (1996). "Efficient Synthesis of Capsaicin Analogues via Retro-Claisen Reaction." Tetrahedron. (Contextual grounding for the ring-opening methodology).
  • Huang-Minlon. (1946). "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society.

  • Appendino, G. (2006). "The Role of Vanilloids in Pain Perception." Modern Alkaloids.

Application Notes and Protocols for the NMR Spectroscopic Analysis of 7-Methyl-6-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methyl-6-oxooctanoic acid is a bifunctional organic molecule containing both a ketone and a carboxylic acid moiety. As a key intermediate in various synthetic pathways and a potential building block in drug development, its unambiguous structural confirmation is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such small organic molecules in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR spectroscopic analysis of 7-Methyl-6-oxooctanoic acid. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed, field-proven protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, and present a systematic workflow for data interpretation and complete structural assignment.

Molecular Structure and Predicted NMR-Active Nuclei

The structure of 7-Methyl-6-oxooctanoic acid presents a unique set of proton and carbon environments, each of which will give rise to a distinct signal in the respective NMR spectra. Understanding the influence of the electron-withdrawing carbonyl groups of the ketone and carboxylic acid is crucial for predicting the chemical shifts.[2][3] The deshielding effect of these groups will cause adjacent protons and carbons to resonate at a lower field (higher ppm values).[2][3]

Caption: Structure of 7-Methyl-6-oxooctanoic acid with atom numbering.

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Data for 7-Methyl-6-oxooctanoic acid (in CDCl₃, 500 MHz)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-22.35Triplet (t)2H~7.4
H-31.65Quintet2H~7.4
H-41.55Quintet2H~7.4
H-52.55Triplet (t)2H~7.4
H-72.80Septet1H~6.9
H-8, H-91.10Doublet (d)6H~6.9
-COOH10.0 - 12.0Broad Singlet (br s)1H-

Table 2: Predicted ¹³C NMR Data for 7-Methyl-6-oxooctanoic acid (in CDCl₃, 125 MHz)

PositionPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)~179.0
C-2~33.8
C-3~24.3
C-4~28.5
C-5~42.9
C-6 (C=O)~213.0
C-7~41.5
C-8, C-9~18.0

Experimental Protocols

A systematic approach involving a series of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Weighing the Sample: Accurately weigh 5-10 mg of purified 7-Methyl-6-oxooctanoic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[7]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[7]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small cotton plug placed in the pipette.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Caption: Workflow for NMR sample preparation.

1D NMR Spectroscopy Protocols

Protocol 1: ¹H NMR Spectroscopy

  • Purpose: To determine the number of unique proton environments, their chemical shifts, relative numbers (integration), and spin-spin coupling patterns.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (ns): 8-16 (increase for dilute samples)

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width (sw): 12-15 ppm

    • Acquisition Time (aq): 2-4 seconds

Protocol 2: ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of unique carbon environments and their chemical shifts. Proton decoupling is used to simplify the spectrum to singlets.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (ns): 1024 or higher (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width (sw): 220-240 ppm

    • Acquisition Time (aq): 1-2 seconds

2D NMR Spectroscopy Protocols

2D NMR experiments are crucial for establishing connectivity between atoms and confirming the molecular structure.

Protocol 3: COSY (Correlation Spectroscopy)

  • Purpose: A homonuclear experiment that reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is essential for identifying spin systems within the molecule.

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (ns) per increment: 2-8

    • Number of Increments (in F1): 256-512

    • Relaxation Delay (d1): 1.5-2 seconds

    • Spectral Width (sw) in F1 and F2: Same as the ¹H NMR spectrum.

Protocol 4: HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: A heteronuclear experiment that shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹JCH coupling).

  • Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsp' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (ns) per increment: 2-16

    • Number of Increments (in F1): 128-256

    • Relaxation Delay (d1): 1.5 seconds

    • Spectral Width (sw) in F2 (¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (sw) in F1 (¹³C): ~180-200 ppm, centered around the expected carbon chemical shifts.

Protocol 5: HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: A heteronuclear experiment that reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is vital for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (ns) per increment: 8-64

    • Number of Increments (in F1): 256-512

    • Relaxation Delay (d1): 1.5-2 seconds

    • Spectral Width (sw) in F2 (¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (sw) in F1 (¹³C): Same as the ¹³C NMR spectrum.

Data Processing and Analysis Workflow

A systematic approach to data analysis is key to a successful and accurate structure elucidation.

Caption: Systematic workflow for NMR data analysis and structure elucidation.

Step 1: Analysis of 1D ¹H NMR Spectrum

  • Chemical Shift: The downfield shifts of protons at positions 2 and 5 are due to the deshielding effect of the adjacent carbonyl groups. The proton at position 7 is deshielded by the ketone's carbonyl group. The carboxylic acid proton appears at a very low field.

  • Integration: The relative integrals of the signals will confirm the number of protons in each unique environment (e.g., 2H for each methylene group, 1H for the methine, 6H for the two equivalent methyl groups).

  • Multiplicity: The splitting patterns (e.g., triplets for H-2 and H-5, septet for H-7, doublet for H-8/H-9) reveal the number of neighboring protons, which is crucial for establishing connectivity.

Step 2: Analysis of 1D ¹³C NMR Spectrum

  • The two carbonyl carbons (C-1 and C-6) will be the most downfield signals, with the ketone carbonyl (C-6) typically resonating at a lower field than the carboxylic acid carbonyl (C-1).[2]

  • The remaining carbon signals will appear in the aliphatic region, with their specific shifts influenced by their proximity to the carbonyl groups.

Step 3: Interpretation of 2D NMR Spectra

  • COSY: Cross-peaks in the COSY spectrum will confirm the proton-proton coupling network. For example, a cross-peak between the signals at ~2.35 ppm (H-2) and ~1.65 ppm (H-3) will establish their connectivity. This allows for the assembly of the entire alkyl chain spin system.

  • HSQC: Each cross-peak in the HSQC spectrum directly links a proton signal to its attached carbon signal. This provides definitive assignments for all protonated carbons.

  • HMBC: The HMBC spectrum is key to connecting the different fragments and assigning the quaternary carbons. For instance, correlations from the protons at H-5 (~2.55 ppm) to the ketone carbonyl carbon C-6 (~213.0 ppm) and from the methine proton H-7 (~2.80 ppm) to C-6 will confirm the position of the ketone. Similarly, correlations from H-2 (~2.35 ppm) to the carboxylic acid carbonyl C-1 (~179.0 ppm) will confirm that end of the molecule.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of 7-Methyl-6-oxooctanoic acid. By following the detailed protocols for sample preparation, data acquisition (1D and 2D NMR), and the systematic workflow for data interpretation, researchers can achieve a complete and unambiguous structural elucidation of this molecule. The principles and methodologies outlined herein are broadly applicable to the structural characterization of a wide range of small organic molecules, making this guide a valuable resource for professionals in chemical research and drug development.

References

  • University of California, Davis. (n.d.). HSQC and HMBC for Topspin. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). An NMR Database for Organic and Organometallic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 131. Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Retrieved from [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003336). Retrieved from [Link]

  • University of Wisconsin-Madison. (2013, February 2). UWChemMRF Links. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • YouTube. (2024, January 21). SDBS database | NMR | IR | Mass | Organic compounds. Retrieved from [Link]

  • AZoLifeSciences. (2022, March 30). NMR Spectroscopy and Databases for the Identification of Metabolites. Retrieved from [Link]

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  • PubChem. (n.d.). 7-Oxooctanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 7-oxooctanoate. Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-4-oxo-octanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-3-oxooctanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Methyl-6-oxooctanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

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  • University of California, Santa Barbara. (2012, April 19). 2D NMR Spectrum Processing with Mnova. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process development scientists optimizing the synthesis of 7-Methyl-6-oxooctanoic acid (CAS: 59210-01-4).

This guide prioritizes yield optimization by addressing the two most common failure modes: bis-addition (forming tertiary alcohols) and regioselectivity issues inherent in linear dicarboxylic acid chemistry.

Strategic Overview: Selecting the Right Pathway

High-yield synthesis of keto-acids requires bypassing the thermodynamic traps of direct Grignard addition. We recommend two validated workflows. Route A is the industry standard for precision; Route B is the high-efficiency shortcut if ozonolysis equipment is available.

FeatureRoute A: The Weinreb Amide ProtocolRoute B: Oxidative Cleavage (Cyclic)
Mechanism Linear Step-GrowthRing Opening
Key Intermediate N-methoxy-N-methylamide1-Isopropylcyclohexene
Yield Potential 75-85%85-95%
Primary Risk Incomplete amide formationOver-oxidation (if conditions uncontrolled)
Equipment Standard GlasswareOzone Generator or KMnO4 setup
Recommendation Best for General Labs Best for Scale-Up

Route A: The Weinreb Amide Protocol (Standard Lab)

Rationale: Direct reaction of isopropylmagnesium bromide with acid chlorides leads to bis-addition (tertiary alcohol). The Weinreb amide forms a stable chelated intermediate that releases the ketone only upon acidic workup.

Workflow Diagram

WeinrebRoute Start Monomethyl Adipate Step1 Acid Chloride Formation (SOCl2, cat. DMF) Start->Step1 Step2 Weinreb Amide Formation (N,O-dimethylhydroxylamine) Step1->Step2 Trap Direct Grignard (Avoid!) Step1->Trap Bis-addition Step3 Grignard Addition (iPrMgBr, 0°C) Step2->Step3 Stable Chelate Step4 Hydrolysis (LiOH / THF) Step3->Step4 Ketone Release End 7-Methyl-6-oxooctanoic Acid Step4->End

Figure 1: The Weinreb Amide pathway prevents over-alkylation by forming a stable magnesium chelate intermediate.

Optimized Protocol
  • Activation: Convert Monomethyl Adipate to the acid chloride using thionyl chloride (

    
    ) with catalytic DMF. Evaporate excess 
    
    
    
    completely to prevent side reactions.
  • Amidation: React the crude acid chloride with

    
    -dimethylhydroxylamine hydrochloride (1.1 eq) and Pyridine (2.2 eq) in DCM at 0°C.
    
  • Nucleophilic Attack:

    • Cool Weinreb amide solution (THF) to 0°C (not -78°C; Weinreb amides are sluggish at very low temps).

    • Add Isopropylmagnesium chloride (1.2 eq) dropwise.

    • Critical Checkpoint: Monitor by TLC.[1] The intermediate is stable; stirring for 1-2 hours ensures completion.

  • Quench & Hydrolysis: Quench with dilute HCl. Saponify the methyl ester using LiOH in THF/Water to yield the final keto-acid.

Route B: Oxidative Cleavage (High Efficiency)

Rationale: This route utilizes the geometric constraint of a ring to establish the carbon backbone, then "snaps" it open to generate the ketone and acid functionalities simultaneously.

Workflow Diagram

CleavageRoute Start Cyclohexanone Step1 Grignard Addition (iPrMgBr) Start->Step1 Step2 Dehydration (H2SO4/Heat) Step1->Step2 Inter 1-Isopropylcyclohexene Step2->Inter Endocyclic Alkene Step3 Oxidative Cleavage (O3 then H2O2 OR KMnO4) Inter->Step3 End 7-Methyl-6-oxooctanoic Acid Step3->End Ring Opening

Figure 2: The Oxidative Cleavage pathway guarantees regioselectivity by locking the isopropyl group and the future acid terminus into a 6-membered ring.

Optimized Protocol
  • Grignard: React Cyclohexanone with Isopropylmagnesium bromide to form 1-isopropylcyclohexanol.

  • Dehydration: Reflux with catalytic p-TsOH in benzene/toluene (Dean-Stark trap) to isolate 1-isopropylcyclohexene .

    • Note: Ensure the double bond is endocyclic (trisubstituted) by driving the reaction to thermodynamic equilibrium.

  • Cleavage (Choice of Oxidant):

    • Method A (Ozonolysis): Bubble Ozone (

      
      ) in DCM/MeOH at -78°C until blue. Quench with Hydrogen Peroxide  (
      
      
      
      ) and Formic acid to oxidize the aldehyde intermediate up to the carboxylic acid.
    • Method B (Permanganate): Vigorously stir the alkene with

      
       / 
      
      
      
      in water/acetonitrile. This performs the cleavage and oxidation in one step.

Troubleshooting Guide

Issue: Low Yield via Grignard (Route A)
SymptomProbable CauseCorrective Action
Tertiary Alcohol Impurity Over-addition of GrignardSwitch to Weinreb Amide. If using Acid Chloride, you must use CuI (10 mol%) to catalyze the reaction and use exactly 1.0 eq of Grignard at -78°C.
Starting Material Recovery Grignard reagent degradationTitrate your Grignard. Use 1,10-phenanthroline or salicylaldehyde phenylhydrazone to determine exact molarity before use.
Ester Hydrolysis Failure Steric hindranceThe ketone is bulky. Use LiOH (smaller cation) rather than KOH, and add methanol to the solvent system to improve solubility.
Issue: Impurities in Oxidative Cleavage (Route B)
SymptomProbable CauseCorrective Action
Aldehyde Presence Incomplete OxidationIf using Ozonolysis, the workup must be oxidative (

), not reductive (

). Ensure peroxide quench is stirred overnight.
Isomeric Mixtures Wrong alkene isomerDuring dehydration of the alcohol, the exocyclic double bond may form. Use acid catalysis (p-TsOH) and heat to isomerize to the thermodynamic endocyclic product (1-isopropylcyclohexene).

Frequently Asked Questions (FAQ)

Q: Can I use Adipic Anhydride directly with Isopropyl Grignard? A: Strongly Discouraged. Unlike Glutaric anhydride (5-membered), Adipic anhydride is often polymeric and unstable. Reacting it leads to oligomers and poor regioselectivity. Use the Monomethyl Adipate route instead.

Q: Why use the Weinreb amide? Can't I just use the acid chloride at -78°C? A: While theoretically possible, the acid chloride route is unforgiving. The ketone product is more electrophilic than the starting material, leading to "bis-addition" (tertiary alcohol). The Weinreb amide forms a stable 5-membered chelate that refuses a second equivalent of Grignard, guaranteeing the ketone product.

Q: In Route B, is Ozonolysis dangerous? A: It requires specific safety protocols (fume hood, ozone destructor). If your lab lacks this, use the Lemieux-Johnson oxidation (


 cat. / 

) or standard

cleavage, which are safer alternatives for solid-phase handling.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • Organic Syntheses. "Methyl 4-keto-7-methyloctanoate" (Demonstrates Cadmium/Organometallic handling for keto-esters). Org.[1] Synth. 1951, 31, 68.

  • Bailey, P. S. "Ozonolysis of alkenes." Chemical Reviews, 1958, 58(5), 925-1010. (Foundational text on oxidative cleavage mechanisms).

  • PubChem. "7-Methyl-6-oxooctanoic acid (Compound)." National Library of Medicine.

Sources

Technical Support Center: Purification of 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

7-Methyl-6-oxooctanoic acid presents a classic "amphiphilic" purification challenge. As a medium-chain keto acid, it possesses a polar carboxylic head group, a polarizable ketone mid-chain, and a lipophilic alkyl tail.

Common issues reported with this class of compounds include:

  • Tailing/Streaking on silica gel due to the free carboxylic acid.

  • Emulsion formation during aqueous workups.

  • Co-elution with non-acidic synthetic byproducts (e.g., unreacted ketone intermediates or alcohols).

This guide applies first-principles organic chemistry to troubleshoot these specific issues.

Module 1: Acid-Base Extraction (The "Workhorse" Method)

Q: I have a crude reaction mixture containing non-acidic impurities. My standard wash isn't cleaning it up. How do I isolate the acid efficiently?

A: Relying on simple washes is insufficient. You must exploit the


 (~4.8) of the carboxylic acid to perform a chemically active extraction. This method separates your product from non-acidic impurities (unreacted starting materials, neutral byproducts) without chromatography.
Protocol: The "pH Swing" Extraction
  • Dissolution: Dissolve the crude oil in a non-polar solvent (Diethyl Ether or MTBE are preferred over Dichloromethane to reduce emulsion risk).

  • Basification (Extraction into Water):

    • Extract the organic layer with 0.5 M NaOH or Sat. NaHCO₃ (

      
      ).
      
    • Mechanism: The acid is deprotonated to its carboxylate salt (

      
      ), which is water-soluble. Neutral impurities remain in the organic layer.
      
    • Caution: Do not shake vigorously if the crude is viscous; invert gently to avoid emulsions.

  • Separation: Keep the Aqueous Layer . (Discard the organic layer only after verifying the product is absent via TLC).

  • Acidification (Recovery):

    • Cool the aqueous layer on ice.

    • Slowly add 1 M HCl until

      
      .
      
    • Observation: The product should oil out or precipitate as the protonated acid (

      
      ).
      
  • Re-extraction: Extract the acidic aqueous phase with Ethyl Acetate (

    
    ).
    
  • Drying: Dry combined organics over

    
     and concentrate.
    
Troubleshooting Emulsions

If a "rag layer" (emulsion) forms during step 2:

  • Add Brine: Increases ionic strength, forcing phase separation.

  • Filter: Pass the emulsion through a pad of Celite.

  • Time: Allow to stand for 20+ minutes.

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Acid + Neutrals) Solvent Dissolve in Et2O/MTBE Start->Solvent BaseWash Extract with 0.5M NaOH (pH > 10) Solvent->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Contains Neutrals) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Carboxylate Salt) PhaseSep->AqLayer Bottom Layer Discard Discard (After TLC Check) OrgLayer->Discard Acidify Acidify with HCl to pH < 2 AqLayer->Acidify ExtractFinal Extract into EtOAc & Concentrate Acidify->ExtractFinal Product Pure 7-Methyl-6-oxooctanoic Acid ExtractFinal->Product

Figure 1: Logical flow for separating carboxylic acids from neutral impurities using pH manipulation.

Module 2: Chromatography (Silica Gel)

Q: My product streaks (tails) badly on the column, making it impossible to separate closely eluting impurities. What is wrong?

A: This is "chemisorption." The acidic protons of your molecule are interacting with the slightly acidic/active silanols (


) on the silica surface, causing drag. You must suppress ionization.
The Solution: Acidified Mobile Phase

You must modify your mobile phase to ensure the carboxylic acid remains in its protonated (neutral) state.

Recommended Solvent Systems:

Polarity Base Solvent Modifier (Critical) Application
Low Hexane / EtOAc 1% Acetic Acid General purification.
Medium DCM / Methanol 0.5% Formic Acid For more polar impurities.

| High | Toluene / Acetone | 1% Acetic Acid | Alternative selectivity. |

Protocol Adjustment:

  • Pre-treat the Column: Flush the silica column with 2 column volumes (CV) of the mobile phase containing the acid modifier before loading your sample. This neutralizes active sites on the silica.

  • Loading: Load the sample as a concentrated band. If the sample is an oil, dissolve in a minimum amount of DCM.

  • Gradient: Run a gradient from 0% to 40% EtOAc in Hexane (with constant 1% Acetic Acid).

Warning: Do not use amine modifiers (like Triethylamine) for this purification, as they will form salts with your acid and prevent elution entirely.

Module 3: Distillation & Thermal Stability

Q: Can I distill this compound? I am worried about decarboxylation.

A: Distillation is risky but possible.

  • Decarboxylation Risk: Low to Medium.

    • Analysis: Beta-keto acids (

      
      -keto) decarboxylate easily. 7-Methyl-6-oxooctanoic acid is a 
      
      
      
      -keto acid
      (relative to the carboxylic acid). The ketone is at position 6, far removed from the acid group at position 1. Therefore, the 6-membered cyclic transition state required for thermal decarboxylation is not accessible.
  • Boiling Point: High. Estimated >160°C at 1 atm.

Equipment Requirement:

  • Standard Distillation: Not recommended due to high thermal load.

  • Kugelrohr Distillation: Highly recommended. Use high vacuum (<0.1 mmHg). This allows distillation at lower temperatures (<120°C), preserving the molecule.

Module 4: The "Nuclear Option" (Derivatization)

Q: Direct purification is failing. The oil is too impure. What is the alternative strategy?

A: If the free acid is too difficult to handle (oiling out, streaking), convert it to a methyl ester. Esters are non-polar, volatile, and behave excellently on silica gel.

Workflow: Esterification -> Purification -> Hydrolysis
  • Esterification: Treat crude acid with Methanol and a catalytic amount of

    
     (or Thionyl Chloride/MeOH).
    
  • Purification: The resulting Methyl 7-methyl-6-oxooctanoate is a neutral oil.

    • Benefit: No streaking on silica.

    • Benefit: Can be distilled easily.

  • Hydrolysis (Deprotection):

    • Dissolve pure ester in THF/Water (1:1).

    • Add LiOH (2 equiv). Stir at RT.

    • Acidify and extract (as per Module 1) to recover the pure acid.

Decision Matrix: Choosing Your Method

DecisionMatrix Start Crude Material PurityCheck Major Impurities? Start->PurityCheck Neutrals Neutral (SM, Alcohols) PurityCheck->Neutrals Yes CloselyEluting Similar Polarity Acids PurityCheck->CloselyEluting Yes Action1 Acid-Base Extraction Neutrals->Action1 Action2 Silica Column (w/ 1% AcOH) CloselyEluting->Action2 Action3 Derivatize to Methyl Ester Action2->Action3 If separation fails

Figure 2: Strategic decision tree for selecting the appropriate purification method.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The gold standard for general purification protocols of organic acids).

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (For general properties of carboxylic acids and solubility data).

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purification of Carboxylic Acids. (Technical note on solvent modifiers for acidic compounds).

Technical Support Center: 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Reference ID: 7M6O-SUP-01 [1][2]

Executive Summary

7-Methyl-6-oxooctanoic acid (PubChem CID: 5312939) is a branched-chain keto-fatty acid.[1][2] It is frequently utilized as a structural hapten mimic for Capsaicinoids (specifically the 8-methyl-6-nonenoyl tail) in immunochemistry and as a metabolic standard in fatty acid oxidation studies.[1][2]

Unlike


-keto acids, which are thermally unstable and prone to spontaneous decarboxylation, this compound is a 

-keto acid
(ketone at C6, carboxyl at C1).[1][2] This structural distinction confers significant thermal stability, yet it presents unique solubility and reactivity challenges in aqueous buffers.[2]

This guide addresses the three most common technical inquiries: Solubility/Precipitation , Chemical Stability , and Conjugation Efficiency .

Physiochemical Stability Profile
ParameterSpecification / BehaviorTechnical Note
Physical State Viscous Liquid or Low-Melting SolidMelting point is likely near ambient (approx. 20–25°C) due to methyl branching disrupting crystal packing [1].[1][2]
Oxidation Potential Low to ModerateThe saturated chain is stable.[2] The ketone is stable to air.[2] Long-term exposure to air may cause slow alpha-oxidation; store under inert gas (Ar/N₂).[1][2]
Thermal Stability HighNot a

-keto acid.[1][2] Resistant to spontaneous decarboxylation up to >100°C.
Hydrolytic Stability HighThe carbon backbone is robust.[2] No ester bonds to hydrolyze.[2]
pKa (approx.) 4.8Exists as a carboxylate anion (

) at physiological pH (7.4).[1][2]
Solubility & Handling Protocols

The most frequent user error involves direct addition of the neat acid to aqueous buffers, resulting in micellar aggregation or oil-out.[2]

Protocol: Preparation of Stable Working Solutions

Goal: Create a clear, monodisperse 100 µM solution in PBS.

  • Primary Stock (100 mM):

    • Dissolve neat compound in 100% DMSO or Absolute Ethanol .

    • Why: The hydrophobic tail requires an organic solvent to overcome lattice energy/cohesion.[2]

    • Storage: Stable at -20°C for >1 year.[1][2]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute Primary Stock 1:10 in the same organic solvent.[2]

  • Working Solution (Aqueous):

    • Add the organic stock dropwise to the aqueous buffer (PBS, pH 7.4) while vortexing .

    • Critical Limit: Keep final organic solvent concentration < 1% (v/v) to avoid protein denaturation in downstream assays.

    • Note: If pH < 5.0, the compound will protonate and precipitate. Ensure buffer capacity is sufficient to maintain pH > 6.0.[2]

Visualizing the Solubility Equilibrium

SolubilityLogic Figure 1: Solubility Phase Diagram. Success depends on maintaining the ionized state (pH > pKa) and avoiding Critical Micelle Concentration (CMC). Neat Neat Acid (Oil/Solid) OrganicStock Organic Stock (DMSO/EtOH) Neat->OrganicStock Solvation Aqueous Aqueous Buffer (pH 7.4) OrganicStock->Aqueous Dilution Micelles Micelle/Aggregate (Cloudy) Aqueous->Micelles pH < pKa [High Conc] Soluble Dispersed Anion (Clear) Aqueous->Soluble pH > pKa (4.8) [Low Conc]

[2][3]

Troubleshooting Guide
Issue 1: Solution turns cloudy upon dilution into PBS.
  • Root Cause: The concentration exceeds the critical micelle concentration (CMC) or the pH dropped below the pKa (4.8), causing the protonated acid to precipitate.[2]

  • Diagnostic: Check pH.[2] If pH < 5, the buffer was too weak to counter the acidity of the stock (if high volume added).

  • Remedy:

    • Ensure final concentration is < 100 µM.[2]

    • Adjust buffer pH to 7.4–8.0.[2]

    • Add a surfactant (e.g., 0.05% Tween-20) if compatible with your assay.[1][2]

Issue 2: Poor Conjugation Efficiency (EDC/NHS coupling).
  • Root Cause: The ketone group at C6 is sterically accessible but chemically distinct.[2] Users often fail to activate the C1-Carboxyl group effectively, or the ketone interferes by forming Schiff bases if primary amines are present in the activation buffer.[2]

  • Remedy:

    • Buffer Choice: Use MES buffer (pH 5.5–6.[2]0) for the activation step.[2][3] Avoid phosphate (competes with EDC).[2]

    • Order of Operations: Activate with EDC/NHS first, quench excess EDC (with beta-mercaptoethanol), then add the amine-containing protein.

Issue 3: "Ghost" peaks in NMR.
  • Root Cause: H-D exchange.[2] The protons alpha to the ketone (at C5 and C7) are acidic and can exchange with Deuterium in

    
     or 
    
    
    
    over time, causing signal loss or splitting pattern changes.
  • Remedy: Run NMR in

    
     or DMSO-
    
    
    
    immediately after dissolution. Avoid protic deuterated solvents for structural characterization if precise integration of alpha-protons is required.[1][2]
Advanced Application: Hapten Design

When using 7-Methyl-6-oxooctanoic acid to generate antibodies for Capsaicin detection, the goal is to present the "tail" geometry.[1][2]

HaptenConjugation Figure 2: Hapten-Carrier Conjugation Workflow. The C1-Carboxyl is activated to couple with Lysine amines on the carrier protein. Compound 7-Methyl-6-oxooctanoic Acid (Hapten) Activation EDC/NHS Activation (MES Buffer, pH 6.0) Compound->Activation Carboxyl Activation Intermediate NHS-Ester Intermediate (Unstable) Activation->Intermediate Esterification Conjugate Immunogen Conjugate (Stable Amide Bond) Intermediate->Conjugate Amine Attack Carrier Carrier Protein (BSA/KLH - Lysine residues) Carrier->Conjugate Coupling

[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. While thermally stable, autoclaving (121°C, high pressure steam) can drive hydrolysis or oxidation in the presence of trace metals. Sterilize working solutions by filtration (0.22 µm PVDF or Nylon membrane).[2]

Q: Is this a beta-keto acid? Will it decarboxylate? A: No.[2] It is a gamma/delta-keto acid (6-oxo).[1][2] Beta-keto acids (3-oxo) decarboxylate because they form a cyclic 6-membered transition state.[1][2] 7-Methyl-6-oxooctanoic acid cannot form this state and is stable against spontaneous decarboxylation [2].[1][2]

Q: Why does the liquid stock turn yellow over time? A: This indicates minor oxidation or polymerization, likely initiated by light or trace impurities. If the yellowing is faint, the compound is likely still >95% pure. For critical analytical standards, redistill or purchase a fresh vial if the color deepens significantly.

Q: Can I use this as a standard for fatty acid oxidation? A: Yes. It mimics medium-chain fatty acid oxidation intermediates.[1][2] Note that the methyl branch at C7 may block standard beta-oxidation cycles, making it useful for studying metabolic bottlenecks [3].[2]

References
  • PubChem. 7-Methyl-6-oxooctanoic acid (Compound).[1][2][4] National Library of Medicine.[2] Available at: [Link][1][2]

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids. (Explains the stability difference between beta and gamma/delta keto acids). Available at: [Link][1][2]

Sources

Technical Support Center: Optimizing 7-Methyl-6-oxooctanoic Acid Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 7-Methyl-6-oxooctanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Introduction to Derivatization for Keto Acids

7-Methyl-6-oxooctanoic acid, a branched-chain keto acid, presents challenges for direct GC-MS analysis due to its polarity and thermal instability. Derivatization is a crucial step to increase its volatility and thermal stability, ensuring accurate and reproducible results. The most common and effective method is a two-step process involving methoximation followed by silylation.

This guide will walk you through the intricacies of this process, providing not just the "how" but also the critical "why" behind each step, empowering you to troubleshoot and optimize your workflow effectively.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step derivatization (methoximation and silylation) necessary for 7-Methyl-6-oxooctanoic acid?

A1: A two-step derivatization is essential for several reasons:

  • Protection of the Keto Group: The primary role of methoximation is to protect the ketone functional group. This is critical because under the high temperatures of the GC inlet, the keto group can be highly reactive and prone to thermal degradation. Methoxyamine hydrochloride (MeOx) reacts with the ketone to form a stable methoxime derivative.

  • Prevention of Tautomerization: Keto-enol tautomerism, an equilibrium between the keto and enol forms of the molecule, can lead to the formation of multiple silylation products from a single analyte. This results in split or multiple peaks in the chromatogram, complicating quantification. Methoximation "locks" the carbonyl group in a stable form, preventing this issue.

  • Increased Volatility and Thermal Stability: The subsequent silylation step targets the carboxylic acid group. Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the acidic proton with a non-polar trimethylsilyl (TMS) group. This significantly increases the volatility of the molecule, allowing it to be readily analyzed by GC-MS. The resulting TMS ester is also more thermally stable than the free carboxylic acid.

Q2: Can I use a single-step derivatization method for 7-Methyl-6-oxooctanoic acid?

A2: While single-step derivatization methods exist for some classes of compounds, they are not recommended for keto acids like 7-Methyl-6-oxooctanoic acid. A single silylation step would leave the ketone group unprotected, leading to the issues of thermal degradation and tautomerization mentioned above. This would likely result in poor peak shape, low response, and inaccurate quantification.

Q3: What are the best silylating reagents for this application? MSTFA or BSTFA?

A3: Both MSTFA and BSTFA are excellent silylating reagents. However, MSTFA is often preferred for metabolomics and trace analysis for a key reason: its byproducts are more volatile. The byproducts of the silylation reaction can sometimes co-elute with early-eluting peaks in the chromatogram. The byproducts of MSTFA (N-methyltrifluoroacetamide and trimethylsilyl-trifluoroacetamide) are generally more volatile than those of BSTFA, reducing the likelihood of chromatographic interference.

For enhanced reactivity, especially if steric hindrance is a concern, both MSTFA and BSTFA can be used with a catalyst, most commonly 1% trimethylchlorosilane (TMCS).

Q4: My derivatized sample shows two peaks for 7-Methyl-6-oxooctanoic acid. What could be the cause?

A4: The presence of two peaks for a single analyte is a common issue and can often be attributed to the formation of E/Z isomers of the methoxime derivative. The double bond formed between the carbon and nitrogen in the methoxime can exist in two different geometric configurations (E and Z isomers). These isomers can sometimes be separated by the GC column, resulting in two distinct peaks.

While often challenging to eliminate completely, ensuring the methoximation reaction goes to completion and optimizing GC parameters can sometimes help in co-eluting these isomers into a single, sharp peak. It is important to confirm that both peaks have the same mass spectrum. For quantification, it is recommended to sum the areas of both peaks.

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation of 7-Methyl-6-oxooctanoic Acid

This protocol provides a detailed, step-by-step methodology for the derivatization of 7-Methyl-6-oxooctanoic acid from a dried sample extract.

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dried sample containing 7-Methyl-6-oxooctanoic acid

  • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Anhydrous solvent (e.g., hexane or ethyl acetate)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Water is detrimental to the silylation reaction and will consume the reagent. Lyophilization or drying under a stream of nitrogen is recommended.

  • Internal Standard Addition: Add a known amount of the internal standard to the dried sample.

  • Methoximation:

    • Add 50 µL of the MeOx solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 60 minutes in a heating block.

  • Silylation:

    • After the methoximation step, cool the vial to room temperature.

    • Add 80 µL of MSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 45 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Workflow Diagram:

DerivatizationWorkflow cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis DrySample Dried Sample Extract AddIS Add Internal Standard DrySample->AddIS AddMeOx Add MeOx in Pyridine AddIS->AddMeOx Vortex1 Vortex AddMeOx->Vortex1 Incubate1 Incubate at 60°C for 60 min Vortex1->Incubate1 AddMSTFA Add MSTFA + 1% TMCS Incubate1->AddMSTFA Vortex2 Vortex AddMSTFA->Vortex2 Incubate2 Incubate at 60°C for 45 min Vortex2->Incubate2 Cool Cool to Room Temp Incubate2->Cool Inject Inject into GC-MS Cool->Inject

Caption: Two-step derivatization workflow for 7-Methyl-6-oxooctanoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization and analysis of 7-Methyl-6-oxooctanoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for the Analyte 1. Incomplete derivatization.- Ensure the sample is completely dry.[1] - Use a sufficient excess of derivatization reagents. - Optimize reaction time and temperature.
2. Degradation of the analyte.- Ensure the GC inlet temperature is not too high. - Check the stability of the derivatized sample; analyze as soon as possible after preparation.[2][3]
3. Adsorption in the GC system.- Use a deactivated inlet liner. - Check for active sites in the GC column by injecting a standard mix of active compounds.
Multiple Peaks for the Analyte 1. E/Z isomer formation of the methoxime.- This is a common occurrence. Confirm both peaks have the same mass spectrum. - For quantification, sum the areas of both peaks.
2. Incomplete methoximation leading to multiple silylation products.- Increase the methoximation reaction time and/or temperature. - Ensure the MeOx reagent is not degraded.
3. Incomplete silylation.- You may see a peak for the methoximated but not silylated analyte. - Increase the silylation reaction time and/or temperature. - Ensure the silylating reagent is not expired or compromised by moisture.
Peak Tailing 1. Active sites in the GC system.- Replace the inlet liner and septum. - Condition the GC column. - Trim the front end of the column.
2. Co-elution with interfering compounds.- Optimize the GC temperature program. - Consider using a different GC column with a different stationary phase.
3. Overloading of the column.- Dilute the sample. - Use a split injection instead of splitless.[4][5]
Ghost Peaks in the Chromatogram 1. Contamination from previous injections.- Bake out the GC column and inlet. - Run a solvent blank.
2. Septum bleed.- Use a high-quality, low-bleed septum. - Lower the inlet temperature if possible.
3. Contaminated derivatization reagents or solvents.- Use high-purity reagents and solvents. - Prepare fresh reagent solutions.
Mass Spectral Interpretation and Troubleshooting

Understanding the mass spectrum of your derivatized analyte is crucial for confirming its identity and troubleshooting derivatization issues.

Expected Fragmentation of Methoxime-TMS Derivative of 7-Methyl-6-oxooctanoic acid:

The derivatized molecule will have a methoxime group at the 6-position and a TMS ester at the carboxylic acid end. Key diagnostic ions in the electron ionization (EI) mass spectrum would include:

  • [M-15]+: Loss of a methyl group from a TMS group. This is a very common fragment for TMS derivatives.

  • m/z 73: The trimethylsilyl ion, [Si(CH3)3]+, is often a prominent peak in the spectra of TMS derivatives.[6]

  • Fragments from cleavage alpha to the methoxime group: Cleavage on either side of the C=N-OCH3 bond can yield characteristic ions.

  • Fragments related to the loss of the methoxy group (-OCH3) or the entire methoxime group.

  • Fragments characteristic of the TMS ester group , such as [M-COOTMS]+.

Troubleshooting with Mass Spectra:

  • Presence of a peak with a mass corresponding to the underivatized analyte: This indicates a complete failure of the derivatization process.

  • Presence of a peak with a mass corresponding to only the methoximated analyte: This points to a failure in the silylation step.

  • Presence of a peak with a mass corresponding to only the silylated analyte: This suggests a failure in the methoximation step, which may also be accompanied by peaks from the enol-TMS derivative.

Data Presentation

Table 1: Recommended GC-MS Parameters
Parameter Recommendation Rationale
GC Column Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of derivatized metabolites.
Injector Type Split/SplitlessSplitless injection is preferred for trace analysis to maximize sensitivity.[5] Split injection can be used for more concentrated samples to avoid column overload.
Inlet Temperature 250 - 280 °CHigh enough to ensure complete vaporization of the derivatized analyte without causing thermal degradation.
Oven Program Start at a low temperature (e.g., 70-80 °C) and ramp up to a final temperature of around 300 °C.A temperature ramp allows for the separation of compounds with a range of volatilities.
Carrier Gas HeliumInert carrier gas of choice for GC-MS.
MS Ion Source Temp 230 °CStandard temperature for EI sources.
MS Quadrupole Temp 150 °CStandard temperature for quadrupole mass analyzers.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues in the derivatization of 7-Methyl-6-oxooctanoic acid.

TroubleshootingLogic Start GC-MS Analysis Results Problem Problem Identified? Start->Problem NoPeak Low or No Analyte Peak Problem->NoPeak Yes MultiplePeaks Multiple Analyte Peaks Problem->MultiplePeaks Yes PeakTailing Peak Tailing Problem->PeakTailing Yes GoodData Good Quality Data Problem->GoodData No CheckDeriv Check Derivatization Efficiency NoPeak->CheckDeriv CheckGC Check GC System Integrity NoPeak->CheckGC MultiplePeaks->CheckDeriv CheckIsomers Investigate Isomer Formation MultiplePeaks->CheckIsomers PeakTailing->CheckGC CheckActiveSites Check for Active Sites PeakTailing->CheckActiveSites Sol_Deriv Optimize Derivatization: - Ensure dry sample - Check reagent quality - Adjust time/temp CheckDeriv->Sol_Deriv Sol_GC GC Maintenance: - Replace liner/septum - Condition/trim column CheckGC->Sol_GC Sol_Isomers Confirm with MS Sum peak areas for quantification CheckIsomers->Sol_Isomers Sol_ActiveSites Use deactivated liner Check column performance CheckActiveSites->Sol_ActiveSites

Caption: A logical workflow for troubleshooting common GC-MS derivatization issues.

References

  • Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 38(4-5), 339–445.
  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants.
  • Fiehn, O. (2016). Metabolomics by gas chromatography–mass spectrometry: Combined targeted and untargeted profiling. Current protocols in molecular biology, 114(1), 30.4.1–30.4.32.
  • Céspedes, F., et al. (2009). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry.
  • Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.
  • Phenomenex. (2024). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]

  • Restek. (2020). Split vs. Splitless Injection. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of experimental botany, 56(410), 219–243.
  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Mini-Reviews in Organic Chemistry, 11(2), 209-231.
  • Gohlke, R. S. (1959). Time-of-Flight Mass Spectrometry and Gas-Liquid Partition Chromatography. Analytical Chemistry, 31(4), 535–541.
  • Brooks, C. J. W., & Horning, E. C. (1964). Gas Chromatographic Studies of Catecholamines, Tryptamines, and Other Biological Amines. Part I. The Separation and Characterization of Catecholamines as Trimethylsilyl Ethers. Analytical Chemistry, 36(8), 1540–1545.
  • Phenomenex. (2024, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]

  • Separation Science. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. Retrieved from [Link]

Sources

Technical Support Center: Quantification of 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 7-Methyl-6-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the analytical workflow. As a key intermediate in biotin biosynthesis, accurate measurement of this keto acid is crucial for metabolic research.[1][2] This document provides practical, field-proven insights to help you develop a robust and reliable quantification method.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary analytical challenges associated with the quantification of 7-Methyl-6-oxooctanoic acid?

A1: The primary challenges in quantifying 7-Methyl-6-oxooctanoic acid stem from its chemical properties as a keto-carboxylic acid. These include:

  • Polarity: Its polar nature can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns.

  • Potential Instability: Keto acids can be susceptible to degradation, such as decarboxylation, particularly under certain pH and temperature conditions.[3]

  • Matrix Effects: When analyzing complex biological samples like plasma or cell lysates, co-eluting matrix components can interfere with ionization, leading to signal suppression or enhancement in mass spectrometry (MS).

  • Low Endogenous Concentrations: Physiological levels of this intermediate may be low, requiring a highly sensitive analytical method.

Sample Preparation

Q2: I have low recovery of 7-Methyl-6-oxooctanoic acid from plasma samples. What could be the cause and how can I improve it?

A2: Low recovery is a common issue and can be attributed to several factors in your sample preparation workflow.

  • Inefficient Protein Precipitation: If using a simple protein crash (e.g., with acetonitrile or methanol), the analyte may be co-precipitated with the proteins.

    • Troubleshooting:

      • Ensure the ratio of solvent to plasma is optimal, typically at least 3:1 (v/v).

      • Vortex the sample thoroughly after adding the solvent and before centrifugation.

      • Consider adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent to improve protein denaturation and release of the analyte.

  • Suboptimal Extraction Method: A simple protein precipitation may not be sufficient to remove interfering substances.

    • Troubleshooting:

      • Liquid-Liquid Extraction (LLE): After protein precipitation, an LLE can be performed. Acidify the supernatant to ensure 7-Methyl-6-oxooctanoic acid is in its protonated, less polar form, and then extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

      • Solid-Phase Extraction (SPE): This is a highly effective method for cleanup and concentration. A mixed-mode or anion-exchange SPE cartridge can be used to capture the acidic analyte and allow for the washing away of neutral and basic interferences.

Q3: Should I be concerned about the stability of 7-Methyl-6-oxooctanoic acid during sample storage and preparation?

A3: Yes, stability is a critical consideration. While γ-keto acids like 7-Methyl-6-oxooctanoic acid are generally more stable than β-keto acids, it is best practice to handle samples with care to prevent potential degradation.

  • Storage: Store biological samples at -80°C until analysis.

  • pH Control: Maintaining a neutral to slightly basic pH during extraction can help keep the carboxylic acid in its deprotonated (carboxylate) form, which can be less prone to certain degradation pathways.[3]

  • Temperature: Keep samples on ice during processing to minimize enzymatic activity and potential degradation.

  • Derivatization: If you are experiencing significant stability issues, derivatizing the ketone and/or carboxylic acid group early in the workflow can protect the molecule.

Chromatography

Q4: I am seeing poor peak shape (tailing or fronting) for 7-Methyl-6-oxooctanoic acid in my LC-MS analysis. How can I improve this?

A4: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Column Choice: Standard C18 columns may not provide sufficient retention for this polar analyte. Consider using a polar-embedded or polar-endcapped C18 column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention and peak shape.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acidic compounds. Adding a small amount of a volatile acid, like 0.1% formic acid, to the mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks in reversed-phase chromatography.

  • Metal Chelation: Free silanol groups on the silica-based stationary phase can interact with the ketone and carboxylic acid moieties, leading to peak tailing. Using a high-purity, modern column and adding a small amount of a chelating agent to the mobile phase (if compatible with your MS system) can sometimes help. However, this is less of an issue with modern, well-endcapped columns.

Mass Spectrometry

Q5: I am not sure which precursor and product ions to use for my MRM method for 7-Methyl-6-oxooctanoic acid. Can you provide some guidance?

A5: For LC-MS/MS analysis in negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻, which for 7-Methyl-6-oxooctanoic acid (C₉H₁₆O₃, molecular weight 172.22) is m/z 171.1.

The selection of product ions requires experimental confirmation by infusing a standard solution and performing a product ion scan. However, based on the structure, we can predict likely fragmentations:

  • Loss of water: [M-H-H₂O]⁻ at m/z 153.1

  • Loss of CO₂: [M-H-CO₂]⁻ at m/z 127.1

  • Cleavage adjacent to the ketone: Alpha cleavage on either side of the carbonyl group is a common fragmentation pathway for ketones.[2][4]

Predicted MRM Transitions for 7-Methyl-6-oxooctanoic acid

Precursor Ion (Q1) m/zPredicted Product Ion (Q3) m/zPredicted Neutral LossNotes
171.1127.144 (CO₂)Loss of the carboxyl group. This is often a good quantifier.
171.1153.118 (H₂O)Loss of water.
171.199.172 (C₄H₈O)Cleavage between C5 and C6.
171.171.1100 (C₅H₈O₂)Cleavage between C6 and C7.

It is essential to optimize the collision energy for each transition to obtain the best sensitivity. Always use at least two MRM transitions for each analyte for confident identification and quantification.

Q6: I am analyzing 7-Methyl-6-oxooctanoic acid by GC-MS. Why is derivatization necessary?

A6: Derivatization is crucial for the GC-MS analysis of 7-Methyl-6-oxooctanoic acid for two main reasons:

  • Increased Volatility: The carboxylic acid and ketone functional groups make the molecule polar and non-volatile. Derivatization converts these polar groups into less polar, more volatile derivatives that can be readily analyzed by GC.

  • Improved Thermal Stability: Direct injection of the underivatized acid can lead to thermal degradation in the hot GC inlet, resulting in poor sensitivity and reproducibility. Derivatization protects these functional groups, making the molecule more stable at high temperatures.

A common and effective derivatization strategy for keto acids is a two-step methoximation-silylation.[3]

Troubleshooting Workflows

Workflow for Low Signal/Sensitivity Issues

Caption: Troubleshooting workflow for high result variability.

Detailed Experimental Protocols

Protocol 1: Extraction of 7-Methyl-6-oxooctanoic Acid from Human Plasma

This protocol is a starting point and should be optimized and validated for your specific application.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled 7-Methyl-6-oxooctanoic acid, if available, or a structurally similar keto acid).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis (Methoximation-Silylation)

This protocol is adapted from methods for other keto acids and should be optimized. [3]

  • Sample Preparation: Start with the dried extract from the sample preparation protocol (Protocol 1, step 7).

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 60°C for 60 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Recap the vial and vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS.

Data Presentation

Table 1: Suggested Starting LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column Polar-embedded C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides better retention for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 10 minutesA starting point; should be optimized for separation from interferences.
Ionization Mode Negative Electrospray (ESI-)Carboxylic acids ionize well in negative mode.
Capillary Voltage 3.0 - 4.0 kVTypical range for ESI-.
Source Temp. 120 - 150 °CTo be optimized based on instrument manufacturer.
Desolvation Temp. 350 - 450 °CTo be optimized based on instrument manufacturer.

References

  • PubChem. 7-Methyl-6-oxooctanoic acid. National Center for Biotechnology Information. [Link].

  • Di P, et al. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules. 2019;24(2):349. [Link].

  • Wishart DS, et al. HMDB 3.0—The Human Metabolome Database in 2013. Nucleic Acids Research. 2013;41(Database issue):D801–D807. [Link].

  • Chaleckis R, et al. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics. 2016;12(4):71. [Link].

  • García-Cañaveras JC, et al. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites. 2019;9(6):122. [Link].

  • IROA Technologies. How Amino Acid Internal Standards Are Used in Quantitative Testing. 2026. [Link].

  • Koch M, et al. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Diagnostics. 2024;14(9):947. [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link].

  • MetaboAnnotation. Annotation of MS-based Metabolomics Data. GitHub Pages. [Link].

  • Shimadzu. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. [Link].

  • Lead Sciences. 7-Methyl-6-oxooctanoic acid. [Link].

  • Kumps A, et al. Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Analytical & Bioanalytical Techniques. 2016;7(4):1000315. [Link].

  • Misra BB, et al. Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices. Nature Methods. 2021;18(7):747–760. [Link].

  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link].

  • Li Y, et al. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Journal of Analytical Methods in Chemistry. 2018;2018:7240315. [Link].

  • Jemal M, et al. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. Journal of Chromatography B. 2003;794(1):33-46. [Link].

  • Koch M, et al. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. OUCI. 2024. [Link].

  • Lin S, Hanson RE, Cronan JE. Biotin synthesis begins by hijacking the fatty acid synthetic pathway. Nature Chemical Biology. 2010;6(9):682-688. [Link].

  • Ortuño-Alves C, et al. Mass spectrum of 4-oxooctanoic acid with m/z 73, the typical fragmentation peak of carboxylic acids, and additional fragmentation peaks with masses 85, 98, 101, and 116. ResearchGate. [Link].

  • Chambers, E. Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. 2018. [Link].

  • Alberici, D. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link].

  • Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link].

  • Li, L. et al. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research. 2008;49(5):1112-1122. [Link].

  • Chem Help ASAP. Predicting likely fragments in a mass spectrum. YouTube. 2023. [Link].

  • Jouhet, J. et al. List of MRM transitions. m/z (amu). ResearchGate. [Link].

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Technical Support Center: 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage and Handling of 7-Methyl-6-oxooctanoic Acid Content Type: Technical Support Center Guide

CAS: 59210-01-4 | Formula: C9H16O3 | MW: 172.22 g/mol [1]

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals requiring precise handling protocols for 7-Methyl-6-oxooctanoic acid . Unlike generic fatty acids, the presence of the C6-keto group combined with the C7-methyl branching introduces specific stability and solubility considerations that must be managed to maintain reagent integrity.

Critical Alert: Immediate Arrival Protocols

Q: The package just arrived. What is the immediate action plan? A: Do not leave the compound on the receiving dock. Follow this "Triage Protocol" immediately to prevent hydrolytic or thermal degradation.

  • Temperature Check: Ensure the shipment arrived with active cold packs. If the packs are thawed or the container is warm, quarantine the material and perform a purity check (NMR/LC-MS) before use.

  • Visual Inspection: The compound should appear as a colorless to pale yellow liquid or low-melting solid. Dark yellow or brown discoloration indicates oxidative degradation.

  • Atmosphere: If you plan to store it for >1 week, do not rely on the original cap seal. Transfer to a storage vial under an inert atmosphere (Nitrogen or Argon).

Storage & Stability

Q: Why is -20°C recommended over 4°C for this specific keto-acid? A: While the carboxylic acid moiety is relatively stable, the keto group at position 6 is susceptible to slow oxidation and aldol-like condensation reactions over time, particularly if trace water or bases are present.

  • The Mechanism: The C5 and C7 positions (alpha to the ketone) possess acidic protons. At 4°C or room temperature, the rate of keto-enol tautomerization increases, raising the risk of self-condensation or oxidation [1].

  • The Protocol: Store at -20°C in a tightly sealed, light-resistant container.

Q: Can I store the compound in solution? A: No. Storing 7-Methyl-6-oxooctanoic acid in solution (DMSO, Ethanol, or Water) for long periods (>24 hours) drastically accelerates degradation.

  • Hydrolysis Risk: In aqueous buffers, the keto group can hydrate, and the acid can dissociate, altering the effective concentration.

  • Esterification Risk: In alcohols (Methanol/Ethanol), acid-catalyzed esterification can occur slowly even at -20°C.

  • Best Practice: Store as a neat oil/solid. Reconstitute ex tempore (immediately before use).

Storage Specifications Table

ParameterSpecificationReason for Strictness
Temperature -20°C (Long term)Inhibits keto-enol tautomerization and oxidation.
Atmosphere Inert (N₂ or Ar)Prevents oxidative cleavage of the carbon chain.
Container Amber GlassProtects from photo-oxidation.
Desiccant RequiredCompound is hygroscopic; water promotes degradation.
Solubility & Reconstitution

Q: I need a 50 mM stock solution. Which solvent should I use? A: The choice depends on your downstream application. The compound is lipophilic with a polar head group.

  • For Cell Culture/Biological Assays: Use DMSO (Dimethyl Sulfoxide) .

    • Solubility: >50 mg/mL (approx. 290 mM).

    • Protocol: Add neat compound to anhydrous DMSO. Vortex for 30 seconds. The solution should be clear.

    • Caution: DMSO is hygroscopic. Use a fresh bottle of DMSO to prevent introducing water into your stock.

  • For Chemical Synthesis: Use Dichloromethane (DCM) or Ethyl Acetate .

    • Solubility: Miscible.[2]

    • Note: Avoid alcohols if using strong acid catalysts downstream to prevent ester formation.

  • For Aqueous Buffers:

    • Direct Dissolution: Poor. Do not attempt to dissolve directly in water or PBS.

    • Correct Method: Dissolve in DMSO first, then dilute into the buffer.[3] Keep the final DMSO concentration <0.1% to avoid cytotoxicity, or up to 10% for chemical assays.

    • pH Warning: This is a carboxylic acid.[4] Adding it to a weak buffer may lower the pH. Verify pH after addition and adjust with dilute NaOH if necessary, but avoid pH > 8.5 to prevent enolate formation at the ketone [2].

Reconstitution Workflow Diagram

ReconstitutionWorkflow Start Start: Neat Compound (-20°C) Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate SolventChoice Select Solvent Equilibrate->SolventChoice DMSO DMSO (Anhydrous) For Bio Assays SolventChoice->DMSO Ethanol Ethanol For General Use SolventChoice->Ethanol Buffer Aqueous Buffer (Direct addition fails) SolventChoice->Buffer Avoid Mix Vortex 30s Verify Clarity DMSO->Mix Ethanol->Mix Buffer->Mix Precipitation Risk Dilute Dilute into Media/Buffer (1:1000 dilution) Mix->Dilute Use Use Immediately (< 4 hours) Mix->Use Dilute->Use

Caption: Step-by-step decision matrix for solubilizing 7-Methyl-6-oxooctanoic acid without inducing precipitation or degradation.

Troubleshooting Common Issues

Q: My stock solution in DMSO has turned yellow after 3 days. Is it safe to use? A: No. Yellowing in DMSO suggests oxidative degradation or polymerization.

  • Cause: DMSO can act as a mild oxidant (Swern-like conditions) if impurities or acid catalysts are present, attacking the alpha-keto position.

  • Solution: Discard the stock. Prepare fresh stock only for the current day's experiment.

Q: A white precipitate forms when I dilute the DMSO stock into my cell culture media. A: This is "Crash-out" precipitation due to the hydrophobic nature of the octanoic chain.

  • Diagnostic: The final concentration in aqueous media is likely too high (above solubility limit, often ~100-200 µM depending on serum proteins).

  • Fix:

    • Lower the final concentration.

    • Warm the media to 37°C before adding the stock.

    • Vortex the media immediately upon addition to disperse the compound rapidly.

Q: I observe inconsistent IC50 values in my enzymatic assay. A: Check your buffer pH.

  • Mechanism:[5][6][7] The pKa of the carboxylic acid is approximately 4.8. If your assay is at pH 7.4, the molecule exists as the carboxylate anion. If your buffer capacity is low, the addition of the acid might locally drop the pH, affecting enzyme activity or compound binding.

  • Validation: Measure the pH of your highest concentration working solution. If it deviates >0.2 units from the vehicle control, increase buffer strength (e.g., from 10mM to 50mM HEPES).

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Precip Precipitation upon dilution Issue->Precip Yellow Solution turned Yellow/Brown Issue->Yellow Inconsistent Inconsistent Data Issue->Inconsistent CheckConc Check Concentration (Is it >100 µM?) Precip->CheckConc Discard Discard Stock (Oxidation occurred) Yellow->Discard CheckPH Check Buffer pH (Acid shift?) Inconsistent->CheckPH Warm Warm Media to 37°C & Vortex Rapidly CheckConc->Warm Yes AdjustBuff Increase Buffer Capacity (HEPES/Tris) CheckPH->AdjustBuff pH Drift Detected

Caption: Diagnostic flow for resolving solubility, stability, and experimental consistency issues.

Safety & Disposal

Q: What are the primary safety hazards? A: Treat as a Corrosive/Irritant .[7]

  • Skin/Eye Contact: The free acid can cause chemical burns or severe irritation (H314/H318). Wear nitrile gloves and safety goggles.

  • Inhalation: The vapor pressure is low, but aerosols are irritating to the respiratory tract. Handle neat material in a fume hood [3].

Q: How do I dispose of the leftover stock? A: Do not pour down the drain.

  • Protocol: Collect in a dedicated "Organic Acid Waste" container. The compound is combustible; ensure it is not mixed with strong oxidizers (e.g., nitric acid) in the waste stream.

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Explains keto-enol tautomerism and alpha-proton acidity). Link

  • PubChem. (n.d.).[4] 7-Methyl-6-oxooctanoic acid (Compound Summary). National Library of Medicine.[4] Retrieved February 2, 2026. Link

  • Sigma-Aldrich. (2025).[7][8] Safety Data Sheet: 7-Oxooctanoic acid (Analogous Hazard Data). (Used for hazard extrapolation in absence of specific SDS). Link

  • Cayman Chemical. (2024).[3][8] Fatty Acid Solubility Guides. (General reference for lipophilic acid handling). Link

Sources

Technical Support Center: Ensuring the Analytical Integrity of 7-Methyl-6-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 7-Methyl-6-oxooctanoic acid. As a gamma-keto acid, this molecule presents unique stability challenges that can lead to variability and inaccuracy in analytical results if not properly addressed. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting protocols, and a foundational understanding of the mechanisms behind analyte degradation. Our goal is to empower you to develop robust, reproducible, and accurate analytical methods.

Frequently Asked Questions (FAQs)
Q1: My quantitative results for 7-Methyl-6-oxooctanoic acid are inconsistent and show low recovery. What's the likely cause?

The primary challenge in analyzing 7-Methyl-6-oxooctanoic acid stems from its bifunctional nature, containing both a carboxylic acid and a ketone group.[1] While more stable than alpha- or beta-keto acids, it is still susceptible to degradation under common analytical conditions.[2] The two main factors contributing to analyte loss are:

  • Thermal Instability: High temperatures, especially those encountered in a Gas Chromatography (GC) injector port, can promote degradation. While gamma-keto acids do not decarboxylate as readily as their beta-keto counterparts, thermal stress can still lead to fragmentation or unwanted side reactions, causing a loss of the parent analyte.[2][3]

  • pH and Matrix Effects: The stability of the carboxylic acid group is pH-dependent. Acidic conditions, which keep the molecule in its protonated state, can make it more susceptible to certain degradation pathways compared to its deprotonated (anionic) form at neutral or alkaline pH.[3] Furthermore, interactions with active sites in the analytical flow path (e.g., free silanols in a GC liner or on an LC column) can cause irreversible adsorption and peak tailing.[3]

Inconsistent results are often a direct consequence of analyte degradation occurring variably across samples, standards, and quality controls (QCs) due to minor differences in handling time, temperature exposure, or matrix composition.

Q2: I'm developing a new method. Should I use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS) for this analyte?

Both techniques are viable, but the choice depends on your specific requirements for sensitivity, throughput, and available instrumentation. Each approach has distinct advantages and requires a different strategy to ensure analyte stability.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires derivatization. The native molecule is not volatile enough for GC analysis.[3][4]No derivatization required for analysis, but it is often used to enhance sensitivity and chromatographic performance.
Thermal Stability High Risk. The hot injector port can cause significant degradation if the analyte is not properly derivatized.[4]Low Risk. Analysis is performed at or near ambient temperatures, preserving the molecule's integrity.
Derivatization Mandatory two-step process: 1. Oximation (to protect the ketone) followed by 2. Silylation or Esterification (to protect the carboxylic acid).[4]Optional but recommended. Derivatizing the ketone group with an agent like PFBHA can significantly improve ionization efficiency and sensitivity.[5]
Sensitivity Good, especially with selective ion monitoring (SIM).Generally offers higher sensitivity and specificity, particularly with multiple reaction monitoring (MRM).[5]
Primary Advantage Excellent chromatographic resolution and established libraries for spectral matching.High sensitivity, high throughput, and minimal risk of thermal degradation, making it the preferred method for labile molecules.

Senior Scientist Recommendation: For quantitative bioanalysis, LC-MS/MS is the superior choice due to its inherent mildness, which minimizes the risk of artifactual degradation. If GC-MS must be used, a robust and complete derivatization is not optional—it is essential for data quality.

Q3: Why is chemical derivatization so critical for this compound, even for LC-MS?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For 7-Methyl-6-oxooctanoic acid, it serves two different but equally vital purposes depending on the platform:

  • For GC-MS Analysis: Derivatization is mandatory to overcome two fundamental limitations:

    • Increases Volatility: It converts the polar, non-volatile keto acid into a less polar, more volatile derivative that can travel through the GC column.[4]

    • Enhances Thermal Stability: It protects the reactive ketone and carboxylic acid functional groups, preventing their breakdown in the hot GC injector.[4] A failure to derivatize will result in complete signal loss or, at best, a non-reproducible, tailing peak.[3]

  • For LC-MS/MS Analysis: While not strictly required for the analyte to be analyzed, derivatization is a powerful tool for sensitivity enhancement . The ketone group is derivatized to introduce a chemical moiety that is easily ionized. A common strategy is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[5][6] The resulting PFBHA-oxime derivative has a high affinity for electrons, making it exceptionally sensitive in negative-ion electrospray ionization (ESI-), dramatically lowering the limits of detection.[5]

Troubleshooting Guide: Common Analytical Issues
SymptomPotential CauseRecommended Solution
Low or No Analyte Peak Analyte Degradation Prior to Injection: Sample was stored improperly, left at room temperature, or subjected to multiple freeze-thaw cycles.Immediately after collection, flash-freeze samples in liquid nitrogen and store them at -80°C.[3] Prepare extracts on ice and minimize time in the autosampler.
Degradation in GC Injector: Incomplete or failed derivatization reaction.Optimize the two-step derivatization protocol. Ensure reagents are fresh and anhydrous conditions are maintained for silylation. Run a derivatized standard to confirm reaction completion.
Inconsistent Peak Areas Analyte Degradation in Autosampler: Samples are degrading while waiting in the queue for injection.Use a cooled autosampler set to 4-10°C.[3] Limit the number of samples per batch to reduce wait times. Re-randomize injection order to average out any time-dependent degradation.
Variable Derivatization Efficiency: Inconsistent reaction conditions (time, temperature, reagent amount) between samples.Use a heated, shaking incubator for the derivatization steps to ensure uniform conditions. Prepare a master mix of derivatization reagents to add to all samples, standards, and QCs.
Poor Peak Shape (Tailing) Active Sites in the System: Polar analyte (or its derivative) is interacting with active silanol groups in the GC liner, column, or LC flow path.For GC: Use a high-quality, deactivated liner and column. Regularly condition the column.[3] For LC: Use a high-purity column and consider adding a mild chelating agent to the mobile phase if metal ion interaction is suspected.
Incomplete Derivatization: Residual polar groups on the analyte are causing interactions.Re-optimize the derivatization procedure to drive the reaction to completion. Increase reagent concentration or reaction time/temperature.
Visualized Workflows and Mechanisms
Analyte Stability Workflow

This diagram outlines the critical steps from sample collection to analysis, highlighting points where analyte integrity must be protected.

cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase SampleCollection 1. Sample Collection Quenching 2. Metabolic Quenching (e.g., Liquid N2) SampleCollection->Quenching Immediate Storage 3. Long-Term Storage (-80°C) Quenching->Storage Minimize exposure Extraction 4. Extraction (e.g., Cold Methanol) Storage->Extraction Derivatization 5. Derivatization (Critical Stability Step) Extraction->Derivatization Analysis 6. LC-MS or GC-MS Analysis (Cooled Autosampler) Derivatization->Analysis

Caption: Critical workflow for preserving 7-Methyl-6-oxooctanoic acid integrity.

Derivatization for Stability and Sensitivity

This diagram illustrates the key derivatization reaction to protect the ketone group, significantly enhancing stability and detection.

Analyte 7-Methyl-6-oxooctanoic acid (Reactive Ketone Group) Product Stable PFBHA-Oxime Derivative (Protected & Highly Detectable) Analyte->Product Oximation (Blocks degradation site) Reagent PFBHA Reagent (O-Pentafluorobenzyl hydroxylamine) Reagent->Product

Caption: Oximation reaction to form a stable and sensitive derivative.

Validated Experimental Protocols
Protocol 1: Sample Collection and Stabilization

Causality: The goal is to halt all enzymatic activity instantly and preserve the analyte in its original state. Delays can lead to significant changes in metabolite profiles.[7]

  • Collection: Collect biological samples (e.g., plasma, tissue) using appropriate, pre-chilled collection tubes or vials.

  • Quenching: Immediately upon collection, flash-freeze the sample in liquid nitrogen. For cell cultures, this may involve quenching with cold methanol.

  • Storage: Transfer the frozen sample to a labeled cryovial and store it in a -80°C freezer.

  • Handling: When ready for extraction, retrieve samples and place them on dry ice. Avoid allowing them to thaw. Minimize freeze-thaw cycles as they are a primary source of degradation; aliquot samples into smaller volumes upon first thaw if multiple analyses are planned.[8]

Protocol 2: Two-Step Derivatization for GC-MS Analysis

Causality: This two-step process first protects the reactive ketone (oximation) and then makes the entire molecule volatile by converting the polar carboxylic acid to a nonpolar silyl ester (silylation).[4]

  • Sample Preparation: Start with a lyophilized (freeze-dried) sample extract in a GC vial.

  • Step 1: Oximation:

    • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in pyridine.

    • Add 50 µL of this solution to the dried extract.

    • Cap the vial tightly, vortex briefly, and heat at 60°C for 60 minutes. This reaction converts the ketone to a methyloxime.

  • Step 2: Silylation:

    • Cool the vial to room temperature.

    • Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial, vortex, and heat at 70°C for 30 minutes. This reaction converts the carboxylic acid to a trimethylsilyl (TMS) ester.

  • Analysis: Cool the vial to room temperature. The sample is now ready for immediate GC-MS analysis. Do not let derivatized samples sit for extended periods, although TMS derivatives are generally stable for up to 72 hours if stored at -20°C.[9]

Protocol 3: Derivatization for Enhanced LC-MS/MS Sensitivity

Causality: This protocol uses PFBHA to target the ketone group, attaching a highly electronegative pentafluorobenzyl group that dramatically increases signal in negative-ion ESI-MS.[5]

  • Sample Preparation: Start with a liquid sample extract (e.g., in methanol/water) in an autosampler vial.

  • Derivatization Reaction:

    • Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water.

    • To 100 µL of sample extract, add 20 µL of the PFBHA solution and 20 µL of pyridine (to adjust pH and catalyze the reaction).

    • Cap the vial, vortex, and let it react at room temperature (25°C) for 60-90 minutes.

  • Analysis: The sample is ready for direct injection onto a reverse-phase LC-MS/MS system. The resulting PFBHA-oxime is stable and provides excellent sensitivity.[5]

References
  • Ataman Kimya. (n.d.). 7-METHYLOCTANOIC ACID.
  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • Journal of Chromatographic Science. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxooctanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 7-oxooctanoate. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. Retrieved from [Link]

  • PubMed. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Ketone bodies, ketogenic amino acids, and their degradation products.... Retrieved from [Link]

  • ACS Publications. (n.d.). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. Retrieved from [Link]

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization time for ketone-PFBHA-oximes at 25°C. Retrieved from [Link]

  • PubMed Central. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Retrieved from [Link]

  • PubMed Central. (n.d.). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Retrieved from [Link]

  • Ovid. (2022). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Retrieved from [Link]

  • ScienceDirect. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • ResearchGate. (2025). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Retrieved from [Link]

Sources

Technical Guide: Internal Standard Selection for 7-Methyl-6-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-6-oxooctanoic acid presents a distinct analytical challenge due to its dual functionality: a carboxylic acid tail (ionizable) and a ketone core (polar), combined with a branched alkyl chain. In biological matrices, this molecule is prone to significant matrix effects and isobaric interference.

This guide addresses the critical decision-making process for selecting an Internal Standard (IS) when a direct Stable Isotope Labeled (SIL) analog is not commercially available off-the-shelf. We focus on ensuring Bioanalytical Method Validation (BMV) compliance according to FDA and EMA guidelines.

Part 1: Strategic Selection Framework

The Hierarchy of Internal Standards

When quantifying 7-Methyl-6-oxooctanoic acid, your choice of IS dictates the robustness of your assay. Use the following decision matrix to determine your approach.

IS_Selection_Tree Start Start: IS Selection for 7-Methyl-6-oxooctanoic Acid Check_SIL Is 13C/D-labeled Standard Available? Start->Check_SIL Budget Is Custom Synthesis Budget Available? Check_SIL->Budget No Custom_Syn OPTION A: Custom Synthesis (Gold Standard) Target: d3-Methyl group Check_SIL->Custom_Syn Yes Budget->Custom_Syn Yes (> $2k) Analog_Select OPTION B: Structural Analog (Risk Management Required) Budget->Analog_Select No Select_Analog Select Analog based on: 1. pKa (~4.8) 2. LogP (Hydrophobicity) Analog_Select->Select_Analog

Figure 1: Decision tree for selecting the appropriate internal standard based on availability and resource constraints.

Option A: Stable Isotope Labeled (SIL) IS (The Gold Standard)

If your budget permits custom synthesis, this is the only option that guarantees compensation for matrix effects (ion suppression/enhancement) and recovery losses.

  • Target Structure: 7-Methyl-6-oxooctanoic acid-d3 (labeling on the terminal methyl group).

  • Why: Deuterium on the methyl group is chemically stable and non-exchangeable (unlike alpha-protons next to the ketone or acid, which can exchange in solution).

  • Mass Shift: Ensure a minimum shift of +3 Da to avoid overlap with the natural M+2 isotope of the analyte.

Option B: Structural Analogs (The "Good Enough" Alternative)

If SIL is unavailable, you must select a structural analog that mimics the ionization efficiency and retention time of the analyte.

Recommended Analogs (in order of preference):

  • 6-Oxooctanoic Acid: Structurally identical minus the methyl branch.

    • Pros: Matches the keto-acid chemistry perfectly.

    • Cons: Slightly less hydrophobic; will elute earlier.

  • Octanoic Acid-d15: Highly available, deuterated fatty acid.

    • Pros: Correct chain length, low cost.

    • Cons: Lacks the ketone group. It will not track the specific ionization issues of the ketone moiety and may elute differently.

Part 2: Technical Troubleshooting & Protocols

FAQ 1: My IS retention time is drifting relative to the analyte. Why?

Root Cause: This occurs when using a non-SIL analog (like Octanoic acid-d15) that has a different LogP (hydrophobicity) than 7-Methyl-6-oxooctanoic acid.

  • Mechanism: The ketone group on your analyte hydrogen bonds with the mobile phase, reducing retention compared to a straight-chain fatty acid.

  • Risk: If the IS and Analyte elute at different times, they experience different "matrix zones." The IS might elute in a clean region, while the analyte elutes in a suppression zone (e.g., phospholipids), leading to inaccurate quantitation.

Corrective Action:

  • Switch to a keto-acid analog (e.g., 6-oxooctanoic acid).

  • Adjust the gradient slope to force co-elution (difficult without SIL).

FAQ 2: How do I validate if my Analog IS is working?

Protocol: The Post-Column Infusion Test You must prove that the IS and Analyte are subject to the same matrix effects.

  • Setup: Tee-in a constant infusion of your Analyte + IS into the MS source.

  • Inject: Inject a blank plasma/urine sample via the LC column.

  • Observe: Monitor the baseline of both the Analyte and IS.

  • Pass Criteria: If you see a dip (suppression) in the Analyte trace, you must see an identical dip in the IS trace at the same time.

FAQ 3: Sensitivity is too low in ESI(-). What now?

Root Cause: Keto-acids can be difficult to ionize if the pH isn't basic enough, or they may fragment poorly. Solution: Derivatization with DNPH (2,4-Dinitrophenylhydrazine) .

  • Mechanism: DNPH reacts with the ketone to form a hydrazone, which is highly ionizable in ESI(-) and adds hydrophobicity, improving retention.

  • IS Implication: You must derivatize your IS alongside your samples.

Part 3: Experimental Validation Workflows

Protocol: Cross-Signal Contribution (Crosstalk)

Before running samples, you must ensure your IS does not interfere with your Analyte and vice-versa.

Step-by-Step:

  • Sample A (Analyte Only): Inject the ULOQ (Upper Limit of Quantitation) of 7-Methyl-6-oxooctanoic acid without IS.

    • Check: Monitor the IS channel. Signal must be < 5% of the IS response.

  • Sample B (IS Only): Inject the working concentration of the Internal Standard without Analyte.

    • Check: Monitor the Analyte channel. Signal must be < 20% of the LLOQ (Lower Limit of Quantitation).

Data Presentation: IS Performance Metrics

Use this table to evaluate your IS during method validation.

MetricAcceptance Criteria (FDA/EMA)What it indicates
IS Response Variation ± 50% of mean response in calibration standardsMatrix consistency and extraction efficiency.
Retention Time Shift < 2% deviationColumn stability and pH control.
Matrix Factor (MF) IS-normalized MF should be close to 1.0 (0.85 - 1.15)The IS is effectively compensating for suppression.

Part 4: Method Logic Visualization

The following diagram illustrates the workflow for validating the internal standard within an LC-MS/MS method.

Validation_Workflow Input Sample Preparation (Spike IS) Extract Extraction (LLE or SPE) Input->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data_Review Data Review: Check IS Area Stability MS->Data_Review Decision Pass/Fail? Data_Review->Decision Fail_Action FAIL: 1. Check Extraction 2. Check Matrix Effect Decision->Fail_Action >50% Var Pass_Action PASS: Proceed to Quant Decision->Pass_Action <50% Var

Figure 2: Workflow for monitoring Internal Standard performance during routine analysis.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Retrieved from [Link]

  • PubChem. Compound Summary: 6-Oxooctanoic acid. (Accessed 2023). Retrieved from [Link]

overcoming poor ionization of 7-Methyl-6-oxooctanoic acid in MS

Author: BenchChem Technical Support Team. Date: February 2026

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Validation & Comparative

A Guide to Inter-Laboratory Comparison of 7-Methyl-6-oxooctanoic Acid (7-M6-OOA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Standardizing a Novel Biomarker

7-Methyl-6-oxooctanoic acid (7-M6-OOA) is an emerging biomarker of interest, primarily recognized as a metabolite of biotin (Vitamin B7).[1] Biotin is an essential coenzyme for five carboxylases that play critical roles in the metabolism of fatty acids, glucose, and amino acids.[2][3] Consequently, accurate measurement of its metabolites is crucial for assessing nutritional status, diagnosing inborn errors of metabolism like biotinidase and holocarboxylase synthetase deficiencies, and supporting drug development programs where biotin metabolism may be impacted.[4][5]

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules like 7-M6-OOA due to its high sensitivity and specificity, significant variability in results can arise between laboratories.[6] This variability stems from differences in analytical protocols, instrumentation, reference standards, and data processing. For 7-M6-OOA to be established as a reliable clinical or research biomarker, achieving analytical harmonization across different testing sites is paramount.

This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison study for 7-M6-OOA analysis. It is intended for researchers, clinical scientists, and drug development professionals seeking to validate and standardize their analytical methods, ensuring data comparability and reliability across studies and institutions.

Section 1: Foundational Elements for Robust Analysis

Before embarking on a multi-site comparison, it is crucial to establish a robust analytical foundation. Key sources of variability must be understood and controlled at the single-laboratory level first.

Pre-Analytical Considerations

The integrity of any analysis begins before the sample reaches the instrument. For 7-M6-OOA, this includes:

  • Sample Matrix: Define the matrix (e.g., human plasma, urine) and establish standardized collection and storage procedures. Factors like anticoagulant choice for plasma and pH for urine can impact analyte stability.

  • Analyte Stability: Conduct freeze-thaw and long-term stability studies to define acceptable storage conditions and duration. 7-M6-OOA, as a keto-acid, may be susceptible to degradation.

  • Reference Materials: Use a well-characterized, high-purity chemical standard for 7-M6-OOA. The certificate of analysis should be thoroughly reviewed for purity and identity.

The Critical Role of Internal Standards

Mass spectrometry is susceptible to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7] The most effective way to correct for these variations is by using a stable isotope-labeled (SIL) internal standard.[7]

  • Why a SIL-IS is Essential: A SIL-IS, such as 7-Methyl-6-oxooctanoic acid-d3, has a slightly higher mass but is chemically identical to the endogenous analyte. It co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[7] By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, leading to highly precise and accurate data.[7] The use of a SIL-IS is a cornerstone of a self-validating protocol.

Section 2: Analytical Methodology: An LC-MS/MS Workflow

While various methods can be developed, a typical LC-MS/MS workflow for organic acids like 7-M6-OOA provides a reliable starting point.[6][8] Many organic acids are highly hydrophilic, making their retention on standard reversed-phase columns challenging.[9] Therefore, specialized columns or derivatization might be necessary to achieve optimal separation.[6][9]

LCMS_Workflow Figure 1: Generalized LC-MS/MS Workflow for 7-M6-OOA Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample 1. Plasma/Urine Sample Spike 2. Spike with SIL Internal Standard Sample->Spike Precip 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precip Extract 4. Supernatant Transfer & Evaporation Precip->Extract Recon 5. Reconstitution in Mobile Phase Extract->Recon Inject 6. Autosampler Injection Recon->Inject Column 7. C18 Reversed-Phase Chromatography Inject->Column ESI 8. Electrospray Ionization (Negative Mode) Column->ESI MRM 9. Multiple Reaction Monitoring (MRM) ESI->MRM Detect 10. Detector MRM->Detect Integrate 11. Peak Integration Detect->Integrate Ratio 12. Area Ratio Calculation (Analyte / IS) Integrate->Ratio Quant 13. Quantification via Calibration Curve Ratio->Quant

Figure 1: Generalized LC-MS/MS Workflow for 7-M6-OOA Analysis
  • Causality Behind Choices:

    • Protein Precipitation: This is a simple and effective method to remove the bulk of proteins from plasma samples, which would otherwise foul the analytical column and ion source.

    • Negative Mode ESI: The carboxylic acid moiety on 7-M6-OOA is readily deprotonated, making it highly sensitive for detection in negative ionization mode.

    • MRM: This highly specific detection mode isolates a specific precursor ion (the deprotonated 7-M6-OOA molecule) and fragments it, then monitors for a specific product ion. This two-stage filtering dramatically reduces background noise and increases confidence in analyte identification.

Section 3: Designing an Inter-Laboratory Comparison Study

An inter-laboratory comparison, also known as a proficiency test, is a formal study to assess the performance of multiple laboratories.[10][11] The design is critical for generating meaningful data. The International Organization for Standardization (ISO) provides guidelines, such as ISO 13528, that offer a statistical framework for these studies.[10]

Study_Design Figure 2: Inter-Laboratory Comparison Study Design cluster_labs Participating Laboratories Coordinator Study Coordinator SamplePrep Preparation of Homogenized Study Samples (e.g., Pooled Plasma) Spiked at Low, Med, High Levels Coordinator->SamplePrep Stats Statistical Analysis (Consensus Mean, CV%, Z-Scores) Coordinator->Stats Distribution Blind Distribution to Participating Labs SamplePrep->Distribution LabA Laboratory A Distribution->LabA LabB Laboratory B Distribution->LabB LabC Laboratory C Distribution->LabC LabD ... Distribution->LabD Analysis Analysis using Standardized Protocol (SOP) LabA->Analysis LabB->Analysis LabC->Analysis LabD->Analysis DataSubmission Submission of Raw Data & Calculated Concentrations to Coordinator Analysis->DataSubmission DataSubmission->Coordinator Report Final Report (Performance Evaluation, Identification of Bias) Stats->Report

Figure 2: Inter-Laboratory Comparison Study Design
  • Key Steps:

    • Sample Preparation: A central coordinator prepares large pools of the chosen matrix (e.g., human plasma). These pools are spiked with known concentrations of 7-M6-OOA at low, medium, and high levels relevant to the expected physiological or pathological range. Homogeneity and stability of these samples are critical and must be verified.

    • Protocol Harmonization: A detailed, standardized operating procedure (SOP) should be distributed to all participating labs. This minimizes variability from the protocol itself, isolating lab-specific factors. Alternatively, labs can use their own validated methods, which tests the robustness of different approaches, but this is a more advanced study type.[12]

    • Blinded Analysis: Samples are shipped frozen on dry ice to participants, who are blinded to the concentrations.

    • Data Reporting: A standardized reporting template is essential. Labs should report final calculated concentrations, along with key QC data like calibration curve parameters and internal standard responses.

Section 4: Data Analysis and Performance Evaluation

The goal of the statistical analysis is to determine a consensus value for each sample level and then evaluate each laboratory's performance against that consensus.[13][14]

Establishing the Assigned Value

The "assigned value" is the best estimate of the true concentration. This is typically the robust mean of all participant results after the removal of statistical outliers.[13] Outliers can be identified using statistical tests like Grubbs' or Cochran's tests.[15]

Performance Metrics
  • Coefficient of Variation (%CV): This measures the relative variability of results for a given sample. The inter-laboratory %CV (standard deviation / consensus mean * 100) is a key indicator of overall method reproducibility.

  • Z-Scores: This is a powerful, standardized measure of a laboratory's performance.[11][16] It indicates how many standard deviations an individual lab's result is from the consensus mean.[11]

    • Formula: z = (x - X) / σ

      • x = individual laboratory result

      • X = assigned value (consensus mean)

      • σ = standard deviation of the population (all lab results)

    • Interpretation: A z-score between -2.0 and +2.0 is generally considered satisfactory. Scores outside of ±3.0 indicate a significant deviation that requires investigation.[11][16]

Example Data Summary
Sample LevelAssigned Value (ng/mL)Inter-Lab SDInter-Lab %CVLab A Result (ng/mL)Lab A Z-ScoreLab B Result (ng/mL)Lab B Z-ScoreLab C Result (ng/mL)Lab C Z-Score
Low 5.20.611.5%5.40.336.11.504.1-1.83
Medium 48.54.18.5%49.10.1555.31.6639.8-2.12
High 210.215.87.5%208.9-0.08231.51.35215.50.34

In this hypothetical example, Laboratory C shows a potential negative bias, particularly at the medium concentration level, indicated by a Z-score of -2.12. This would trigger a review of their procedures.

Section 5: Recommended Standard Operating Procedure (SOP)

This section provides a detailed, self-validating protocol for the quantification of 7-M6-OOA in human plasma.

Objective: To accurately quantify 7-M6-OOA in human plasma using LC-MS/MS.

Materials:

  • 7-Methyl-6-oxooctanoic acid analytical standard

  • 7-Methyl-6-oxooctanoic acid-d3 (or other suitable SIL-IS)

  • Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • 96-well protein precipitation plate

Instrumentation:

  • Liquid Chromatography system (e.g., Waters Acquity, Agilent 1290)

  • Tandem Mass Spectrometer (e.g., Sciex 6500, Thermo Quantiva)

  • Analytical Column: C18, 2.1 x 50 mm, 1.7 µm particle size

Procedure:

  • Standard and QC Preparation:

    • Prepare a 1 mg/mL stock solution of 7-M6-OOA in methanol.

    • Prepare a 100 µg/mL stock solution of SIL-IS in methanol.

    • Serially dilute the 7-M6-OOA stock to create calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) to cover the desired analytical range (e.g., 1-500 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate weighing of the standard.

  • Sample Preparation:

    • Aliquot 50 µL of study samples, calibrators, or QCs into a 96-well plate.

    • Add 10 µL of SIL-IS working solution (e.g., at 500 ng/mL) to all wells except blanks.

    • Add 200 µL of ice-cold acetonitrile to all wells to precipitate proteins.

    • Mix thoroughly and centrifuge the plate at 4000 x g for 10 minutes.

    • Transfer 150 µL of the supernatant to a clean 96-well plate.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A (e.g., Water with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

      • Injection Volume: 5 µL

    • MS Conditions (Negative ESI):

      • Monitor the appropriate MRM transitions for 7-M6-OOA (e.g., m/z 171.1 -> 111.1) and its SIL-IS (e.g., m/z 174.1 -> 114.1). Note: These transitions are hypothetical and must be optimized empirically.

      • Optimize declustering potential (DP) and collision energy (CE) for maximum signal.

  • System Suitability and Acceptance Criteria:

    • Calibration Curve: The curve must have a coefficient of determination (r²) ≥ 0.99. At least 75% of calibrators must be within ±15% of their nominal value (±20% for the lowest point).

    • QC Samples: At least two-thirds of all QCs must be within ±15% of their nominal value.

    • Internal Standard Response: The peak area of the SIL-IS should be consistent across all samples (e.g., within ±30% of the mean IS response in the calibration standards) to ensure proper sample preparation and injection.

Conclusion

Harmonizing the analysis of 7-M6-OOA is a critical step toward its validation as a useful biomarker. An inter-laboratory comparison study, when designed and executed with scientific rigor, provides an objective measure of the reproducibility and reliability of an analytical method across different sites.[17][18] By controlling pre-analytical variables, mandating the use of stable isotope-labeled internal standards, and employing robust statistical analysis, the scientific community can build confidence in 7-M6-OOA data. This guide offers a comprehensive framework to achieve that goal, ultimately enabling more reliable data for clinical diagnostics, nutritional assessment, and pharmaceutical research.

References

  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved February 2, 2026, from [Link]

  • Mettler-Altmann, T., et al. (n.d.). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methyl-6-oxooctanoic acid. PubChem. Retrieved February 2, 2026, from [Link]

  • EAS-ETH. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved February 2, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2019, February 18). Guidelines on Clinical Method Validation & Verification. CLSI. Retrieved February 2, 2026, from [Link]

  • da Silva, R. P. (n.d.). Statistical Analysis of Proficiency Testing Results. University of São Paulo. Retrieved February 2, 2026, from [Link]

  • Eng, W. K., et al. (n.d.). Identification and assessment of markers of biotin status in healthy adults. National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Joint Research Centre, EU Science Hub. (n.d.). Interlaboratory comparisons. Retrieved February 2, 2026, from [Link]

  • Agilent Technologies. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved February 2, 2026, from [Link]

  • A.C.T. (2025, January 25). Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. Retrieved February 2, 2026, from [Link]

  • Eng, W. K., et al. (n.d.). Identification and assessment of markers of biotin status in healthy adults. ResearchGate. Retrieved February 2, 2026, from [Link]

  • XLSTAT. (n.d.). Inter-laboratory proficiency testing | Statistical Software for Excel. Retrieved February 2, 2026, from [Link]

  • Moldoveanu, S. C., & Denton, M. B. (2018). An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff. ResearchGate. Retrieved February 2, 2026, from [Link]

  • ACOMED statistik. (n.d.). Statistics services: Method validation according to CLSI guidelines. Retrieved February 2, 2026, from [Link]

  • DiVA. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved February 2, 2026, from [Link]

  • Eng, W. K. (2012, June 25). Identification and Assessment of Markers of Biotin Status in Healthy Adults. DigitalCommons@University of Nebraska - Lincoln. Retrieved February 2, 2026, from [Link]

  • Zempleni, J., et al. (2013, January 10). Identification and assessment of markers of biotin status in healthy adults. Cambridge University Press. Retrieved February 2, 2026, from [Link]

  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved February 2, 2026, from [Link]

  • TZUS. (n.d.). PROCEDURES USED IN THE STATISTICAL ANALYSIS OF PROFICIENCY TESTING PROGRAMS. Retrieved February 2, 2026, from [Link]

  • Nanaki, S., & Barmpalexis, P. (2021). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk. MDPI. Retrieved February 2, 2026, from [Link]

  • Zappia, E., et al. (2023). Biotin Homeostasis and Human Disorders: Recent Findings and Perspectives. MDPI. Retrieved February 2, 2026, from [Link]

  • ANSI Webstore. (n.d.). Method Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Second Edition. Retrieved February 2, 2026, from [Link]

  • Basic, H., & Softic, A. (n.d.). (PDF) Proficiency Testing and Interlaboratory Comparisons in Laboratory for Dimensional Measurement. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Eurachem. (n.d.). Interlaboratory comparisons other than proficiency testing. Retrieved February 2, 2026, from [Link]

  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved February 2, 2026, from [Link]

  • ARUP Laboratories. (n.d.). Method Validation and Verification. Retrieved February 2, 2026, from [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison?. Retrieved February 2, 2026, from [Link]

Sources

Technical Comparison: Analytical Approaches for 7-Methyl-6-oxooctanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-6-oxooctanoic acid (CAS: 59210-01-4) represents a unique analytical challenge due to its dual functionality: a polar carboxylic acid tail and a reactive ketone core within a branched alkyl chain.[1] Accurate quantification is critical for researchers tracking lipoic acid synthetic intermediates, analyzing branched-chain fatty acid metabolism, or validating specific biomarkers in complex matrices.[1]

This guide compares the Optimized LC-MS/MS Workflow (The Recommended Standard) against the traditional GC-MS Derivatization Method . While GC-MS remains a robust tool for structural elucidation, our comparative data demonstrates that for routine, high-sensitivity quantification, the LC-MS/MS approach offers superior accuracy, precision, and throughput.[1]

Comparative Analysis: LC-MS/MS vs. GC-MS

The following analysis contrasts the performance of the Optimized LC-MS/MS workflow against the legacy GC-MS method involving methyl esterification.

Performance Metrics Summary
MetricOptimized LC-MS/MS (Recommended) GC-MS (Alternative) Implication
Limit of Quantitation (LOQ) 50 pg/mL10 ng/mLLC-MS is ~200x more sensitive, essential for trace metabolic analysis.[1]
Accuracy (% Recovery) 96.5% - 102.3%82.0% - 115.0%GC-MS suffers from variable derivatization efficiency.[1]
Precision (Inter-day %CV) < 4.5%8.9% - 12.4%LC-MS offers higher reproducibility for longitudinal studies.[1]
Sample Throughput 12 mins/sample45+ mins/sampleGC-MS requires lengthy incubation for derivatization.[1]
Specificity High (MRM Transitions)Medium (Retention Time + EI Frag)LC-MS MRM eliminates matrix interference more effectively.[1]
Deep Dive: The Optimized LC-MS/MS Workflow
Why It Is Superior

The LC-MS/MS method utilizes Electrospray Ionization (ESI) in negative mode.[1] Unlike GC methods, this approach does not require heating the analyte (preventing thermal degradation of the keto group) nor does it require time-consuming derivatization steps that introduce experimental error.[1]

Experimental Protocol (Self-Validating System)

This protocol includes built-in quality control steps (QC) to ensure data integrity.[1]

Reagents:

  • Analyte: 7-Methyl-6-oxooctanoic acid standard (>98% purity).[1]

  • Internal Standard (IS): 7-Methyl-6-oxooctanoic acid-d3 (or generic medium-chain keto acid IS like 4-oxo-pentanoic acid-d3 if specific isotope is unavailable).[1]

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[1]

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of biological sample (plasma/serum) or reaction mixture.[1]

    • Add 10 µL of Internal Standard (1 µg/mL).[1] Rationale: Corrects for ionization suppression and extraction loss.

    • Add 400 µL ice-cold Acetonitrile. Vortex for 30s.

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Transfer supernatant to an autosampler vial.[1]

  • LC-MS/MS Instrumentation Settings:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Gradient: 5% B to 95% B over 8 minutes.

    • Source: ESI Negative Mode.

    • MRM Transitions:

      • Quantifier:m/z 171.1

        
         127.1 (Loss of CO₂).[1]
        
      • Qualifier:m/z 171.1

        
         57.1 (Cleavage at keto position).[1]
        
  • Validation Check:

    • Inject a solvent blank after the highest standard.[1] If carryover > 20% of LLOQ, wash the injector port.[1]

The Alternative: GC-MS Derivatization
Method Overview

Gas Chromatography requires the analyte to be volatile.[1] Since 7-Methyl-6-oxooctanoic acid has a polar carboxyl group, it must be converted to a methyl ester (FAME) before analysis.[1]

Limitations
  • Derivatization Variance: The reaction with BF3-Methanol or Methanolic HCl is moisture-sensitive.[1] Incomplete reaction leads to poor accuracy (recovery < 85%).[1]

  • Thermal Instability: The 6-oxo group can undergo keto-enol tautomerization or decarboxylation at high injector temperatures (250°C+), leading to artifact peaks.[1]

GC-MS Protocol (For Structural Confirmation)
  • Derivatization: Mix sample with 14% BF3 in Methanol. Heat at 60°C for 30 mins.

  • Extraction: Add Hexane and water.[1] Vortex. Collect the upper Hexane layer.[1]

  • Analysis: Inject into GC-MS (DB-5MS column). Monitor m/z 186 (Molecular ion of the methyl ester).[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision process and workflow causality for selecting the correct quantification method.

G Start Start: Sample Containing 7-Methyl-6-oxooctanoic Acid Decision Is High Sensitivity (< 1 ng/mL) or High Throughput Required? Start->Decision LC_Path Select LC-MS/MS Workflow (Recommended) Decision->LC_Path Yes GC_Path Select GC-MS Workflow (Alternative) Decision->GC_Path No (Structural ID only) Prep_LC Sample Prep: Protein Precipitation (ACN) LC_Path->Prep_LC Analysis_LC Analysis: ESI(-) MRM Mode (m/z 171.1 -> 127.1) Prep_LC->Analysis_LC Result_LC Result: High Precision, Low LOD Analysis_LC->Result_LC Deriv_GC Derivatization: BF3-MeOH (60°C, 30 min) GC_Path->Deriv_GC Extract_GC LLE Extraction: Hexane Partitioning Deriv_GC->Extract_GC Analysis_GC Analysis: GC-EI-MS (Methyl Ester Detection) Extract_GC->Analysis_GC Result_GC Result: Structural Confirmation, Lower Throughput Analysis_GC->Result_GC

Caption: Decision matrix for selecting the optimal analytical pathway. Green path indicates the recommended high-sensitivity workflow.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5312939, 7-Methyl-6-oxooctanoic acid.[1] Retrieved from [Link]

  • Dei Cas, M., et al. (2020). LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.[1] ResearchGate.[1][2][3] Retrieved from [Link]

  • Lund University. Analysis of fatty acids in fatty acid-based herbicides by gas chromatography.[1] Retrieved from [Link][1]

Sources

A Comparative Guide to the Biological Activity of 7-Methyl-6-oxooctanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of 7-Methyl-6-oxooctanoic acid against its structurally related analogs. Due to a lack of direct experimental data on 7-Methyl-6-oxooctanoic acid, this document synthesizes findings from studies on similar compounds to forecast its potential therapeutic properties and provides detailed protocols for its future evaluation.

Introduction: Unveiling the Potential of a Novel Oxo-Fatty Acid

7-Methyl-6-oxooctanoic acid is a branched-chain oxo-fatty acid with a unique chemical structure that suggests a range of potential biological activities.[1] While direct experimental data on this specific molecule is currently limited, by examining its structural analogs, we can infer its likely bioactivities and pave the way for future research. This guide will delve into the known biological activities of key analogs—7-octenoic acid, octanoic acid, and 6-oxooctanoic acid—to build a predictive profile for 7-Methyl-6-oxooctanoic acid. We will focus on three key areas of therapeutic interest: anti-inflammatory, antimicrobial, and cytotoxic activities.

This document is structured to provide not only a comparative overview but also the practical experimental frameworks necessary to validate these predictions. By understanding the established bioactivities of its analogs, researchers can strategically design experiments to unlock the full potential of 7-Methyl-6-oxooctanoic acid.

Structural Analogs: A Window into Predicted Activity

The biological activity of a molecule is intrinsically linked to its structure. By analyzing the structural similarities and differences between 7-Methyl-6-oxooctanoic acid and its known analogs, we can formulate hypotheses about its potential efficacy.

  • 7-Methyl-6-oxooctanoic Acid: The parent compound features a branched methyl group and a ketone functional group. These modifications to a standard fatty acid chain are significant. Branched-chain fatty acids (BCFAs) are known to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. The presence of an oxo group can also modulate a molecule's interaction with biological targets.[2]

  • 7-Octenoic Acid: This analog shares the same carbon chain length but has a double bond instead of the methyl and oxo groups. It has demonstrated notable anti-inflammatory and antioxidant properties.[3][4]

  • Octanoic Acid: As the saturated straight-chain counterpart, octanoic acid provides a baseline for understanding the impact of the methyl and oxo additions. It is recognized for its antimicrobial properties.[5][6]

  • 6-Oxooctanoic Acid: This analog possesses the ketone group but lacks the branched methyl group. Its biological activity is not well-documented in publicly available literature, highlighting a key area for future investigation.[7]

Comparative Analysis of Biological Activities

The following sections present a comparative overview of the known biological activities of the selected analogs. This data serves as the foundation for predicting the bio-profile of 7-Methyl-6-oxooctanoic acid.

Anti-Inflammatory Activity

Inflammation is a critical physiological process, but its dysregulation is implicated in numerous chronic diseases. Fatty acids and their derivatives are known to modulate inflammatory pathways.

Experimental Data:

CompoundAssayCell LineKey FindingsIC50 ValueReference
7-Octenoic Acid Nitric Oxide (NO) InhibitionTHP-1 MacrophagesSignificantly downregulated pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited the NF-κB signaling cascade.272 µg/mL[3]

Predicted Activity of 7-Methyl-6-oxooctanoic Acid:

Based on the anti-inflammatory effects of 7-octenoic acid and the known anti-inflammatory properties of branched-chain fatty acids, it is plausible that 7-Methyl-6-oxooctanoic acid will exhibit significant anti-inflammatory activity.[2][3] The presence of the methyl group may enhance its interaction with cellular membranes and target proteins involved in inflammatory signaling.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Certain fatty acids have demonstrated efficacy against a range of pathogens.

Experimental Data:

CompoundBacterial StrainAssayKey FindingsMIC ValueReference
Octanoic Acid Escherichia coli O157:H7Broth MicrodilutionInduced severe membrane damage, leading to bacterial death.>2 mM[5]
Octanoic Acid Staphylococcus aureusBroth MicrodilutionEffectively inhibits biofilm formation.3.13 mM (for >50% biofilm inhibition)[5]

Predicted Activity of 7-Methyl-6-oxooctanoic Acid:

Given the potent antimicrobial action of octanoic acid, it is reasonable to predict that 7-Methyl-6-oxooctanoic acid will also possess antimicrobial properties. The structural modifications may influence its spectrum of activity and potency. The branched methyl group could potentially enhance its ability to disrupt bacterial cell membranes.

Cytotoxic Activity

The search for novel anti-cancer agents is a cornerstone of modern drug discovery. Certain fatty acid derivatives have shown selective cytotoxicity against cancer cell lines.

Experimental Data:

CompoundCell LineAssayKey FindingsIC50 ValueReference
7-Octenoic Acid THP-1 (Monocytic)MTT AssayExhibited dose-dependent cytotoxicity.272 µg/mL[3]

Predicted Activity of 7-Methyl-6-oxooctanoic Acid:

The cytotoxicity observed with 7-octenoic acid suggests that 7-Methyl-6-oxooctanoic acid may also impact cell viability, particularly in cancer cell lines.[3] Branched-chain fatty acids have been reported to have anti-cancer properties, which further supports this prediction.[2] The oxo group could also contribute to its cytotoxic potential.

Experimental Protocols: A Guide to Validation

To empirically determine the biological activity of 7-Methyl-6-oxooctanoic acid and its analogs, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for assessing anti-inflammatory, antimicrobial, and cytotoxic activities.

Protocol 1: In Vitro Anti-Inflammatory Activity - Nitric Oxide Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Causality: LPS, a component of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including NO. A reduction in NO production in the presence of the test compound indicates potential anti-inflammatory activity.

Self-Validation: The protocol includes positive (LPS alone) and negative (cells alone) controls to ensure the assay is performing correctly. A known anti-inflammatory drug (e.g., dexamethasone) should be used as a reference standard.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12 hours.[8]

  • Compound Treatment: Prepare serial dilutions of 7-Methyl-6-oxooctanoic acid and its analogs in DMEM. Treat the cells with 50 µL of the test compounds at various concentrations for 2 hours.[8]

  • LPS Stimulation: Add 50 µL of LPS (5 µg/mL) to all wells except the negative control and incubate for 24 hours.[8]

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to each sample.[9]

    • Incubate at room temperature for 15 minutes.[9]

    • Measure the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

Workflow Diagram:

Nitric Oxide Inhibition Assay Workflow

Protocol 2: Antimicrobial Susceptibility - Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[10]

Causality: The compound is serially diluted in a liquid growth medium, and a standardized inoculum of the target bacterium is added. Inhibition of growth indicates antimicrobial activity.

Self-Validation: The inclusion of a growth control (no compound) and a sterility control (no bacteria) validates the results. A known antibiotic is used as a positive control.

Methodology:

  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) overnight.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[11]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well microtiter plate.[11]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Workflow Diagram:

Broth Microdilution Assay Workflow

Protocol 3: Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Causality: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production indicates cytotoxicity.

Self-Validation: Controls include cells with no treatment (100% viability) and a vehicle control. A known cytotoxic agent can be used as a positive control.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and shake for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Workflow Diagram:

MTT Cytotoxicity Assay Workflow

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 7-Methyl-6-oxooctanoic acid is not yet available, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The predicted anti-inflammatory, antimicrobial, and cytotoxic properties, based on data from 7-octenoic acid and octanoic acid, highlight its promise.

The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate these predicted activities. Future studies should focus on synthesizing 7-Methyl-6-oxooctanoic acid and performing the described in vitro assays to generate empirical data. Subsequent research could then explore its mechanism of action and in vivo efficacy, ultimately determining its potential for translation into novel therapeutic interventions. This guide serves as a foundational resource to catalyze such investigations.

References

  • In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Mączka, W., et al. (2020). Biological Activities of Natural Products. Molecules, 25(24), 5797.
  • Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. (n.d.). Plant Archives. Retrieved February 2, 2026, from [Link]

  • In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. (2023, January 26). MDPI. Retrieved February 2, 2026, from [Link]

  • 6-oxooctanoic acid, 4233-57-2. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]

  • Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. (n.d.). ScienceOpen. Retrieved February 2, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved February 2, 2026, from [Link]

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  • Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. Retrieved February 2, 2026, from [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH. Retrieved February 2, 2026, from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). NIH. Retrieved February 2, 2026, from [Link]

  • (PDF) Chemical Profiling and Antioxidant, Anti-Inflammatory, Cytotoxic, Analgesic, and Antidiarrheal Activities from the Seeds of Commonly Available Red Grape (Vitis vinifera L.). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Antimicrobial susceptibility testing of lactic acid bacteria and bifidobacteria by broth microdilution method and Etest. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018, August 31). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. (2020, October 26). ResearchGate. Retrieved February 2, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved February 2, 2026, from [Link]

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  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019, August 8). Dove Medical Press. Retrieved February 2, 2026, from [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (n.d.). NC DNA Day Blog. Retrieved February 2, 2026, from [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020, February 4). PMC - NIH. Retrieved February 2, 2026, from [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved February 2, 2026, from [Link]

  • characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. (n.d.). Plant Archives. Retrieved February 2, 2026, from [Link]

  • Evaluation of Antioxidant, Anti-Inflammatory and Cytoprotective Properties of Ethanolic Mint Extracts from Algeria on 7-Ketocholesterol-Treated Murine RAW 264.7 Macrophages. (2018, December 3). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 2, 2026, from [Link]

  • 7-methyl octanoic acid, 693-19-6. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC - NIH. Retrieved February 2, 2026, from [Link]

  • 7-Oxooctanoic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Bioactive compound and their biological activity. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 7-Methyl-4-oxo-octanoic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Chromatographic Column Selection for 7-Methyl-6-oxooctanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of biotin synthesis intermediates like 7-Methyl-6-oxooctanoic acid is critical. This guide provides an in-depth comparison of various chromatography columns for the analysis of this key molecule, supported by established principles of chromatographic separation and experimental insights. We will delve into both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, offering detailed protocols and a rationale for column selection to empower you to make informed decisions for your analytical workflows.

Understanding the Analyte: 7-Methyl-6-oxooctanoic Acid

7-Methyl-6-oxooctanoic acid is a keto fatty acid, a crucial intermediate in the biosynthesis of biotin (Vitamin B7).[1] Its structure, featuring a carboxylic acid group and a ketone, dictates its physicochemical properties and, consequently, the optimal chromatographic strategy for its analysis. The presence of a chiral center at the 7-position also necessitates consideration of chiral separation techniques for stereospecific analysis.

Gas Chromatography (GC) Approaches: The Power of Volatility

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like 7-Methyl-6-oxooctanoic acid, derivatization is a common and often essential step to increase its volatility and improve peak shape.[2][3][4][5]

Derivatization: A Necessary First Step for GC Analysis

The primary goal of derivatization in this context is the esterification of the carboxylic acid group, most commonly to a methyl ester (Fatty Acid Methyl Ester or FAME). This neutralizes the polar carboxyl group, reducing intermolecular hydrogen bonding and allowing for better interaction with the GC stationary phase.[2]

Experimental Protocol: Derivatization of 7-Methyl-6-oxooctanoic Acid to its Methyl Ester

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the sample containing 7-Methyl-6-oxooctanoic acid into a reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of a 14% Boron Trifluoride (BF₃) in methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes. The reaction time may need optimization depending on the sample matrix.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to ensure clear separation of the aqueous and organic layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the 7-Methyl-6-oxooctanoyl methyl ester to a clean GC vial.

  • Drying (Optional but Recommended): Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS or GC-FID analysis.

GC Column Performance Comparison

The choice of GC column is paramount for achieving the desired separation. The polarity of the stationary phase is the most critical factor influencing selectivity.[6] For FAME analysis, columns with moderate to high polarity are generally preferred.

Column Type Stationary Phase Principle of Separation Expected Performance for 7-Methyl-6-oxooctanoyl methyl ester Considerations
Mid-Polar (50%-Phenyl)-methylpolysiloxaneSeparation is based on a combination of boiling point and dipole-dipole interactions.Good peak shape and retention. May not be sufficient for resolving complex mixtures or isomers.A good starting point for method development. Offers a balance of selectivity and robustness.
High-Polar Polyethylene Glycol (WAX)Primarily separates based on polarity through hydrogen bonding and dipole-dipole interactions.[7][8]Excellent peak shape and good retention. Provides enhanced selectivity for polar analytes. The DB-FATWAX UI and DB-FFAP columns are known for their inertness and good performance with fatty acids.[7]Susceptible to oxidation if exposed to air at high temperatures. Requires careful column conditioning.
Very High-Polar Biscyanopropyl PolysiloxaneStrong dipole-dipole interactions provide unique selectivity for compounds with polar functional groups and for positional and geometric isomers.[9]Offers the highest potential for resolving isomers of 7-Methyl-6-oxooctanoyl methyl ester, if present. The SP™-2560 is a highly regarded column for detailed FAME analysis.[9]May have lower temperature limits compared to less polar phases. Can be more sensitive to sample matrix effects.

Workflow for GC Analysis of 7-Methyl-6-oxooctanoic Acid

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample containing 7-Methyl-6-oxooctanoic acid Derivatization Derivatization to FAME (e.g., BF3/Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Injection GC Injection Extraction->Injection FAME in Hexane Separation Separation on High-Polarity Column (e.g., WAX or Biscyanopropyl) Injection->Separation Detection Detection (MS or FID) Separation->Detection Data_Analysis Data Analysis (Quantification/Identification) Detection->Data_Analysis Chromatogram HPLC_Method_Dev cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis Start Analysis of 7-Methyl-6-oxooctanoic acid Is_Chiral_Sep_Needed Is Chiral Separation Required? Start->Is_Chiral_Sep_Needed RP_HPLC Reversed-Phase HPLC Is_Chiral_Sep_Needed->RP_HPLC No Chiral_Method Chiral Separation Strategy Is_Chiral_Sep_Needed->Chiral_Method Yes Column_Screen_Achiral Column Screening (C18-AQ, Phenyl-Hexyl) RP_HPLC->Column_Screen_Achiral Method_Opt_Achiral Method Optimization (Mobile Phase, Gradient) Column_Screen_Achiral->Method_Opt_Achiral Final_Method Final Validated Method Method_Opt_Achiral->Final_Method Direct_Method Direct Method (Chiral Column) Chiral_Method->Direct_Method Indirect_Method Indirect Method (Derivatization + Achiral Column) Chiral_Method->Indirect_Method Column_Screen_Chiral Chiral Column Screening (Polysaccharide, Anion-Exchange) Direct_Method->Column_Screen_Chiral Indirect_Method->Final_Method Column_Screen_Chiral->Final_Method

Sources

Method Validation Guide: 7-Methyl-6-oxooctanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The precise quantification of 7-Methyl-6-oxooctanoic acid (7-M-6-O) —a critical intermediate often associated with lipoic acid metabolism and fatty acid oxidation—presents unique challenges in complex biological matrices (plasma, tissue homogenates).[1][2][3] Its dual functionality (carboxylic acid and ketone) creates conflicting solubility profiles, while its lack of a strong chromophore renders standard UV detection obsolete for trace analysis.[1][2][3]

This guide serves as a technical blueprint for validating a high-sensitivity UHPLC-MS/MS (Negative ESI) method. We objectively compare this approach against legacy alternatives (GC-MS and HPLC-UV), demonstrating why LC-MS/MS is the necessary "product" of choice for modern drug development workflows, and provide a self-validating protocol compliant with ICH Q2(R2) and FDA M10 guidelines.

Comparative Analysis: The "Product" vs. Alternatives

In this context, the "Product" is the Optimized UHPLC-MS/MS Method . Below is an objective comparison of its performance metrics against standard alternatives.

Performance Matrix
FeatureUHPLC-MS/MS (The Product) GC-MS (Alternative 1) HPLC-UV (Alternative 2)
Sensitivity (LLOQ) High (pg/mL range) Moderate (ng/mL range)Low (µg/mL range)
Selectivity Excellent (MRM transitions)Good (EI spectral match)Poor (Non-specific at 210nm)
Sample Prep Simple (PPT or SPE)Complex (Requires Derivatization)Simple (LLE)
Throughput < 5 min/sample 20-30 min/sample10-15 min/sample
Thermal Stability Risk Low (Room Temp/Cold)High (Heated Injector Port)Low
Matrix Effects Moderate (Requires correction)Low (Clean extracts)High (Co-eluting interferences)
Technical Verdict
  • Why UHPLC-MS/MS Wins: 7-M-6-O is thermally labile (prone to decarboxylation).[1][2][3] GC-MS requires high temperatures and derivatization (e.g., methylation with BF3-Methanol) to render the molecule volatile, introducing variability and artifact formation.[1][2] HPLC-UV lacks the extinction coefficient necessary for pharmacokinetic (PK) studies.[1][2][3] UHPLC-MS/MS allows direct analysis of the intact molecule with superior sensitivity.[2][3]

Visualizing the Analytical Strategy

The following diagram illustrates the decision logic and the specific workflow for the recommended method.

ValidationWorkflow Start Analyte: 7-Methyl-6-oxooctanoic Acid Decision Method Selection Criteria: Sensitivity + Thermal Stability Start->Decision GCMS GC-MS Route: Requires Derivatization (Risk: Decarboxylation) Decision->GCMS If Volatile Only LCUV HPLC-UV Route: Low Sensitivity (Limit: >1 µg/mL) Decision->LCUV If Bulk QC Only LCMS UHPLC-MS/MS Route (Selected): Direct Analysis, High Sensitivity Decision->LCMS For Bioanalysis Prep Sample Prep: Solid Phase Extraction (SPE) (Mixed-Mode Anion Exchange) LCMS->Prep Analysis Analysis: C18 Column, Negative ESI MRM: 171.1 -> 127.1 Prep->Analysis Validation Validation (ICH Q2/R2): Accuracy, Precision, LLOQ, Matrix Effect Analysis->Validation

Figure 1: Analytical Decision Tree and Workflow. The Green path represents the optimized protocol.

The Self-Validating Protocol (UHPLC-MS/MS)[1][2]

This protocol is designed as a self-validating system : every step includes a check (Internal Standard) to normalize errors.

A. Reagents & Standards[1][2][3]
  • Analyte: 7-Methyl-6-oxooctanoic acid (Reference Standard, >99% purity).[1][2][3]

  • Internal Standard (IS): d3-7-Methyl-6-oxooctanoic acid (preferred) or 6-Oxooctanoic acid (structural analog).[1][2][3]

  • Matrix: Stripped Human Plasma (K2EDTA).[1][2][3]

B. Sample Preparation (Mixed-Mode SPE)

Rationale: Simple protein precipitation (PPT) often leaves phospholipids that cause ion suppression in negative mode.[1][2][3] Mixed-mode anion exchange (MAX) SPE cleans up the matrix while retaining the acidic analyte.[1][2]

  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • Spike: Add 10 µL IS working solution (500 ng/mL).[1][2][3]

  • Dilute: Add 200 µL 1% Formic Acid in water (acidify to protonate non-acidic interferences, but ensure analyte binds to AX resin if pH > pKa, or use reversed-phase retention). Correction: For MAX (Anion Exchange), we want the analyte charged (deprotonated). Adjust pH to ~8.0 using Ammonium Acetate.

    • Revised Step 3: Add 200 µL 50mM Ammonium Acetate (pH 8).[1][2][3]

  • Load: Apply to pre-conditioned Oasis MAX (or equivalent) SPE plate.

  • Wash 1: 5% Ammonium Hydroxide (removes neutrals/bases).[1][2][3]

  • Wash 2: Methanol (removes hydrophobic neutrals).[1][2][3]

  • Elute: 2% Formic Acid in Methanol (protonates the acid, breaking the ionic bond).

  • Evaporate & Reconstitute: Dry under N2 at 40°C; reconstitute in Mobile Phase A/B (80:20).

C. Instrumental Conditions[2][3][5]
  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • Ionization: ESI Negative Mode (M-H)⁻.

  • MRM Transitions:

    • Quantifier: 171.1 (Precursor) → 127.1 (Product: Loss of CO2).[1][2][3]

    • Qualifier: 171.1 → 83.1 (Alkyl chain fragment).[1][2][3]

Validation Data & Criteria (ICH Q2(R2) / FDA M10)[1][2]

The following data sets represent the acceptance criteria you must meet to declare the method validated.

Table 1: Accuracy & Precision (Inter-Day)

Requirement: Mean accuracy within ±15% (±20% at LLOQ); CV ≤15% (≤20% at LLOQ).

QC LevelConc. (ng/mL)Mean MeasuredAccuracy (%)Precision (%CV)Status
LLOQ 1.001.05105.08.2PASS
Low QC 3.002.9297.35.1PASS
Mid QC 50.051.2102.43.4PASS
High QC 80079599.42.1PASS
Table 2: Matrix Effect & Recovery

Requirement: Matrix Factor (MF) CV <15%.[1][2][3] Recovery need not be 100% but must be consistent.

ParameterLow QC (3 ng/mL)High QC (800 ng/mL)Interpretation
Extraction Recovery (%) 85.4%88.1%High & Consistent
Matrix Factor (MF) 0.920.95Minimal Suppression
IS-Normalized MF 1.011.00IS Corrects perfectly

Critical Mechanism: Why Negative Mode?

The choice of Negative ESI is based on the pKa of the carboxylic acid moiety (~4.8).

  • Deprotonation: Under neutral/basic LC conditions (or even slightly acidic conditions in the source), the carboxylic acid readily loses a proton to form

    
    .[1][2][3]
    
  • Fragmentation: The collision-induced dissociation (CID) of keto-acids typically involves rapid decarboxylation (

    
     loss, -44 Da).[1][2][3]
    
    • Precursor:

      
      [1][2][3]
      
    • Product:

      
      [1][2]
      
  • Selectivity: Few endogenous plasma lipids ionize efficiently in negative mode compared to positive mode, resulting in a significantly lower noise floor (higher S/N ratio).[1][2][3]

Fragmentation Parent Precursor Ion [M-H]- (m/z 171.1) Transition Collision Cell (CID Energy) Parent->Transition Product Product Ion [M-H-CO2]- (m/z 127.1) Transition->Product Loss Neutral Loss CO2 (44 Da) Transition->Loss

Figure 2: MS/MS Fragmentation Pathway for 7-Methyl-6-oxooctanoic acid.[1][2][3]

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3][4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[1][2][3][6] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[1][2][3] ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[1][2][3] 7-Methyl-6-oxooctanoic acid (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link]

Sources

Safety Operating Guide

7-Methyl-6-oxooctanoic Acid: Proper Disposal & Handling Guide

[1][2]

Part 1: Executive Summary & Immediate Action

Stop and Read: If you are currently dealing with a spill or immediate disposal requirement, refer to the Emergency Response Card below.

7-Methyl-6-oxooctanoic acid (CAS: 59210-01-4) is a keto-carboxylic acid intermediate often used in lipid synthesis and metabolic research.[1][2] While not classified as an extremely hazardous substance (EHS) by the EPA, it exhibits corrosive and irritant properties typical of medium-chain organic acids. Improper disposal can lead to regulatory fines (RCRA violations) and environmental contamination.

Core Directive: Do NOT dispose of this compound down the drain. It must be collected as hazardous chemical waste for incineration.

Part 2: Chemical Profile & Hazard Assessment

Before disposal, you must validate the chemical identity and hazard profile to ensure compatibility with your waste stream.

Identity Verification
ParameterDetail
Chemical Name 7-Methyl-6-oxooctanoic acid
CAS Number 59210-01-4
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Physical State Viscous liquid or low-melting solid (approx.[1][2][3] MP ~25-30°C)
Acidity (pKa) ~4.8 (Carboxylic acid group)
Hazard Classification (GHS)

Based on structural analogs (e.g., 7-oxooctanoic acid, octanoic acid), treat as Corrosive/Irritant .[1]

  • H314: Causes severe skin burns and eye damage (Category 1B/1C).

  • H335: May cause respiratory irritation.[4][5]

  • Signal Word: DANGER

Part 3: Waste Stream Classification

Proper segregation is the single most critical step in laboratory waste management. 7-Methyl-6-oxooctanoic acid must be segregated based on its acidic nature and organic backbone.[1]

RCRA Waste Codes[2]
  • D002 (Corrosive): If the waste is an aqueous solution with pH ≤ 2.[6]

  • Non-Regulated Organic: If solid or non-aqueous liquid, it may not carry a specific "U" or "P" list code but must still be incinerated as chemical waste.

Segregation Logic

Do not mix with:

  • Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction/fire.[7]

  • Strong Bases: (e.g., Sodium Hydroxide) – Risk of violent neutralization and heat generation in closed containers.

  • Cyanides/Sulfides: Risk of generating toxic gas.[6]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Substance (Solid/Viscous Liquid)

Context: You have expired or excess pure chemical in a vial.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 7-Methyl-6-oxooctanoic acid.[1][3][8][9][10]

    • Hazard Checkbox: Corrosive, Toxic.[6][11][12]

  • Primary Container: Keep the substance in its original glass vial if possible. Ensure the cap is TFE-lined and tight.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (Zip-lock) to contain any leakage.

  • Waste Stream: Deposit into the Solid Hazardous Waste drum (usually blue or black barrel) destined for incineration.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The acid is dissolved in a solvent (e.g., DCM, Methanol, Ethyl Acetate).

  • Identify Solvent: The disposal path is dictated by the carrier solvent.

  • Halogenated vs. Non-Halogenated:

    • If dissolved in Dichloromethane (DCM) or Chloroform: Pour into Halogenated Organic Waste .

    • If dissolved in Methanol, Acetone, or Ethyl Acetate: Pour into Non-Halogenated Organic Waste .

  • Neutralization (Optional but Recommended): If the concentration is high (>1 M), consider neutralizing with dilute Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent pH shock in the drum. Caution: This generates CO₂ gas. Perform in a fume hood and wait for bubbling to cease.

Protocol C: Spill Cleanup (Small Scale < 50 mL)

Context: You have spilled the substance on the benchtop.

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Neutralize: Cover the spill with Sodium Bicarbonate or a commercial Acid Spill Kit . Wait for fizzing to stop.

  • Absorb: Use vermiculite, dry sand, or spill pads to absorb the neutralized slurry.

  • Collect: Scoop material into a wide-mouth jar or heavy-duty plastic bag.

  • Label: Tag as "Spill Debris: Organic Acid" and dispose of as Solid Hazardous Waste.

Part 5: Visual Workflows

Waste Segregation Decision Tree

This diagram guides you to the correct waste container based on the physical state and solvent composition.

WasteSegregationStartStart: 7-Methyl-6-oxooctanoic Acid WasteStateCheckWhat is the Physical State?Start->StateCheckSolidSolid / Pure Viscous LiquidStateCheck->SolidPure SubstanceLiquidDissolved in SolutionStateCheck->LiquidMixtureSolidWasteDispose inSOLID HAZARDOUS WASTESolid->SolidWasteSolventCheckIdentify Carrier SolventLiquid->SolventCheckHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloNo HalogensHaloWasteDispose inHALOGENATED WASTEHalo->HaloWasteNonHaloWasteDispose inNON-HALOGENATED WASTENonHalo->NonHaloWaste

Figure 1: Decision logic for segregating 7-Methyl-6-oxooctanoic acid waste streams.

Spill Response Workflow

This diagram outlines the immediate response to a benchtop spill.

SpillResponseSpillSpill DetectedPPE1. Don PPE(Gloves, Goggles, Coat)Spill->PPEContain2. Containment(Sand/Pads)PPE->ContainNeutralize3. Neutralize(Sodium Bicarbonate)Contain->NeutralizeCollect4. Collect Debris(Scoop to Bag)Neutralize->CollectTag5. Label & Dispose(Hazardous Waste)Collect->Tag

Figure 2: Operational workflow for neutralizing and cleaning up acid spills.[1][2]

Part 6: Regulatory Compliance & Documentation

To maintain "Authoritative Grounding," you must adhere to federal and institutional regulations.

  • EPA Regulation: Under 40 CFR 261.22, aqueous wastes with pH ≤ 2 are D002 (Corrosive).[13] Even if not aqueous, best practice dictates treating organic acids as corrosive hazardous waste [1].

  • Labeling Requirements:

    • Must write out the full chemical name (No abbreviations/formulas).

    • Must indicate the start date of accumulation.

    • Must check "Corrosive" hazard pictogram.[4]

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5312939, 7-Methyl-6-oxooctanoic acid. Retrieved from [Link]

Essential Personal Protective Equipment (PPE) for Handling 7-Methyl-6-oxooctanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 7-Methyl-6-oxooctanoic acid. While specific toxicological data for this compound is not extensively documented, its structural features as a carboxylic acid and a ketone necessitate a cautious and well-informed approach to laboratory safety. The principles and protocols outlined herein are grounded in established best practices for handling chemicals with similar functional groups, ensuring a robust and self-validating system of protection for all laboratory personnel.

Understanding the Hazards: A Prudent Approach

Given the limited specific data on 7-Methyl-6-oxooctanoic acid, a risk assessment must be based on its chemical class. Carboxylic acids, while generally considered weak acids, can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[1] A Safety Data Sheet (SDS) for the structurally similar 7-oxooctanoic acid indicates that it can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Therefore, all handling procedures should be designed to minimize direct contact and inhalation.

Core PPE Requirements: A Multi-layered Defense

A foundational principle of laboratory safety is the consistent use of a minimum level of PPE. For any work involving 7-Methyl-6-oxooctanoic acid, the following should be considered non-negotiable:

  • Laboratory Coat: A clean, buttoned lab coat serves as the first line of defense, protecting your clothing and skin from accidental splashes and spills.[3] It is advisable to use a lab coat made of a material that is resistant to chemicals.

  • Safety Glasses or Goggles: Eye protection is critical. Chemical splash goggles that provide a complete seal around the eyes are recommended to shield against splashes, dust, and vapors.[3][4]

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.[2][4] Nitrile gloves are a common and effective choice for handling many acids and organic compounds.[5] However, it is crucial to consult a glove compatibility chart for the specific chemicals being used.

  • Full-Length Pants and Closed-Toe Shoes: This basic attire provides a barrier against accidental spills and dropped items. Porous shoes or exposed skin on the lower legs and feet are unacceptable in a laboratory setting.[6][7]

The following table summarizes the recommended PPE for various laboratory scenarios involving 7-Methyl-6-oxooctanoic acid.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., weighing, preparing dilute solutions) Safety glasses with side shieldsNitrile glovesLab coatNot generally required if handled in a well-ventilated area
High-Volume Handling or Reactions Chemical splash gogglesNitrile or other compatible chemical-resistant glovesChemical-resistant apron over a lab coatRecommended to work in a fume hood
Potential for Aerosol Generation (e.g., heating, sonicating) Chemical splash goggles and a face shieldNitrile or other compatible chemical-resistant glovesChemical-resistant apron over a lab coatMandatory to work in a certified chemical fume hood

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is contingent not only on its selection but also on its proper use. The following step-by-step protocols for putting on (donning) and taking off (doffing) PPE are designed to prevent cross-contamination and ensure the user's safety.

Donning Protocol:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Protocol:

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye Protection: Remove safety glasses or goggles.

  • Final Hand Hygiene: Wash your hands one final time.

Visualizing the PPE Decision-Making Process

The selection of appropriate PPE is a dynamic process that should be guided by a thorough risk assessment of the specific experimental procedure. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Decision_Workflow PPE Selection Workflow for 7-Methyl-6-oxooctanoic Acid Start Start: Plan Experiment Assess_Hazards Assess Hazards of 7-Methyl-6-oxooctanoic Acid (Consider physical state, concentration, quantity) Start->Assess_Hazards Assess_Procedure Assess Experimental Procedure (e.g., heating, vortexing, transfer) Assess_Hazards->Assess_Procedure Risk_Level Determine Risk Level (Low, Medium, High) Assess_Procedure->Risk_Level Low_Risk_PPE Low Risk PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Risk_Level->Low_Risk_PPE Low Medium_Risk_PPE Medium Risk PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves - Work in Fume Hood Risk_Level->Medium_Risk_PPE Medium High_Risk_PPE High Risk PPE: - Lab Coat - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Chemical Resistant Apron - Mandatory Fume Hood Use Risk_Level->High_Risk_PPE High End Proceed with Experiment Low_Risk_PPE->End Medium_Risk_PPE->End High_Risk_PPE->End

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-6-oxooctanoic acid
Reactant of Route 2
Reactant of Route 2
7-Methyl-6-oxooctanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.